molecular formula C3H7Cl2NO2S B2506466 N-(2-chloroethyl)-N-methylsulfamoyl chloride CAS No. 58425-10-8

N-(2-chloroethyl)-N-methylsulfamoyl chloride

Cat. No.: B2506466
CAS No.: 58425-10-8
M. Wt: 192.05
InChI Key: BNMDKFLVWRQKCU-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylsulfamoyl chloride (CAS 58425-10-8) is a specialized sulfamoyl chloride reagent with a molecular formula of C₃H₇Cl₂NO₂S and a molecular weight of 192.06 g/mol . This compound is of significant interest in advanced chemical synthesis, particularly for the preparation of tridentate hybrid ligands containing S, N, and other donor atoms (e.g., S/Se/Te/P/As/Sb) . Such ligands, created through nucleophilic substitution of the terminal chloro group, are valuable in the development of metal complexes that serve as catalysts in organic synthesis . Furthermore, this compound fits within the important class of chlorine-containing heterocyclic compounds. Chlorine is a key element in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms . These compounds are developed to treat a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases, highlighting the potential research value of this chlorinated synthetic building block . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It requires careful handling under an inert atmosphere and should be stored cold between 2-8°C . It is classified as corrosive and causes severe skin burns and eye damage (GHS Hazard Statements H314, H290) .

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDKFLVWRQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper & Advanced Safety Guide: N-(2-chloroethyl)-N-methylsulfamoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical whitepaper and safety data guide for N-(2-chloroethyl)-N-methylsulfamoyl chloride, designed for researchers and drug development professionals.

Target Audience: Analytical Chemists, Synthetic Methodologists, and EHS (Environmental Health & Safety) Professionals.

Introduction & Chemical Identity

N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS: 58425-10-8) is a highly reactive, bifunctional electrophile utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical development [1]. Structurally, it merges a sulfamoyl chloride moiety with a 2-chloroethyl group (a structural motif analogous to nitrogen mustards). This dual reactivity makes it a versatile building block for synthesizing complex sulfonamides and cyclic structures, but it also imparts significant toxicity, corrosivity, and moisture sensitivity [2].

Understanding the mechanistic causality behind its reactivity is paramount for both successful application and rigorous laboratory safety.

Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 58425-10-8Unique identifier for chemical tracking [1].
Molecular Formula C3H7Cl2NO2SIndicates high halogen content; precursor to HCl upon degradation.
Molecular Weight 192.06 g/mol Utilized for stoichiometric calculations in assays [2].
Structural Class Sulfamoyl Chloride / Alkyl ChlorideBifunctional electrophile; susceptible to nucleophilic attack.
Moisture Sensitivity Extremely HighRapidly hydrolyzes in ambient humidity to yield corrosive HCl gas.

Mechanistic Toxicology & Reactivity Profile

As a Senior Application Scientist, it is critical to view safety not as a checklist, but as a direct consequence of molecular behavior. The hazards of N-(2-chloroethyl)-N-methylsulfamoyl chloride stem from its two electrophilic centers:

  • The Sulfamoyl Chloride Group: Highly susceptible to hard nucleophiles (like water or amines). Hydrolysis generates hydrochloric acid (HCl) and a sulfonic acid derivative. This is the primary driver of its corrosive nature to skin, eyes, and respiratory tracts.

  • The 2-Chloroethyl Group: Acts as an alkylating agent. Under physiological conditions, it can form a highly reactive aziridinium ion intermediate, which readily cross-links with biological nucleophiles (e.g., DNA bases, protein thiols). This imparts potential mutagenic and severe tissue-damaging properties.

G Start N-(2-chloroethyl)-N- methylsulfamoyl chloride Hydrolysis Hydrolysis (H2O) Ambient Moisture Start->Hydrolysis Environmental Exposure Alkylation Nucleophilic Attack (Biological Amines/Thiols) Start->Alkylation In vivo / Tissue Exposure Degradation Sulfamic Acid Derivative + HCl (Corrosive) Hydrolysis->Degradation Adduct Alkylated Adduct (Toxicity/Mutagenesis) Alkylation->Adduct

Caption: Divergent reactivity pathways: Environmental hydrolysis vs. biological alkylation.

Laboratory Safety & PPE Causality

Standard safety protocols must be elevated when handling bifunctional electrophiles. The following PPE and engineering controls are mandated based on the compound's specific degradation pathways:

  • Respiratory Protection: Must be handled exclusively inside a certified Class II Type B2 fume hood or an inert glovebox. Causality: Ambient moisture initiates hydrolysis, releasing volatile, corrosive HCl gas which causes severe pulmonary edema if inhaled.

  • Hand Protection: Double-gloving with heavy-duty Nitrile (outer) and Butyl rubber (inner). Causality: The lipophilic nature of the 2-chloroethyl group allows rapid penetration through standard thin latex, while the corrosive sulfamoyl chloride rapidly degrades single-layer nitrile.

  • Eye/Face Protection: Snug-fitting chemical splash goggles and a full face shield.

Validated Experimental Workflows

Workflow A: Analytical Characterization (NMR Purity Verification)

To ensure trustworthiness in downstream synthesis, the purity of the reagent must be verified. Because of its moisture sensitivity, standard analytical prep will fail, leading to false degradation peaks.

Step-by-Step Methodology:

  • Preparation of Environment: Purge a glovebag or glovebox with ultra-high purity (UHP) Argon to achieve <5 ppm H2O. Causality: Prevents premature hydrolysis of the sulfamoyl chloride bond during sample transfer.

  • Solvent Selection: Utilize strictly anhydrous, ampouled Deuterated Chloroform (

    
    ) stored over activated 4Å molecular sieves. Do not use DMSO-d6. Causality: DMSO can act as an oxygen nucleophile, reacting exothermically with sulfamoyl chlorides.
    
  • Sample Dissolution: Weigh 15 mg of N-(2-chloroethyl)-N-methylsulfamoyl chloride into an oven-dried NMR tube. Add 0.6 mL of anhydrous

    
    .
    
  • Sealing: Cap the NMR tube and seal with PTFE tape before removing it from the inert atmosphere.

  • Acquisition: Acquire

    
     and 
    
    
    
    spectra immediately. Look for the characteristic downfield shift of the methylene protons adjacent to the sulfamoyl group to confirm structural integrity.
Workflow B: Emergency Quenching & Decontamination Protocol

In the event of a localized spill inside a fume hood, immediate and chemically logical neutralization is required.

Step-by-Step Methodology:

  • Evacuation & Isolation: Lower the fume hood sash completely. Allow the exhaust system to clear any initial HCl gas burst for 2 minutes.

  • Preparation of Quenching Solution: Prepare a 5% (w/v) aqueous solution of Sodium Carbonate (

    
    ). Causality: A mild base is required. Using a strong base like NaOH will cause a violent, uncontrolled exothermic reaction with the sulfamoyl chloride, potentially aerosolizing the alkylating agent. 
    
    
    
    provides controlled hydrolysis buffered by
    
    
    evolution.
  • Application: Working from the perimeter of the spill inward, slowly pour the

    
     solution over the spilled chemical.
    
  • Verification: Wait for effervescence (bubbling of

    
    ) to cease. This indicates the complete hydrolysis of the sulfamoyl chloride to the relatively benign sulfonate salt, and the neutralization of the generated HCl.
    
  • Absorption & Disposal: Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth). Sweep into a chemically resistant polyethylene container, label as "Halogenated Aqueous Waste," and submit to EHS.

G Spill Chemical Spill Detected (Fume Hood) Isolate Lower Sash & Purge Fume Hood Spill->Isolate Quench Apply 5% Na2CO3 (Controlled Hydrolysis) Isolate->Quench Wait Wait for Effervescence to Cease Quench->Wait Neutralization Dispose Absorb & Dispose as Halogenated Waste Wait->Dispose

Caption: Step-by-step chemical spill decontamination and quenching workflow.

References

  • Chemsrc. (2025). CAS#:58425-10-8 | N-(2-chloroethyl)-N-methylsulfamoyl chloride. Retrieved March 1, 2026, from[Link]

Advanced Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-Chloroethyl Methyl Sulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, bifunctional linkers and reactive intermediates play a pivotal role. 2-Chloroethyl methyl sulfamoyl chloride (CEMSC) is a highly versatile, dual-action electrophile[1]. It possesses a highly reactive sulfamoyl chloride moiety, primed for nucleophilic acyl substitution, and a latent 2-chloroethyl alkylating group[2]. This unique structural combination allows CEMSC to serve as a cornerstone reagent for the synthesis of cyclic sulfamides (such as 1,2,5-thiadiazolidine 1,1-dioxides) and as a covalent modifier in targeted therapeutic design.

Physicochemical Profiling

Understanding the baseline properties of CEMSC is critical for predicting its behavior in solution and optimizing reaction conditions.

PropertyValue / Description
Chemical Name N-(2-chloroethyl)-N-methylsulfamoyl chloride
CAS Number 58425-10-8[3]
Molecular Formula C3H7Cl2NO2S[1]
Molecular Weight 192.06 g/mol [3]
Purity Standard ≥95% (typically verified via NMR/HPLC)[3]
Appearance Colorless to pale yellow liquid
Solubility Soluble in aprotic solvents (DCM, THF, DMF); Reacts aggressively with water
Storage Conditions 0–8 °C under inert atmosphere (Argon/Nitrogen)

Mechanistic Reactivity & Chemical Biology

The utility of CEMSC stems from its orthogonal reactivity profile, allowing chemists to selectively trigger different pathways based on environmental conditions.

  • Sulfonylation (Primary Reactivity): The sulfamoyl chloride group is a hard electrophile. When exposed to primary or secondary amines in the presence of a non-nucleophilic base, it undergoes rapid nucleophilic acyl substitution[2]. The base (e.g., triethylamine) is essential not only to neutralize the generated HCl but also to prevent the protonation of the incoming nucleophile, which would otherwise stall the reaction.

  • Alkylation & Cyclization (Secondary Reactivity): The 2-chloroethyl group acts as a latent electrophile. Under mild conditions (0 °C to RT), it remains intact. However, upon the formation of an acyclic sulfamide intermediate, increasing the temperature or applying stronger basic conditions triggers an intramolecular cyclization. This displaces the chloride ion to form a stable 5-membered cyclic sulfamide. In biological assays, this same 2-chloroethyl tail can act as a covalent warhead, alkylating nucleophilic residues (like cysteine or lysine) in a target protein's active site.

Reactivity CEMSC 2-Chloroethyl Methyl Sulfamoyl Chloride Sulfamide Acyclic Sulfamide Intermediate CEMSC->Sulfamide Nucleophilic Acyl Substitution (-HCl) Protein Covalent Protein Adduct (Alkylation) CEMSC->Protein Direct Alkylation (In vivo/Assay) Amine Primary/Secondary Amine (R-NH2) Amine->Sulfamide Cyclic 1,2,5-Thiadiazolidine 1,1-dioxide Sulfamide->Cyclic Intramolecular Cyclization (Base, Heat, -HCl)

Figure 1: Bifunctional reactivity pathways of 2-chloroethyl methyl sulfamoyl chloride.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of CEMSC from N-methyl-2-chloroethylamine

This protocol outlines the bottom-up synthesis of CEMSC, emphasizing causality in reagent selection and self-validation to ensure high fidelity.

  • Step 1: Setup & Activation

    • Action: Suspend N-methyl-2-chloroethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Cool the flask to 0 °C in an ice bath under a continuous Argon sweep.

    • Causality: Anhydrous conditions are non-negotiable; trace moisture will hydrolyze the highly electrophilic sulfuryl chloride and the resulting sulfamoyl chloride product into an unreactive sulfonic acid.

  • Step 2: Electrophile Addition

    • Action: Add sulfuryl chloride (SO₂Cl₂) (1.2 eq) dropwise over 15 minutes.

    • Causality: A slight excess of SO₂Cl₂ drives the reaction to completion while minimizing the formation of bis-alkylated symmetrical sulfamide byproducts.

  • Step 3: Base-Mediated Coupling

    • Action: Slowly add triethylamine (Et₃N) (2.5 eq) dropwise. Maintain the internal temperature below 5 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: The 2.5 equivalents of base are mathematically required: 1.0 eq to liberate the free amine from its hydrochloride salt, 1.0 eq to neutralize the HCl generated during sulfonylation, and 0.5 eq as a kinetic buffer.

  • Step 4: Aqueous Quench & Extraction

    • Action: Quench the reaction by pouring it into ice-cold water. Separate the organic DCM layer. Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath < 30 °C).

    • Causality: Cold aqueous workup removes triethylamine hydrochloride salts while minimizing the thermal hydrolysis of the newly formed CEMSC.

  • Step 5: Self-Validation (Quality Control)

    • Action: Perform TLC (Hexane/EtOAc 4:1); CEMSC will appear as a distinct, UV-inactive spot (visualized with KMnO₄ stain). Confirm structure via ¹H NMR (CDCl₃): Look for the characteristic N-methyl singlet (~2.9 ppm) and the two distinct triplets for the -CH₂-CH₂-Cl system.

Synthesis Start N-methyl-2-chloroethylamine Hydrochloride Reaction Nucleophilic Acyl Substitution (0°C to RT, Anhydrous DCM) Start->Reaction Reagent Sulfuryl Chloride (SO2Cl2) + Triethylamine (Et3N) Reagent->Reaction Workup Aqueous Quench & DCM Extraction Reaction->Workup Quench with ice water to prevent hydrolysis Validation Validation: TLC & 1H NMR (Self-Validating Step) Workup->Validation Organic layer dried & concentrated Product Purified CEMSC (Yield: 75-85%) Validation->Product Confirmed purity >95%

Figure 2: Step-by-step synthesis and validation workflow for CEMSC.

Protocol B: Synthesis of Cyclic Sulfamides (1,2,5-Thiadiazolidine 1,1-dioxides)
  • Step 1: React CEMSC (1.0 eq) with a primary amine (R-NH₂) (1.0 eq) and Et₃N (1.2 eq) in DCM at 0 °C to form the acyclic sulfamide intermediate. Validate via LC-MS to ensure the mass corresponds to the uncyclized adduct.

  • Step 2: Isolate the intermediate, dissolve in DMF, and add K₂CO₃ (2.0 eq). Heat to 80 °C for 4-6 hours.

  • Causality: The switch to a polar aprotic solvent (DMF) and a stronger base/heat combination overcomes the activation energy required for the intramolecular Sₙ2 displacement of the primary chloride, yielding the cyclic bioisostere.

Handling, Stability, and Storage

CEMSC is a reactive chlorinating and alkylating agent[2]. It exhibits acute moisture sensitivity. Exposure to ambient humidity leads to rapid hydrolysis, releasing HCl gas and forming the corresponding sulfonic acid, which is synthetically useless for subsequent coupling.

  • Storage: Must be stored strictly at 0–8 °C in tightly sealed, amber glass vials backfilled with Argon or Nitrogen.

  • Handling: All transfers should be conducted using standard Schlenk line techniques or within a glovebox to preserve the integrity of the sulfamoyl chloride bond.

References

  • Chemsrc. "CAS#:58425-10-8 | N-(2-chloroethyl)-N-methylsulfamoyl chloride". 1

  • BLD Pharm. "58425-10-8|(2-Chloroethyl)(methyl)sulfamoyl chloride". 3

  • Aaronchem. "53627-11-5 | MFCD12547701 | (2-Chloroethyl)Sulfamoyl Chloride". 2

  • Sigma-Aldrich. "(2-Chloroethyl)sulfamoyl Chloride | 53627-11-5". Link

Sources

Nitrogen Mustard Sulfamoyl Chloride Derivatives: Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

Nitrogen mustard sulfamoyl chlorides (e.g., 4-[bis(2-chloroethyl)amino]benzenesulfonyl chloride ) represent a critical class of bifunctional electrophiles in medicinal chemistry. They serve as the "linchpin" intermediates for synthesizing targeted alkylating agents.

Unlike simple nitrogen mustards (e.g., mechlorethamine) which lack selectivity, sulfamoyl chloride derivatives possess two distinct reactive centers:

  • The Warhead (Nitrogen Mustard): A latent alkylating moiety that activates under physiological conditions to cross-link DNA.

  • The Handle (Sulfonyl Chloride): A highly reactive electrophile used to conjugate the warhead to targeting vectors (peptides, steroids, antibodies) or to create sulfonamide prodrugs with tunable hydrolysis rates.

This guide details the synthesis, stability profiling, and bioconjugation protocols for these derivatives, emphasizing their utility in "Hybrid Drug" design.

Chemical Synthesis & Production[1]

Retrosynthetic Analysis

The synthesis of aromatic nitrogen mustard sulfamoyl chlorides typically proceeds via Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid. The electron-donating nature of the nitrogen mustard group directs the sulfonyl group primarily to the para position.

Standard Operating Procedure (SOP): Chlorosulfonation

Compound: 4-[bis(2-chloroethyl)amino]benzenesulfonyl chloride Precursor: N,N-bis(2-chloroethyl)aniline (Aniline Mustard)

Reagents:

  • Chlorosulfonic acid (

    
    ) - Reagent & Solvent
    
  • Thionyl chloride (

    
    ) - Dehydrating agent
    
  • Dichloromethane (DCM) or Chloroform - Extraction solvent

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a drying tube (

    
    ). Cool to 0°C in an ice bath.
    
  • Acid Addition: Charge the flask with Chlorosulfonic acid (5.0 eq).

  • Precursor Addition: Dissolve N,N-bis(2-chloroethyl)aniline (1.0 eq) in a minimal volume of dry DCM. Add this solution dropwise to the acid over 30 minutes. Caution: Exothermic reaction. Maintain T < 10°C.

  • Heating: Remove ice bath. Heat the mixture to 70°C for 2 hours. Evolution of HCl gas will occur (scrubbing required).

  • Chlorination (Optional but Recommended): Cool to 50°C. Add Thionyl chloride (2.0 eq) dropwise to convert any transient sulfonic acid species to the sulfonyl chloride. Stir for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.

  • Extraction: Extract immediately with DCM (

    
     mL). Wash organic layer with cold water (
    
    
    
    ) and brine (
    
    
    ).
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from dry ether/hexane if solid, or use immediately for conjugation due to hydrolytic instability.
    
Workflow Visualization

SynthesisWorkflow cluster_0 Phase I: Chlorosulfonation cluster_1 Phase II: Activation & Isolation Start N,N-bis(2-chloroethyl)aniline (Precursor) Reagent Chlorosulfonic Acid (5.0 eq, 0°C) Start->Reagent Dropwise Addition Intermediate Sulfonic Acid Intermediate (Transient) Reagent->Intermediate Electrophilic Subst. Thionyl Thionyl Chloride (70°C, 2h) Intermediate->Thionyl Dehydration Quench Ice Quench (Precipitation) Thionyl->Quench Workup Product 4-[bis(2-chloroethyl)amino] benzenesulfonyl chloride Quench->Product DCM Extraction

Figure 1: Synthetic workflow for the generation of sulfonyl chloride nitrogen mustards.

Derivatization & Bioconjugation Strategies[2][3][4]

The sulfonyl chloride group is highly susceptible to nucleophilic attack by amines (


) and alcohols (

).[1] This reactivity is exploited to create Prodrugs .[2]
Sulfonamide Synthesis (The "Masking" Strategy)

Reacting the sulfonyl chloride with a primary amine yields a Sulfonamide .

  • Reaction:

    
    
    
  • Utility: Sulfonamides are stable in plasma but can be designed to release the active mustard in hypoxic tumor environments or via specific enzymatic cleavage.

Quantitative Reactivity Profile
NucleophileProduct TypeReaction ConditionStability (Physiological pH)Application
Primary Amine SulfonamidePyridine/DCM, 0°CHigh (Stable)Stable Prodrugs / Linkers
Alcohol Sulfonate Ester

/DCM, 0°C
ModerateCleavable Linkers
Water Sulfonic AcidHydrolysis (Spontaneous)High (Inactive)Decomposition Product
Hydrazine Sulfonyl HydrazideEthanol, 0°CLowpH-Sensitive Release

Mechanism of Action: The "Double-Tap" Effect

The therapeutic efficacy of these derivatives relies on the nitrogen mustard moiety. The sulfonyl group modulates the electron density of the nitrogen, thereby tuning the reactivity of the mustard.

Aziridinium Ion Formation[6]
  • Intramolecular Cyclization: The lone pair on the mustard nitrogen attacks the

    
    -carbon of the chloroethyl group, displacing chloride.
    
  • Aziridinium Formation: This forms a highly electrophilic aziridinium cation (

    
     ring).
    
  • DNA Alkylation: The N7 position of Guanine attacks the aziridinium ring, opening it and covalently binding the drug to DNA.[2]

  • Cross-linking: The process repeats with the second chloroethyl arm, cross-linking the DNA strands and preventing replication.

Impact of Sulfonyl Group: The electron-withdrawing sulfonyl group (


) reduces the nucleophilicity of the mustard nitrogen. This slows down  aziridinium formation, increasing the drug's half-life in blood and allowing it to reach the tumor before reacting. This is a critical "tuning" mechanism for reducing systemic toxicity.
Mechanistic Pathway Diagram

Mechanism Prodrug Sulfonamide Prodrug (Inactive Transport) Activation Metabolic/Hypoxic Activation Prodrug->Activation Enzymatic Cleavage Mustard Free Nitrogen Mustard (Active Species) Activation->Mustard Release Aziridinium Aziridinium Ion (Electrophile) Mustard->Aziridinium Cyclization (-Cl) DNA_Mono Mono-Alkylated DNA (Guanine N7) Aziridinium->DNA_Mono Nucleophilic Attack DNA_Cross Interstrand Cross-link (Apoptosis Trigger) DNA_Mono->DNA_Cross 2nd Cyclization

Figure 2: Mechanism of action from prodrug activation to DNA cross-linking.

Experimental Protocols for Biological Evaluation

Stability Assay (Hydrolysis Kinetics)

Objective: To determine the half-life (


) of the derivative in physiological buffer.
  • Preparation: Dissolve derivative (10 mM) in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Analysis: Immediate HPLC-UV analysis (254 nm). Monitor disappearance of parent peak and appearance of the hydrolyzed sulfonic acid.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
In Vitro Cytotoxicity (MTT Assay)

Objective: Verify alkylating potency against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivative (dissolved in DMSO/media) in serial dilutions (0.1 - 100

    
    M).
    
    • Control: Chlorambucil (standard) and DMSO (vehicle).

  • Incubation: 48 or 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Data: Calculate

    
     using non-linear regression.
    

Safety & Handling (Critical)

Hazard Classification:

  • Vesicant (Blister Agent): Causes severe chemical burns upon skin contact.

  • Carcinogen: Mutagenic by mechanism.

  • Corrosive: Sulfonyl chloride hydrolyzes to HCl.

Handling Protocol:

  • Containment: All weighing and synthesis must occur inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves (change every 30 mins), lab coat, safety goggles, and face shield.

  • Decontamination:

    • Surface Spills: Neutralize with 10% Sodium Thiosulfate solution (nucleophilic quenching of mustard) followed by 5% Sodium Bicarbonate.

    • Glassware: Soak in 10% NaOH for 24 hours before washing.

References

  • Singh, R. K., et al. (2018). "Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives." European Journal of Medicinal Chemistry. Link

  • Trafalis, D. T., et al. (2016).[3] "Synthesis and biological evaluation of novel nitrogen mustard derivatives." Frontiers in Pharmacology. Link

  • Guo, Z., et al. (2014). "Aromatic Nitrogen Mustard-Based Prodrugs: Activity, Selectivity, and the Mechanism of DNA Cross-Linking."[4] Chemistry – A European Journal. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 20058, 4-[Bis(2-chloroethyl)amino]benzenesulfonyl chloride." Link

  • Smolecule. (2024). "4-(2-Aminoethyl)benzene-1-sulfonyl chloride: Synthesis and Properties." Link

Sources

A Technical Guide to the Solubility of N-(2-chloroethyl)-N-methylsulfamoyl Chloride for Pharmaceutical and Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-chloroethyl)-N-methylsulfamoyl chloride is a bifunctional reagent with significant potential in organic synthesis and drug development, acting as a versatile building block for introducing the N-(2-chloroethyl)-N-methylsulfamoyl moiety. The success of its application in synthesis—from reaction kinetics and yield to purification and scale-up—is fundamentally dependent on a thorough understanding of its solubility in various organic solvents. This technical guide addresses the critical gap in publicly available quantitative solubility data for this compound. Instead of a simple data sheet, this document provides a first-principles analysis of its solubility based on molecular structure, outlines known solvent compatibility for the sulfamoyl chloride class, and, most importantly, delivers a detailed, field-proven experimental protocol for researchers to determine its solubility accurately and safely in any solvent system of interest.

Introduction: The Synthetic Utility of N-(2-chloroethyl)-N-methylsulfamoyl Chloride

N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS 141631-77-2) is a reactive intermediate characterized by two key functional groups: a highly electrophilic sulfamoyl chloride and a reactive chloroethyl group. This dual reactivity makes it a valuable precursor for creating complex molecules, particularly in the synthesis of novel pharmaceutical agents and agrochemicals.

A precise understanding of its solubility is not merely an academic exercise; it is a cornerstone of practical and efficient process development. Key applications that depend on solubility data include:

  • Reaction Homogeneity: Ensuring the reagent is fully dissolved in the reaction medium is crucial for achieving predictable and reproducible reaction rates.

  • Process Safety: Understanding solubility limits prevents precipitation in transfer lines or reactors, which can lead to blockages and unsafe operating conditions.

  • Purification Strategy: The design of effective crystallization or extraction procedures is entirely dependent on identifying solvents in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

  • Dosing and Concentration Control: Accurate solution preparation is essential for controlled stoichiometric addition in multi-step syntheses.

Physicochemical Properties

A summary of the fundamental properties of N-(2-chloroethyl)-N-methylsulfamoyl chloride is provided below.

PropertyValueSource
CAS Number 141631-77-2-
Molecular Formula C₃H₇Cl₂NO₂S-
Molecular Weight 192.06 g/mol -
Appearance Typically a liquid or low-melting solidGeneral observation
Primary Hazards Corrosive, Acutely Toxic, Skin/Eye Damage[1]

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. An analysis of the structure of N-(2-chloroethyl)-N-methylsulfamoyl chloride allows for a predictive assessment of its behavior.

  • Sulfamoyl Chloride Group (-SO₂Cl): This is a strongly polar and highly electrophilic functional group. It is prone to nucleophilic attack, particularly by protic solvents. Its polarity suggests good solubility in polar aprotic solvents.

  • N-Methyl and Ethylene Groups (-N(CH₃)CH₂CH₂-): These aliphatic components contribute nonpolar character to the molecule, enhancing its solubility in less polar organic solvents.

  • Terminal Chloride (-Cl): The chloroalkyl group adds polarity and can participate in dipole-dipole interactions.

Predicted Solubility Profile:

  • High Solubility Expected: In polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile. These solvents can solvate the polar regions of the molecule without reacting with the sulfamoyl chloride group.

  • Moderate to Low Solubility Expected: In nonpolar solvents like Hexanes or Toluene. The polar sulfamoyl chloride group will limit solubility in purely nonpolar media.

  • Reactive/Incompatible: In polar protic solvents such as Water, Methanol, and Ethanol. These solvents contain nucleophilic hydroxyl groups that will readily react with the electrophilic sulfamoyl chloride, leading to hydrolysis or solvolysis rather than simple dissolution.[2] This reactivity is a critical consideration for both synthesis and workup procedures.

Solvent Compatibility for the Sulfamoyl Chloride Class

While specific data for the title compound is unavailable, literature and patent precedents for related sulfamoyl chlorides provide authoritative guidance on suitable and incompatible solvent classes for synthetic applications.[3]

Solvent ClassRepresentative SolventsCompatibility & RationaleSource
Halogenated Dichloromethane (DCM)Compatible: Widely used for reactions. Its polarity is sufficient to dissolve many sulfamoyl chlorides without reacting.[3]
Ethers Diethyl Ether, Tetrahydrofuran (THF), DioxaneCompatible: Common aprotic solvents for reactions involving sulfamoyl chlorides.[3]
Nitriles AcetonitrileGenerally Compatible: A polar aprotic solvent suitable for creating homogeneous reaction solutions.-
Esters Ethyl AcetateGenerally Compatible: A moderately polar aprotic solvent often used in extractions and chromatography.-
Hydrocarbons Toluene, HexaneLimited Compatibility: May be used as co-solvents or for precipitation/crystallization.-
Protic Solvents Water, Methanol, EthanolIncompatible (Reactive): The sulfamoyl chloride group is susceptible to hydrolysis and alcoholysis.[2] Their use should be limited to specific quenching or workup steps where decomposition of the reagent is intended.[2]

A Practical Guide to Experimental Solubility Determination

Given the absence of published quantitative data, experimental determination is necessary. The gravimetric method is a robust, reliable, and accessible technique for this purpose.[4][5][6] It involves preparing a saturated solution, separating a known volume of the clear supernatant, removing the solvent, and weighing the residual solute.

Mandatory Safety Precautions

N-(2-chloroethyl)-N-methylsulfamoyl chloride is a hazardous chemical. All handling and experimental work must be conducted inside a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contact occurs.

    • Body Protection: A flame-retardant lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[1] This compound causes severe skin burns and eye damage.[1] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Step-by-Step Experimental Protocol: Gravimetric Method

This protocol is designed to be a self-validating system for determining solubility at a specific temperature (e.g., ambient room temperature, ~25 °C).

Materials:

  • N-(2-chloroethyl)-N-methylsulfamoyl chloride

  • Test solvent(s) of interest

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Volumetric pipette (e.g., 1.00 mL, Class A) and pipette bulb

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Glass syringes

  • Pre-weighed, labeled evaporating dishes or vials

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess of N-(2-chloroethyl)-N-methylsulfamoyl chloride to a vial (e.g., 200-300 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the bottom, confirming saturation.[4]

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a thermostatic shaker or on a stir plate set to the desired temperature (e.g., 25 °C).

    • Causality: Agitate the mixture for a sufficient time (minimum of 4-6 hours, 24 hours is ideal) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute. This is the most critical step for accuracy.[4]

  • Phase Separation:

    • Turn off the agitation and allow the solid to settle completely, keeping the vial at the constant experimental temperature. This may take 30-60 minutes.

  • Sample Extraction:

    • Carefully draw the clear supernatant (the saturated solution) into a glass syringe.

    • Attach a 0.45 µm syringe filter to the syringe tip. Causality: Filtering is essential to remove any microscopic, undissolved particles that would otherwise inflate the final mass measurement.

    • Dispense exactly 1.00 mL (or another precisely known volume) of the filtered, clear solution into a pre-weighed and labeled evaporating dish.

  • Solvent Evaporation:

    • Place the evaporating dish in the fume hood to allow the solvent to evaporate at ambient temperature. For higher-boiling solvents, a vacuum oven at a gentle temperature (e.g., 30-40 °C) can be used. Caution: Avoid excessive heat, which could potentially degrade the compound.

  • Drying and Weighing:

    • Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven or desiccator.[6]

    • Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

    • Record the final weight.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

G start Start prep 1. Prepare Slurry (Excess Solute in Solvent) start->prep equil 2. Equilibrate (Constant Temp. & Agitation) prep->equil settle 3. Settle Solids (Cease Agitation) equil->settle filter 4. Withdraw & Filter Supernatant (Known Volume) settle->filter evap 5. Evaporate Solvent filter->evap weigh 6. Dry & Weigh Residue evap->weigh calc 7. Calculate Solubility weigh->calc end_node End calc->end_node

Sources

The Electrophilic Warhead: Engineering and Analyzing 2-Chloroethyl Amino Reactive Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 2-chloroethyl amino group is the defining pharmacophore of nitrogen mustards, a foundational class of DNA-alkylating antineoplastic agents. Despite their historical origins, the chemistry of these bifunctional alkylators remains highly relevant in modern oncology, particularly in the design of targeted prodrugs and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive mechanistic framework for understanding how these compounds undergo intramolecular cyclization to form highly reactive aziridinium ions , leading to cytotoxic DNA interstrand cross-links (ICLs). Furthermore, we detail self-validating experimental protocols required to rigorously quantify and map these DNA lesions in preclinical development.

Mechanistic Chemistry: The Aziridinium Ion Intermediate

Nitrogen mustards are characterized by a bis(2-chloroethyl)amine core. Under physiological conditions, these molecules act as inert prodrugs until activated. The activation is driven by the unprotonated nitrogen atom's lone pair, which executes an intramolecular nucleophilic substitution (


) on the adjacent 

-carbon, displacing the chloride leaving group (1)[1]. This cyclization forms a strained, highly electrophilic three-membered aziridinium ring .

Because the aziridinium ion is exceptionally electrophilic, it rapidly reacts with biological nucleophiles. The primary target is the highly nucleophilic N7 position of guanine in DNA, leading to covalent alkylation (2)[2].

Expert Insight: Causality in Drug Design

The reactivity of the aziridinium ion is strictly dictated by the basicity of the precursor nitrogen. Aliphatic nitrogen mustards (e.g., mechlorethamine) form the aziridinium ion rapidly, leading to severe, non-specific systemic toxicity. To engineer safer therapeutics, modern drug design utilizes aromatic nitrogen mustards (e.g., chlorambucil, melphalan). The aromatic ring delocalizes the nitrogen lone pair, significantly increasing the activation free energy (


 kcal/mol) (3)[3]. This thermodynamic barrier delays aziridinium formation, extending the drug's half-life and allowing it to reach tumor sites prior to activation (4)[4].

Mechanism NM Bis(2-chloroethyl)amine (Prodrug / Mustard) Az Aziridinium Ion (Reactive Intermediate) NM->Az Intramolecular S_N2 (-Cl⁻) DNA DNA Guanine (N7) Nucleophilic Attack Az->DNA Electrophilic Attack Mono Mono-alkylated Adduct DNA->Mono Covalent Binding ICL Interstrand Cross-Link (Cytotoxic Lesion) Mono->ICL Second Aziridinium Formation

Mechanism of aziridinium ion formation and subsequent DNA interstrand cross-linking.

DNA Alkylation Profiles and Downstream Effects

Because nitrogen mustards possess two chloroethyl arms, they are bifunctional. Once the first arm alkylates a guanine (forming a mono-alkylated adduct), the second arm can undergo a subsequent cyclization. If the second aziridinium ion attacks a nucleophile on the complementary DNA strand, a highly cytotoxic Interstrand Cross-Link (ICL) is formed (5)[5]. ICLs physically tether the DNA strands together, blocking the helicase machinery required for replication and transcription, ultimately triggering apoptosis.

Table 1: Quantitative Profiling of Nitrogen Mustard DNA Alkylation
ParameterValue / DistributionBiological Implication
N7-Guanine Mono-alkylation ~70 - 80% of total adductsPrimary initial lesion; highly prone to depurination, leading to toxic abasic (AP) sites.
Intrastrand Cross-links ~15 - 28% of total adductsForms primarily at GGC sequences; distorts the DNA helix but is often repairable by Nucleotide Excision Repair (NER).
Interstrand Cross-links (ICLs) 5 - 7% of total adductsThe most lethal lesion; prevents DNA strand separation. Preferentially forms at 5'-GNC sequences (5)[5].
Activation Free Energy (

)
~20.4 - 22.5 kcal/molDictates the half-life of the prodrug and the rate of aziridinium ion formation (3)[3].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of novel 2-chloroethyl amino-containing compounds, researchers must utilize assays that specifically quantify ICLs and map their sequence specificity.

Protocol 1: Modified Alkaline Comet Assay for ICL Quantification

Expert Insight & Causality: Standard comet assays measure DNA strand breaks by quantifying the migration of fragmented DNA out of the nucleus (the "comet tail"). However, ICLs prevent DNA migration. Therefore, to measure ICLs, we must introduce a self-validating internal control: ionizing radiation. Radiation induces random strand breaks, creating a maximum tail moment. In mustard-treated cells, ICLs restrict this radiation-induced migration. The reduction in tail moment inversely correlates with ICL frequency (6)[6].

Step-by-Step Methodology:

  • Cell Treatment: Culture human cancer cells (e.g., MDA-MB-231) to 75% confluency. Treat with the nitrogen mustard compound (10 - 100 µM) for 24 hours.

  • Irradiation (The Internal Control): Expose both treated and untreated control cells to 10 Gy of X-ray irradiation on ice. This induces uniform single-strand breaks while preventing immediate enzymatic DNA repair.

  • Embedding & Lysis: Harvest cells, suspend in 0.5% low-melting-point agarose, and layer onto glass slides. Submerge slides in cold alkaline lysis buffer (pH > 13) for 1 hour to remove proteins and unwind DNA.

  • Electrophoresis: Run electrophoresis at 1 V/cm for 30 minutes.

  • Neutralization & Staining: Neutralize slides in Tris buffer (pH 7.5) and stain with a fluorescent dye like SYBR Green.

  • Quantification: Image via fluorescence microscopy. Calculate the ICL index: [1 - (Tail Moment_treated / Tail Moment_irradiated_control)] x 100.

Workflow A Mustard Treatment B Irradiation (Strand Breaks) A->B C Alkaline Lysis & Electrophoresis B->C D Fluorescence Imaging C->D E Tail Moment Quantification D->E

Self-validating workflow for quantifying DNA interstrand cross-links via Comet Assay.

Protocol 2: In Vitro Transcription Blockage Assay for Sequence Specificity

Expert Insight & Causality: To map exactly where the aziridinium ion attacks, we use a synchronized in vitro transcription system. RNA polymerase will physically stall exactly at the site of an alkylated guanine or ICL. By comparing the truncated RNA transcripts to a standard sequencing ladder, we achieve single-nucleotide resolution of the drug's target preference.

Step-by-Step Methodology:

  • Template Preparation: Generate a 500-bp linear DNA template containing a T7 promoter.

  • Alkylation: Incubate the DNA with the nitrogen mustard (e.g., 200 µM) in a physiological buffer (pH 7.4) for 1.5 hours at 37°C to achieve maximal alkylation (7)[7].

  • Transcription Initiation: Add T7 RNA polymerase, ATP, GTP, UTP, and [

    
    -32P]CTP. Allow transcription to proceed for 30 minutes.
    
  • Resolution: Denature the RNA products and resolve them on a 6% polyacrylamide/urea sequencing gel.

  • Autoradiography: Expose the gel to an X-ray film. Dark bands indicate transcriptional blockages (alkylation sites), which typically align with 5'-GNC or 5'-CTGT sequences on the template strand (7)[7].

Advanced Prodrug Strategies

Modern drug development focuses on masking the 2-chloroethyl amino group to prevent premature aziridinium formation and limit off-target toxicity. For instance, attaching an aryl boronate moiety neutralizes the nitrogen's lone pair. Upon encountering high levels of Reactive Oxygen Species (ROS)—commonly found in tumor microenvironments—the boronate is cleaved. This localized activation releases the free nitrogen mustard, triggering rapid aziridinium formation and highly selective DNA cross-linking in cancer cells while sparing normal lymphocytes (8)[8].

References

  • Nitrogen Mustards: The Novel DNA Alkyl
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy MDPI
  • Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights
  • Comparative analysis of DNA alkylation patterns of different nitrogen mustards BenchChem
  • Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Tre
  • In vitro transcription analysis of DNA alkyl
  • Reactive Oxygen Species (ROS) Inducible DNA Cross-Linking Agents and Their Effect on Cancer Cells and Normal Lymphocytes PMC / NIH
  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Frontiers

Sources

Methodological & Application

Application Note: Synthesis of Unsymmetrical and Cyclic Sulfonamides Using N-(2-chloroethyl)-N-methylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Sulfonamides and sulfamides are indispensable pharmacophores in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides and ureas 1[1]. The reagent N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS: 58425-10-8) serves as a highly specialized, bifunctional building block for generating both linear unsymmetrical sulfamides and constrained cyclic scaffolds.

This reagent's architecture is deliberately designed for sequential reactivity:

  • Electrophilic Sulfonyl Center (

    
    ):  Enables rapid, base-catalyzed amidation with primary or secondary amines to form a linear sulfamide intermediate 2[2].
    
  • Electrophilic Alkyl Halide (

    
    ):  Provides a precise 2-carbon tether that, upon deprotonation of the newly formed sulfamide nitrogen, undergoes an intramolecular 5-exo-tet cyclization 3[3]. This yields 1,2,5-thiadiazolidine 1,1-dioxides, a class of cyclic sulfamides with profound utility in peptidomimetic drug design 4[4].
    

The presence of the


-methyl group is critical; it acts as a protecting moiety that prevents unwanted cross-linking or polymerization, ensuring that cyclization is directed exclusively toward the target nitrogen.

SynthesisWorkflow A Primary Amine (R-NH2) C Linear Sulfamide Intermediate A->C TEA, DCM 0 °C to RT B N-(2-chloroethyl)- N-methylsulfamoyl chloride B->C D 1,2,5-Thiadiazolidine 1,1-dioxide C->D NaH, DMF Intramolecular SN2

Workflow for the two-stage synthesis of cyclic sulfamides via linear intermediates.

Mechanistic Causality & Experimental Design

To guarantee high yields and reproducibility, researchers must understand the causality behind the reaction conditions:

  • Acid Scavenging (Stage 1): The initial sulfamoylation generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA), must be used in slight excess (1.2–1.5 eq). Causality: Failure to neutralize HCl results in the protonation of the starting amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield.
    
  • Temperature Control (Stage 1): The addition of the sulfamoyl chloride must be performed at 0 °C. Causality: Sulfonyl chlorides are highly electrophilic and prone to exothermic hydrolysis. Low temperatures suppress the competitive reaction with trace moisture, preventing the degradation of the reagent into an unreactive sulfonic acid.

  • Thermodynamic Driving Force (Stage 2): The intramolecular cyclization requires the deprotonation of the sulfamide

    
     bond (
    
    
    
    ). Strong bases like Sodium Hydride (NaH) or Potassium Carbonate (
    
    
    ) in polar aprotic solvents (DMF or Acetonitrile) are required. Causality: Polar aprotic solvents leave the resulting nitrogen anion unsolvated and highly nucleophilic, drastically accelerating the
    
    
    displacement of the terminal alkyl chloride.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Linear N-(2-chloroethyl)-N-methyl-N'-substituted Sulfamides

This protocol establishes the linear intermediate. The system is self-validating; the disappearance of the amine on Thin Layer Chromatography (TLC) directly correlates with product formation, as the sulfamoyl chloride is added in slight excess.

Materials:

  • Primary Amine (1.0 eq)

  • N-(2-chloroethyl)-N-methylsulfamoyl chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add TEA (1.5 eq) to the stirring amine solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve N-(2-chloroethyl)-N-methylsulfamoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Note: Slow addition prevents localized heating and minimizes bis-sulfamoylation side products.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (typically 3:1 Hexanes:Ethyl Acetate) until the primary amine is consumed.

  • Aqueous Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and TEA), saturated 
    
    
    
    , and brine.
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude linear sulfamide.
    
Protocol B: Intramolecular Cyclization to 1,2,5-Thiadiazolidine 1,1-Dioxides

This step converts the linear sulfamide into the constrained cyclic pharmacophore.

Materials:

  • Linear Sulfamide from Protocol A (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous

    
    -Dimethylformamide (DMF)
    

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere.

  • Substrate Addition: Dissolve the linear sulfamide (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Self-Validation: The evolution of hydrogen gas (

    
    ) bubbles confirms active deprotonation.
    
  • Cyclization: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature. Depending on the steric bulk of the

    
    -group, heating to 60 °C for 2–4 hours may be required to drive the 
    
    
    
    displacement to completion.
  • Quenching & Extraction: Carefully quench the reaction with ice water to neutralize unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) and brine to remove residual DMF.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography to obtain the pure 1,2,5-thiadiazolidine 1,1-dioxide.
    

Quantitative Data & Optimization

The efficiency of both sulfamoylation and cyclization heavily depends on the steric and electronic properties of the starting amine. The table below summarizes optimized conditions and expected yields based on substrate classes.

Substrate ClassAmine ExampleStage 1 Base / SolventStage 1 YieldStage 2 Base / TempStage 2 Yield
Un-hindered Aliphatic BenzylamineTEA / DCM85 - 95%NaH / RT80 - 90%
Sterically Hindered Aliphatic tert-ButylamineDIPEA / THF70 - 80%NaH / 60 °C65 - 75%
Electron-Rich Aromatic p-AnisidinePyridine / DCM80 - 90%

/ 80 °C
75 - 85%
Electron-Poor Aromatic p-NitroanilineNaH / THF50 - 65%

/ 90 °C
40 - 60%

Note: Electron-poor anilines possess highly non-nucleophilic nitrogens, requiring pre-deprotonation with NaH even in Stage 1 to attack the sulfamoyl chloride.

Troubleshooting Logical Matrix

When yields deviate from the expected quantitative data, systematic troubleshooting is required. The logical matrix below outlines the primary failure modes and their corrective actions.

Troubleshooting Issue Low Yield of Cyclic Sulfamide Cause1 Premature Hydrolysis of Sulfamoyl Chloride Issue->Cause1 Cause2 Incomplete Cyclization (Steric Hindrance) Issue->Cause2 Cause3 Intermolecular Side Reactions Issue->Cause3 Sol1 Use strictly anhydrous solvents & inert gas Cause1->Sol1 Sol2 Switch to stronger base (e.g., t-BuOK) or heat Cause2->Sol2 Sol3 Use high dilution conditions Cause3->Sol3

Logical troubleshooting matrix for cyclic sulfamide synthesis.

References

  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.BenchChem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.Thieme Connect.
  • N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation.MDPI.
  • Cyclic N-2-Chloroethyl-sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X-Ray Crystallographic Study and Antimicrobial Evaluation.ResearchGate.

Sources

Protocol for nucleophilic substitution with sulfamoyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Synthesis of Unsymmetrical Sulfamides via Nucleophilic Substitution of Sulfamoyl Chlorides

Introduction & Strategic Overview

The sulfonamide functional group is a critical bioisostere of the amide bond, widely deployed in the design of antibacterial agents, diuretics, anticonvulsants, and antiretrovirals[1]. While symmetric sulfonamides are relatively straightforward to synthesize, the preparation of unsymmetrical sulfamides (R₂NSO₂NHR') requires a highly controlled, two-stage nucleophilic substitution strategy[1]. This application note details the causal mechanics, optimized parameters, and validated protocols for generating N,N-disubstituted sulfamoyl chlorides and their subsequent coupling with diverse amines[2].

Mechanistic Causality & Reaction Dynamics

The core reactivity of sulfamoyl chlorides lies in the highly electrophilic S(VI) center. The synthesis proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the sulfur atom, forming a tetrahedral intermediate before the chloride leaving group is expelled[2].

The Critical Role of the Base: A stoichiometric excess of a non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA)) is mandatory. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the incoming nucleophilic amine (which would render it inactive), and it acts as an acid scavenger to protect acid-labile functional groups on complex substrates[2].

Mechanistic Control of Side Reactions: A critical strategic choice in synthesizing unsymmetrical sulfamides is the order of amine addition. If a primary amine is reacted with sulfuryl chloride first, the resulting N-monosubstituted sulfamoyl chloride (RNH-SO₂Cl) retains a highly acidic N-H proton. In the presence of a base, this intermediate is rapidly deprotonated to a sulfamoyl anion, which subsequently expels the chloride ion to form a highly reactive sulfonyl imine (R-N=SO₂). This imine spontaneously undergoes rapid dimerization or polymerization, severely degrading the yield.

Causality-Driven Strategy: To bypass this failure mode, this protocol mandates reacting the secondary amine first. The resulting N,N-disubstituted sulfamoyl chloride (R₂N-SO₂Cl) lacks an acidic proton, completely preventing sulfonyl imine formation and ensuring a stable electrophile for the second stage[1].

Mechanism SC N-Monosubstituted Sulfamoyl Chloride (RNH-SO2-Cl) BASE Base-Mediated Deprotonation SC->BASE Highly Acidic N-H ANION Sulfamoyl Anion [RN-SO2-Cl]- BASE->ANION IMINE Sulfonyl Imine (R-N=SO2) ANION->IMINE -Cl- (Elimination) DIMER Dimerization & Polymerization (Yield Loss) IMINE->DIMER Spontaneous

Mechanistic pathway of sulfonyl imine formation and dimerization from N-monosubstituted precursors.

Experimental Design & Parameter Optimization

To ensure a self-validating and robust synthesis, reaction parameters must be tailored to the nucleophilicity and steric hindrance of the target amine. Table 1 summarizes the empirical causality behind solvent and base selection.

Table 1: Optimization of Reaction Conditions for Nucleophilic Substitution

Amine NucleophileRecommended SolventOptimal BaseTemperature ProfileExpected YieldMechanistic Causality
Aliphatic (1°/2°) DCMTEA (1.5 eq)0 °C → RT85–95%High nucleophilicity allows for standard conditions; fast conversion.
Aromatic (Anilines) THFPyridine (2.0 eq)RT → 60 °C60–75%Lower nucleophilicity requires polar solvents and thermal activation.
Sterically Hindered DMFDIPEA (2.0 eq)0 °C → 50 °C50–65%DIPEA prevents base-driven side reactions; heating bypasses steric bulk.

Experimental Methodologies

Workflow A Secondary Amine + SO2Cl2 B DCM, 0 °C TEA or Pyridine A->B C N,N-Disubstituted Sulfamoyl Chloride B->C E DCM or THF, RT TEA or DIPEA C->E D Primary/Secondary Amine Nucleophile D->E F Unsymmetrical Sulfamide E->F

Workflow for the two-stage synthesis of unsymmetrical sulfonamides.

Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides
  • Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[1]. Causality: Anhydrous conditions are critical because water acts as a competing nucleophile, leading to the irreversible hydrolysis of the sulfamoyl chloride into a sulfonic acid derivative.

  • Thermal Control: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution[1].

  • Electrophile Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.05 eq) in anhydrous DCM via a dropping funnel over 30-60 minutes, strictly maintaining the temperature at 0 °C[1]. Causality: Slow addition controls the highly exothermic nature of the reaction and prevents over-chlorination or excessive gas evolution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC)[1].

  • Workup: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude electrophile.

Protocol 2: Nucleophilic Substitution to Form Unsymmetrical Sulfamides
  • Preparation: In a flame-dried round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF[1].

  • Base Addition: Add TEA (1.5 eq) or DIPEA (1.5 eq) and cool the mixture to 0 °C[1]. Causality: DIPEA is highly recommended for sterically hindered amines; its bulkiness prevents it from acting as a competing nucleophile while still efficiently scavenging HCl.

  • Coupling: Slowly add the N,N-disubstituted sulfamoyl chloride (1.1 eq) synthesized in Protocol 1 (dissolved in the same anhydrous solvent) to the cooled amine solution[1].

  • Maturation: Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 12-24 hours[1].

  • Quench & Extract: Quench the reaction with deionized water. Extract the aqueous layer with DCM or ethyl acetate[1]. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate for subsequent column chromatography.

Self-Validation & Analytical Verification

A robust protocol must function as a self-validating system. Implement the following analytical checks to ensure process integrity:

  • In-Process pH Monitoring: During the 1 M HCl wash in Protocol 1, verify that the aqueous phase pH is < 2. This guarantees the complete removal of basic amine salts, which would otherwise contaminate and derail the subsequent coupling step.

  • TLC Visualization: Sulfamoyl chlorides often lack strong UV chromophores unless aromatic groups are present. Utilize a potassium permanganate (KMnO₄) or ninhydrin stain to accurately visualize the disappearance of the starting aliphatic amines.

  • NMR Confirmation: In ¹H NMR, the successful formation of a primary or secondary sulfamide is confirmed by the appearance of a distinct, broad N-H proton signal (typically between δ 4.5 - 7.5 ppm, highly dependent on solvent and hydrogen bonding). The disappearance of the highly deshielded protons adjacent to the sulfamoyl chloride confirms complete nucleophilic conversion.

References

1.[1] BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem.com. URL: 2.[2] BenchChem. "Isopropyl(methyl)sulfamoyl chloride | 263169-13-7." Benchchem.com. URL: 3. Chemistry Europe. "Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization." d-nb.info. URL:

Sources

Application Notes & Protocols: Strategic Synthesis of N-Substituted Sulfamides via Reaction of N-(2-chloroethyl)-N-methylsulfamoyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the reaction of N-(2-chloroethyl)-N-methylsulfamoyl chloride with primary and secondary amines to yield substituted sulfamides. This reaction is of significant interest in medicinal chemistry, offering a pathway to novel molecular scaffolds where the resulting sulfamide can act as a stable bioisostere for amide or urea functionalities.[1][2] The presence of the reactive 2-chloroethyl moiety introduces a secondary functional handle for subsequent chemical modification or to serve as a potential alkylating pharmacophore.[3] This document delves into the underlying reaction mechanisms, provides detailed and field-tested experimental protocols, and offers critical insights into managing competing side reactions to ensure high-yield, validated synthesis.

Mechanistic Rationale and Strategic Considerations

The synthetic utility of N-(2-chloroethyl)-N-methylsulfamoyl chloride lies in its dual reactivity. The sulfamoyl chloride group serves as a highly reactive electrophilic center for the primary sulfonamide-forming reaction, while the 2-chloroethyl group presents opportunities for subsequent reactions or potential intramolecular cyclizations. A thorough understanding of these competing pathways is paramount for successful synthesis.

The Primary Reaction: Sulfonamide Bond Formation

The core reaction is a nucleophilic substitution at the sulfur atom of the sulfamoyl chloride. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electron-deficient sulfur center. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a mild base present in the reaction mixture.[4] This process is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides.[1][5]

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The primary or secondary amine attacks the electrophilic sulfur atom of the sulfamoyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The carbon-oxygen double bond does not exist here as in acyl chlorides, but the principle is similar. The sulfur-chlorine bond breaks, eliminating a stable chloride leaving group.

  • Deprotonation: A base, typically an excess of the amine nucleophile or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the newly-added nitrogen atom to yield the final, neutral sulfamide product.[1][4]

Caption: Primary mechanism for sulfonamide formation.

Competing Reaction Pathways

The presence of the N-(2-chloroethyl) group introduces complexity. Its reactivity can lead to undesired side products, primarily through intramolecular or intermolecular pathways.

  • Intramolecular Cyclization: The nitrogen of the newly formed sulfamide can act as an internal nucleophile, displacing the chloride on the ethyl chain to form a three-membered aziridine ring or other cyclic sulfamides. This intramolecular SN2 reaction is favored by basic conditions and higher temperatures, which increase the nucleophilicity of the sulfamide nitrogen.[6]

  • Intermolecular Dimerization: Similar to the behavior of nitrogen mustards, two molecules of the starting material or product can react with each other.[7] The amine functionality of one molecule can displace the chloride of another, leading to the formation of a piperazinium-like dimeric salt, which can complicate purification.[7]

  • Hydrolysis: Sulfamoyl chlorides are highly sensitive to moisture. Any water present in the reaction can hydrolyze the sulfamoyl chloride to the corresponding sulfonic acid, which is unreactive towards amines and appears as a polar byproduct.[8]

G Start N-(2-chloroethyl)-N- methylsulfamoyl chloride + Amine (RNH₂) Desired Desired Product: Substituted Sulfamide Start->Desired Primary Pathway (Low Temp, Controlled Base) Cyclized Side Product: Intramolecular Cyclization Start->Cyclized Favored by: - Excess Base - High Temp Dimer Side Product: Intermolecular Dimerization Start->Dimer Favored by: - High Concentration - Polar Solvents Hydrolysis Side Product: Sulfonic Acid Start->Hydrolysis Caused by: - Water Contamination

Caption: Competing reaction pathways in the synthesis.

Detailed Experimental Protocol

This protocol describes a general and robust method for the synthesis of N-substituted sulfamides. It is designed to favor the primary reaction pathway while minimizing the formation of common side products.

Materials and Reagents
  • N-(2-chloroethyl)-N-methylsulfamoyl chloride

  • Primary or secondary amine of interest (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Non-nucleophilic base: Triethylamine (TEA) or Pyridine (1.5 eq)[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reagents for workup: 1 M HCl, saturated NaHCO₃ solution, brine

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Flame-dried round-bottom flask, magnetic stirrer, dropping funnel, and inert gas (N₂ or Ar) setup

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and the base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., DCM).[1]

    • Causality Note: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the moisture-sensitive sulfamoyl chloride starting material.[8] The base is required to neutralize the HCl byproduct generated during the reaction.[4] Using a non-nucleophilic base prevents it from competing with the amine nucleophile.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality Note: Starting the reaction at a low temperature helps to control the initial exotherm and disfavors thermally-driven side reactions like intramolecular cyclization.[6][8]

  • Addition of Sulfamoyl Chloride: Dissolve N-(2-chloroethyl)-N-methylsulfamoyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a dropping funnel.[1]

    • Causality Note: Slow, dropwise addition maintains a low instantaneous concentration of the electrophile, which favors the desired intermolecular reaction with the amine over self-condensation or dimerization pathways.[6] A slight excess of the sulfamoyl chloride ensures full consumption of the potentially more valuable amine.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting amine is consumed.[1]

  • Quenching: Once the reaction is complete, quench by slowly adding deionized water.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine (to reduce the water content in the organic phase).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure sulfamide product.

Optimization and Troubleshooting

The success of this reaction hinges on carefully controlling parameters to navigate the competing reaction pathways.

Parameter Optimization Summary
ParameterEffect on Desired ReactionEffect on Side ReactionsRecommendations
Temperature Sufficient rate at 0°C to RT.Higher temps promote cyclization and decomposition.[6]Start at 0°C and allow to warm to RT. Avoid heating unless necessary for unreactive amines.
Base Essential for neutralizing HCl.Strong or excess base can deprotonate the product, promoting cyclization.[6]Use 1.1-1.5 eq of a non-nucleophilic base like TEA or pyridine.
Solvent Aprotic solvents (DCM, THF) are ideal.Polar solvents may accelerate intermolecular dimerization.[7]Use anhydrous DCM or THF for most applications.
Concentration Reaction rate is concentration-dependent.High concentrations can favor intermolecular dimerization.[7]Maintain moderate dilution (e.g., 0.1-0.5 M). Add sulfamoyl chloride slowly.
Stoichiometry Slight excess of sulfamoyl chloride drives reaction to completion.Large excess can lead to di-sulfonylation if the amine has multiple reactive sites.Use 1.0 eq of amine to 1.05-1.1 eq of sulfamoyl chloride.
Troubleshooting Guide
  • Problem: Low yield of desired product; starting material remains.

    • Possible Cause: Insufficient reaction time or temperature; poor quality of sulfamoyl chloride (hydrolyzed).

    • Solution: Allow the reaction to run longer. Ensure the sulfamoyl chloride is fresh and handled under strictly anhydrous conditions.[8]

  • Problem: Significant amount of a very polar byproduct observed.

    • Possible Cause: Hydrolysis of the sulfamoyl chloride due to moisture.[8]

    • Solution: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of inert gas.

  • Problem: Product mass corresponding to cyclization or dimerization observed by LCMS.

    • Possible Cause: Reaction temperature was too high; too much base was used; reaction was too concentrated.[6][7]

    • Solution: Repeat the reaction strictly at 0°C. Reduce the amount of base to 1.1 equivalents. Ensure slow, dropwise addition of the sulfamoyl chloride into a larger volume of solvent.

Applications in Drug Discovery and Development

The N-(2-chloroethyl)-N-methylsulfamide scaffold is a versatile platform for drug discovery.

  • Bioisosteric Replacement: The sulfonamide group is a well-established bioisostere of the amide bond, often providing improved metabolic stability and altered pharmacokinetic properties.[1][2] This makes the resulting products valuable for modifying existing lead compounds.

  • Scaffold for Library Synthesis: The product retains a reactive alkyl chloride handle, which can be used for subsequent diversification. Nucleophilic substitution of the chloride allows for the introduction of a wide range of functional groups (e.g., azides for click chemistry, thiols, secondary amines), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[9]

  • Targeted Covalent Inhibitors: The 2-chloroethyl group can function as a "warhead" for targeted covalent inhibition of proteins. If a nucleophilic residue (e.g., Cys, His) is present in the target's binding pocket, the molecule can first bind non-covalently and then form a permanent covalent bond, leading to enhanced potency and duration of action.[3]

Safety Precautions

Professional laboratory safety standards must be strictly followed.

  • Handling Sulfamoyl Chlorides: Sulfamoyl chlorides are corrosive, moisture-sensitive compounds.[10][11] They cause severe skin burns and eye damage.[11] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly-sealed safety goggles.[12][13]

  • Handling Amines: Many amines are corrosive, toxic, and have strong odors. Handle them in a fume hood and wear appropriate PPE.

  • Reaction Hazards: The reaction can be exothermic, especially on a large scale. Use of an ice bath for the initial addition is crucial for control.

  • Waste Disposal: Quench any unreacted sulfamoyl chloride carefully with a base solution before disposal. Dispose of all chemical waste according to institutional and local regulations.[10]

References

  • Kumar, P. R., Shailesh, U., & Palakshamurthy, B. S. (2015). Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride. Acta Crystallographica Section E: Crystallographic Communications, E71, 621–623. [Link]

  • Aouf, Z., Bouacida, S., Benzaid, C., et al. (2021). Cyclic N‐2‐Chloroethyl‐sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X‐Ray Crystallographic Study and Antimicrobial Evaluation. ChemistrySelect, 6(37), 9722-9727. [Link]

  • Defense Technical Information Center. (2023). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC Technical Report. [Link]

  • Clark, J. (2015). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group Website. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • SciSpace. (2022). Macrocycles: MCR synthesis and applications in drug discovery. SciSpace. [Link]

  • Royal Society of Chemistry. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: High-Purity Synthesis of Antitumor Diarylsulfonylureas

Author: BenchChem Technical Support Team. Date: March 2026

From Sulfonyl Chlorides via In-Situ Isocyanate Generation

Part 1: Executive Summary & Strategic Analysis

The Challenge: Antitumor sulfonylureas, specifically diarylsulfonylureas (DSUs) such as Sulofenur (LY186641) and LY181984 , represent a unique class of oncolytic agents. Unlike traditional cytotoxics that target DNA replication directly, these compounds often act via mitochondrial uncoupling and modulation of pH homeostasis.

The synthesis of these compounds has historically relied on the reaction of a sulfonamide with an aryl isocyanate. While robust, this route requires the prior isolation of the sulfonamide and the handling of potentially hazardous isocyanates (often derived from phosgene).

The "Direct" Solution: This guide details an advanced One-Pot Protocol starting directly from Sulfonyl Chlorides .[1] By utilizing a metal cyanate (e.g., Sodium Cyanate) to generate the sulfonyl isocyanate intermediate in situ, researchers can couple the sulfonyl core with an amine in a single vessel. This method bypasses the need for stable isocyanate reagents and streamlines the workflow from the sulfonyl chloride precursor.

Nomenclature & Precursor Alert:

  • Target: Diarylsulfonylureas (

    
    ).[2][3]
    
  • Precursor: Arylsulfonyl Chlorides (

    
    ).
    
  • Note: While "Sulfamoyl chlorides" (

    
    ) are chemically distinct precursors yielding sulfamides or sulfamoylureas, the protocols below can be adapted for 
    
    
    
    -disubstituted sulfamoyl chlorides if that specific subclass is desired. However, for standard antitumor DSUs (Sulofenur analogs), Arylsulfonyl Chlorides are the correct starting material.
Part 2: Mechanism of Action (Biological Context)

Understanding the biological target is crucial for designing derivatives. DSUs accumulate in mitochondria, acting as protonophores that uncouple oxidative phosphorylation.[1]

MOA Drug Diarylsulfonylurea (e.g., Sulofenur) Mito Mitochondrial Inner Membrane Drug->Mito Accumulation Uncoupling Protonophore Action (H+ Translocation) Mito->Uncoupling Disrupts Potential ATP ATP Depletion Uncoupling->ATP Loss of Gradient pH Intracellular Acidification Uncoupling->pH H+ Influx Cytotox Cytotoxicity / Cell Cycle Arrest ATP->Cytotox pH->Cytotox

Figure 1: Mechanism of Action for Antitumor Diarylsulfonylureas. The lipophilic anion acts as a proton shuttle, collapsing the mitochondrial membrane potential.

Part 3: Detailed Experimental Protocols
Protocol A: One-Pot Synthesis from Sulfonyl Chlorides (The Cyanate Route)

Best for: Rapid library generation, avoiding phosgene/isocyanates, high-throughput synthesis.

Reaction Scheme:




Materials:

  • Sulfonyl Chloride (

    
    ):  1.0 equivalent (e.g., 5-indanylsulfonyl chloride).
    
  • Sodium Cyanate (NaOCN): 1.5 – 2.0 equivalents (Dried).

  • Amine (

    
    ):  1.0 equivalent (e.g., 4-chloroaniline).
    
  • Catalyst: Pyridine (0.1 eq) or 1,4-Diazabicyclo[2.2.2]octane (DABCO).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation of the Active Species:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Cyanate (1.5 eq) in anhydrous Acetonitrile (0.2 M concentration relative to sulfonyl chloride).

    • Add the Catalyst (Pyridine, 0.1 eq).

    • Cool the mixture to 0°C.

    • Add the Sulfonyl Chloride (1.0 eq) dropwise (if liquid) or portion-wise (if solid).

    • Critical Checkpoint: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1-2 hours. The formation of the Sulfonyl Isocyanate intermediate can be monitored by IR (strong band at ~2240 cm⁻¹).

  • Coupling:

    • Cool the reaction mixture back to 0°C.

    • Add the Amine (1.0 eq) dissolved in a minimal amount of Acetonitrile dropwise.

    • Note: The reaction is exothermic. Control the addition rate to maintain temperature < 10°C.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Work-up & Purification:

    • Quench: Pour the reaction mixture into ice-cold 1M HCl (aqueous). This precipitates the sulfonylurea while solubilizing unreacted amines.

    • Filtration: Filter the precipitate.

    • Base Extraction (Purification Trick): Sulfonylureas are acidic (

      
      ).
      
      • Dissolve the crude solid in saturated aqueous

        
         or 1M NaOH.
        
      • Filter off any insoluble non-acidic impurities (e.g., symmetrical ureas).

      • Acidify the filtrate with concentrated HCl to pH ~2.

    • Final Isolation: Collect the reprecipitated pure sulfonylurea by filtration. Recrystallize from Ethanol/Water if necessary.

Protocol B: Classical Synthesis (Sulfonamide + Isocyanate)

Best for: Large-scale batches, highly sensitive substrates where the oxidative conditions of chloride synthesis are problematic.

Materials:

  • Sulfonamide (

    
    ):  1.0 eq.
    
  • Isocyanate (

    
    ):  1.1 eq.
    
  • Base: Potassium Carbonate (

    
    , anhydrous) or DBU (1.0 eq).
    
  • Solvent: Acetone or DMF.

Procedure:

  • Dissolve the Sulfonamide and Base in Acetone (0.5 M). Stir for 15 minutes to deprotonate.

  • Add the Isocyanate dropwise at room temperature.

  • Reflux for 2–6 hours.

  • Work-up: Evaporate solvent. Dissolve residue in water. Acidify with 1M HCl to precipitate the product.

Part 4: Technical Visualization (Synthesis Workflow)

Synthesis Start Sulfonyl Chloride (Ar-SO2-Cl) Inter Intermediate: Sulfonyl Isocyanate (Ar-SO2-NCO) Start->Inter + NaOCN Cat: Pyridine Reagent Sodium Cyanate (NaOCN) Reagent->Inter Product Antitumor Sulfonylurea Inter->Product + Amine Nucleophilic Addition Amine Amine (Ar'-NH2) Amine->Product

Figure 2: One-Pot Synthesis Workflow. The sulfonyl chloride is converted in situ to the isocyanate, which captures the amine.

Part 5: Data Summary & Quality Control

Key Physicochemical Properties of Antitumor DSUs:

ParameterTypical Range/ValueRelevance
pKa 5.0 – 6.5Critical for mitochondrial uncoupling (proton shuttling).
LogP 2.5 – 4.5High lipophilicity required for membrane permeation.
IR Spectrum 1700–1720 cm⁻¹Carbonyl (C=O) stretch of the urea bridge.
IR Spectrum 1160, 1340 cm⁻¹Sulfonyl (

) symmetric/asymmetric stretches.
¹H NMR

9.0 – 11.0 ppm
Distinctive downfield singlets for

and

.

Troubleshooting Table:

ObservationProbable CauseSolution
Low Yield Hydrolysis of Isocyanate intermediate.Ensure anhydrous solvents; increase NaOCN equivalents.
Impurity: Symmetrical Urea Amine reacting with itself or moisture.Add amine slowly at 0°C; ensure Sulfonyl Chloride is fully converted before amine addition.
Product Oiling Out High lipophilicity preventing crystallization.Triturate with Hexanes/Ether; Recrystallize from EtOH/Water.
Part 6: References
  • Grindey, G. B., et al. (1987). "Ly186641: A new diarylsulfonylurea with broad spectrum antitumor activity." Proceedings of the American Association for Cancer Research, 28, 309.

  • Howbert, J. J., et al. (1990).[4] "Novel agents effective against solid tumors: the diarylsulfonylureas.[2][3] Synthesis, activities, and analysis of quantitative structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Mohamady, S., & Jakalian, A. (2014). "Synthesis of sulfonylureas: A review." Arkivoc, 2014(6), 1-42. (Review of synthetic methods including the cyanate route).

  • Houghton, P. J., et al. (1990). "Diarylsulfonylureas: new anticancer agents with novel activities, toxicities and mechanism of action."[5] Investigational New Drugs. Link

  • European Patent EP0727424A2. "Process for the preparation of sulfonylurea derivatives." (Describes the metal cyanate one-pot method). Link

Sources

Application Note: Precision Coupling of Amino Acids with Sulfamoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for coupling amino acids with sulfamoyl chlorides Content Type: Application Notes and Protocols

Abstract & Strategic Relevance

The sulfamide moiety (


) acts as a non-hydrolyzable bioisostere of the transition state in peptide bond hydrolysis. Unlike phosphonamidates, sulfamides possess enhanced metabolic stability and achirality at the sulfur center, simplifying stereochemical management during drug development. This guide details the high-fidelity coupling of amino acid derivatives with sulfamoyl chlorides (

) to generate N-sulfamoylated scaffolds.

Key Applications:

  • Protease Inhibitors: Mimicking the tetrahedral transition state of amide hydrolysis.

  • Peptidomimetics: Increasing polarity and H-bond accepting capability compared to sulfonamides.

  • Fragment-Based Design: Installing polar "warheads" on amino acid backbones.

Mechanism of Action: Nucleophilic Substitution at Sulfur

The coupling reaction proceeds via an associative


-like mechanism (or addition-elimination) at the sulfur atom. The amino acid nucleophile attacks the electrophilic sulfur center of the sulfamoyl chloride, displacing the chloride ion.

Critical Mechanistic Factors:

  • Electronic Activation: The electrophilicity of the sulfur is modulated by the R-groups on the sulfamoyl chloride. Electron-withdrawing groups increase reactivity but also susceptibility to hydrolysis.

  • Steric Gating: Bulky amino acid side chains (e.g., Valine, Isoleucine) significantly retard the rate of attack, requiring elevated temperatures or stronger bases.

  • Base Role: The base (TEA, DIPEA) serves two roles: deprotonating the ammonium salt of the amino acid ester and neutralizing the HCl byproduct to drive the equilibrium.

ReactionMechanism Reactants Reactants (R2NSO2Cl + H2N-AA-Ester) Base Base (TEA/DIPEA) Deprotonation Reactants->Base Activation Intermediate Tetrahedral Transition State [R2N-SO2(Cl)-NH-AA]‡ Base->Intermediate Nucleophilic Attack Product Sulfamide Product (R2NSO2-NH-AA-Ester) Intermediate->Product Cl- Elimination Byproduct Byproduct (Base·HCl) Intermediate->Byproduct

Caption: Mechanistic flow of sulfamoylation. The base activates the amino nucleophile, leading to a transition state that collapses to the stable sulfamide.

Critical Parameters and Reagent Selection

Amino Acid Form: Esters vs. Free Acids

Recommendation: Always use Amino Acid Esters (e.g., Methyl, tert-Butyl, Benzyl) coupled as HCl salts.

  • Reasoning: Free amino acids exist as zwitterions, which are insoluble in the anhydrous organic solvents (DCM, THF) required to prevent sulfamoyl chloride hydrolysis. While aqueous Schotten-Baumann conditions (NaOH/H2O) are possible, they suffer from competitive hydrolysis of the reactive chloride.

Solvent Systems
SolventSuitabilityNotes
DCM (Dichloromethane) Optimal Excellent solubility for sulfamoyl chlorides; easy workup. Must be anhydrous.[1]
THF (Tetrahydrofuran) GoodUse for polar amino acid esters. Ensure peroxide-free and dry.
DMF (Dimethylformamide) AcceptableUse only if solubility is an issue. High boiling point complicates removal.
Water/Dioxane PoorHigh risk of reagent hydrolysis. Only for highly reactive chlorides.
Base Selection
  • Triethylamine (TEA): Standard for unhindered substrates.

  • DIPEA (Hünig's Base): Preferred for bulky amino acids or sensitive chlorides to minimize nucleophilic attack by the base itself.

  • DMAP (4-Dimethylaminopyridine): Avoid unless necessary. DMAP can form a stable N-sulfonylpyridinium salt that may not react with the amine or leads to side reactions.

Experimental Protocol: Standard Coupling Procedure

Objective: Synthesis of N-sulfamoyl amino acid ester (e.g.,


).
Scale:  1.0 mmol (scalable to 50 mmol).
Materials
  • Reagent A: Amino Acid Ester Hydrochloride (1.0 equiv)

  • Reagent B: Sulfamoyl Chloride (

    
    ) (1.1 - 1.2 equiv)
    
  • Base: Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

  • Quench: 0.5 M HCl or 5% Citric Acid

Step-by-Step Methodology
  • Preparation of the Nucleophile (0 min):

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.[1]

    • Add Amino Acid Ester HCl (1.0 mmol) and Anhydrous DCM (5 mL).

    • Note: The salt will likely remain suspended.

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition (5 min):

    • Add TEA (2.5 mmol) dropwise via syringe.

    • Observation: The suspension should clear as the free amine is liberated and the TEA·HCl salt forms (or remains soluble). Stir for 10-15 minutes to ensure complete deprotonation.

  • Electrophile Addition (20 min):

    • Dissolve the Sulfamoyl Chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL).

    • Add this solution dropwise to the reaction flask at 0 °C over 5-10 minutes.

    • Why: Exothermic reaction. Rapid addition can cause local overheating and degradation.

  • Reaction Maintenance (20 min - 12 h):

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the amino acid ester (ninhydrin stain active) and appearance of the sulfonamide spot (UV active, ninhydrin negative).

  • Workup (Post-Reaction):

    • Dilute with DCM (20 mL).

    • Wash 1: 0.5 M HCl (or 5% Citric Acid) to remove excess base and unreacted amine. Crucial for removing TEA.

    • Wash 2: Saturated

      
       to remove unreacted sulfamoyl chloride (hydrolyzed to acid).
      
    • Wash 3: Brine.[1][2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Most products are pure enough for the next step. If necessary, purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc).

Workflow Start Start: Dry Flask N2 Atmosphere Solubilize Suspend AA-Ester HCl in Anhydrous DCM Start->Solubilize Deprotonate Add Base (TEA/DIPEA) 0°C, 15 min Solubilize->Deprotonate Coupling Add Sulfamoyl Chloride Dropwise at 0°C Deprotonate->Coupling Monitor Warm to RT Monitor TLC/LCMS Coupling->Monitor Workup Wash: HCl -> NaHCO3 -> Brine Concentrate Monitor->Workup

Caption: Operational workflow for the coupling of amino acid esters with sulfamoyl chlorides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfamoyl ChlorideEnsure DCM is distilled/anhydrous. Use fresh sulfamoyl chloride.
No Reaction Steric HindranceSwitch base to DIPEA. Heat to reflux (40°C). Use catalytic DMAP (0.1 eq) with caution.
Racemization High pH / TemperatureKeep base equivalents < 3.0. Maintain 0°C during addition. Avoid Pyridine if possible.
Dimerization Amine excessEnsure Sulfamoyl Chloride is in slight excess (1.1-1.2 eq). Add amine to chloride (reverse addition) if side reactions occur.

Safety & Handling

  • Sulfamoyl Chlorides: Highly corrosive and lachrymatory. They react violently with water to release HCl gas. Store under inert gas at -20°C.

  • Pressure: Reactions involving sulfamoyl chlorides can generate pressure if HCl is not effectively neutralized. Ensure the system is vented through a drying tube or inert gas line.

References

  • Winum, J. Y., et al. (2005). "Sulfamides and their derivatives: a review of their synthesis and applications." Medicinal Research Reviews, 26(6). Link

  • Reitz, A. B., et al. (2009). "Synthesis of Sulfamides." Journal of Organic Chemistry. Link

  • Audrieth, L. F., & Sveda, M. (1944). "Preparation and Properties of Some N-Substituted Sulfamic Acids." Journal of Organic Chemistry, 9(1), 89–101. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Link

Sources

Application Notes and Protocols for Solvent Selection in N-(2-chloroethyl)-N-methylsulfamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Critical Role of the Solvent Environment

N-(2-chloroethyl)-N-methylsulfamoyl chloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its reactivity is characterized by two distinct electrophilic sites: the highly reactive sulfamoyl chloride group (-SO₂Cl) and the less reactive 2-chloroethyl group (-CH₂CH₂Cl). The successful application of this reagent in a synthetic sequence is critically dependent on the careful selection of the reaction solvent. The solvent does more than simply dissolve the reactants; it actively influences which functional group reacts, the reaction mechanism, the rate of reaction, and the formation of potential side products. This guide provides a comprehensive overview of the principles governing solvent selection for reactions involving N-(2-chloroethyl)-N-methylsulfamoyl chloride, complete with theoretical considerations, comparative data, and detailed experimental protocols.

I. Theoretical Framework for Solvent Selection

The reactivity of N-(2-chloroethyl)-N-methylsulfamoyl chloride is dominated by nucleophilic substitution reactions. The choice of solvent can profoundly impact the nucleophilicity of the reacting partner and the stability of any intermediates or transition states. The primary solvent characteristics to consider are polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and coordinating ability.

The Impact of Polarity and Proticity on Nucleophilic Attack

Reactions involving sulfamoyl chlorides typically proceed via a nucleophilic attack on the electron-deficient sulfur atom. The nature of the solvent can either enhance or suppress the reactivity of the nucleophile.

  • Polar Protic Solvents: These solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, possess O-H or N-H bonds and are capable of hydrogen bonding.[1] While they are effective at dissolving polar reactants and charged intermediates, they can significantly decrease the reactivity of anionic nucleophiles through solvation.[2] The solvent molecules form a "cage" around the nucleophile via hydrogen bonds, which must be broken for the nucleophile to attack the electrophile.[3][4] For reactions targeting the sulfamoyl chloride, this can be detrimental.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone are polar but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[1] They are excellent at solvating cations but leave anions relatively "free" and highly reactive.[2][4] This makes them ideal for many nucleophilic substitution reactions, particularly those following an Sₙ2 mechanism.[3] For reactions of N-(2-chloroethyl)-N-methylsulfamoyl chloride with nucleophiles, polar aprotic solvents often lead to faster reaction rates and higher yields.[4]

  • Nonpolar Solvents: Solvents such as hexanes, toluene, and dichloromethane have low dielectric constants and are generally poor at dissolving charged species. They are typically used when reactants are nonpolar or when trying to suppress certain side reactions. In the context of sulfamoyl chloride chemistry, they are less common unless the nucleophile is also nonpolar.

Chemoselectivity: Sulfamoyl Chloride vs. 2-Chloroethyl Group

A key challenge in working with N-(2-chloroethyl)-N-methylsulfamoyl chloride is achieving chemoselective reaction at the desired site. The sulfamoyl chloride is significantly more electrophilic and will generally react preferentially with most nucleophiles. However, the 2-chloroethyl group can undergo intramolecular or intermolecular nucleophilic substitution, particularly under forcing conditions or with strong nucleophiles.

  • Intramolecular Cyclization: A common side reaction is the intramolecular cyclization to form a five-membered ring, particularly in the presence of a base. The choice of solvent can influence the rate of this side reaction.

  • Intermolecular Reactions: Strong nucleophiles can also attack the 2-chloroethyl group, leading to the formation of undesired byproducts.

The solvent can play a role in directing the selectivity. For instance, a less polar solvent might disfavor the formation of charged intermediates required for substitution at the chloroethyl group, thus favoring reaction at the sulfamoyl chloride.

II. Comparative Analysis of Common Solvents

The following table provides a summary of common solvents and their general applicability to reactions with N-(2-chloroethyl)-N-methylsulfamoyl chloride.

SolventTypeDielectric Constant (ε)General Applicability & Key Considerations
Dichloromethane (DCM) Polar Aprotic (Borderline)9.1Good general-purpose solvent for a wide range of reactions.[5] Its moderate polarity can help to solubilize reactants without overly stabilizing charged intermediates. Often a good starting point for screening reactions.
Tetrahydrofuran (THF) Polar Aprotic (Borderline)7.6Another versatile solvent, often used for reactions with organometallic reagents or when a less polar environment than DCM is desired.[6][7]
Acetonitrile (MeCN) Polar Aprotic37.5A highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions.[3][5] Excellent for reactions with anionic nucleophiles.[8]
Dimethylformamide (DMF) Polar Aprotic36.7Similar to acetonitrile in its ability to promote Sₙ2 reactions.[1] However, it has a higher boiling point, allowing for reactions at elevated temperatures. Care must be taken as DMF can be a source of dimethylamine under certain conditions.[7]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7A very polar aprotic solvent that is excellent at dissolving a wide range of compounds.[1] Its high polarity can strongly accelerate reactions. However, it can be difficult to remove and may participate in side reactions at high temperatures.
Pyridine Polar Aprotic / Basic12.4Often used as both a solvent and a base to neutralize the HCl generated during the reaction of sulfamoyl chlorides with nucleophiles. Its basicity can also promote the desired reaction.
Methanol (MeOH) / Ethanol (EtOH) Polar Protic32.7 / 24.6Generally avoided for reactions with strong anionic nucleophiles due to solvation effects that reduce nucleophilicity.[3] Can be used in solvolysis reactions where the alcohol itself is the nucleophile.[6]

III. Experimental Protocols

Safety Precaution: N-(2-chloroethyl)-N-methylsulfamoyl chloride is expected to be corrosive and a lachrymator.[9][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for the Reaction of N-(2-chloroethyl)-N-methylsulfamoyl Chloride with a Primary or Secondary Amine

This protocol describes a general method for the synthesis of N-(2-chloroethyl)-N-methyl-N'-substituted sulfamides.

Materials:

  • N-(2-chloroethyl)-N-methylsulfamoyl chloride

  • Primary or secondary amine (2 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Nitrogen or argon inlet

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary or secondary amine (2 equivalents).

  • Dissolve the amine in the chosen anhydrous solvent (DCM or MeCN). A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-(2-chloroethyl)-N-methylsulfamoyl chloride (1 equivalent) in the same anhydrous solvent.

  • Transfer the sulfamoyl chloride solution to an addition funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Reaction with an Alcohol in the Presence of a Non-Nucleophilic Base

This protocol describes a general method for the synthesis of N-(2-chloroethyl)-N-methylsulfamoyl carbamates.

Materials:

  • N-(2-chloroethyl)-N-methylsulfamoyl chloride

  • Alcohol (1-1.2 equivalents)

  • Pyridine or triethylamine (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Nitrogen or argon inlet

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1-1.2 equivalents) and the non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents).

  • Dissolve the mixture in the chosen anhydrous solvent (THF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-(2-chloroethyl)-N-methylsulfamoyl chloride (1 equivalent) in the same anhydrous solvent.

  • Transfer the sulfamoyl chloride solution to an addition funnel and add it dropwise to the stirred alcohol/base solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction as described in Protocol 1 (steps 7-11).

IV. Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection_Workflow start Define Reaction: Nucleophile & Target Site nucleophile_type Nature of Nucleophile start->nucleophile_type anionic_nuc Strongly Anionic? (e.g., RO⁻, RS⁻) nucleophile_type->anionic_nuc Anionic neutral_nuc Neutral? (e.g., RNH₂, ROH) nucleophile_type->neutral_nuc Neutral polar_aprotic Select Polar Aprotic Solvent (MeCN, DMF, DMSO) anionic_nuc->polar_aprotic Yes polar_protic_avoid Avoid Polar Protic Solvents (Reduces Nucleophilicity) anionic_nuc->polar_protic_avoid No base_consideration Base Required? (e.g., for ROH, RNH₂) neutral_nuc->base_consideration optimization Optimize Reaction: Temperature, Concentration polar_aprotic->optimization non_nuc_base Use Non-Nucleophilic Base (e.g., Pyridine, Et₃N) base_consideration->non_nuc_base Yes no_base Excess Nucleophile as Base base_consideration->no_base No (for amines) solvent_choice Initial Solvent Choice: DCM or THF non_nuc_base->solvent_choice no_base->solvent_choice solvent_choice->optimization

Caption: A decision tree for the initial selection of a solvent system.

General Reaction and Potential Side Reaction

Reaction_Pathway reactants N-(2-chloroethyl)-N-methylsulfamoyl chloride + Nucleophile (Nu:⁻) product Desired Product (Substitution at SO₂Cl) reactants->product Intermolecular Attack (Favored in Polar Aprotic Solvents) side_product Side Product (Intramolecular Cyclization) reactants->side_product Intramolecular Attack (Promoted by Base/Heat)

Caption: Desired reaction pathway versus a common side reaction.

V. Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider switching to a more polar aprotic solvent like acetonitrile or DMF to enhance the nucleophile's reactivity.[3] Increasing the reaction temperature may also be beneficial, but be mindful of potential side reactions.

  • Formation of Side Products: If significant side products are observed, particularly from intramolecular cyclization, consider running the reaction at a lower temperature. Using a less polar solvent like THF or DCM might also disfavor the formation of charged intermediates that lead to side reactions.

  • Poor Solubility: If the reactants have poor solubility in the chosen solvent, a more polar solvent like DMSO might be necessary. Alternatively, a co-solvent system could be employed.

VI. Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving N-(2-chloroethyl)-N-methylsulfamoyl chloride. A thorough understanding of the interplay between solvent properties and reactant/intermediate stability is essential for controlling reactivity, selectivity, and yield. Polar aprotic solvents are generally the preferred choice for nucleophilic substitution at the sulfamoyl chloride, while reaction conditions must be carefully controlled to minimize unwanted side reactions. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and efficient synthetic methods utilizing this versatile bifunctional reagent.

References

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Singh, A., Kumar, S., & Singh, H. B. (2014). Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o761. [Link]

  • ECHA. (n.d.). N-(2-methylpropyl)sulfamoyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, June 7). Effect of Solvent - Nucleophilicity of RS- and RO-. Retrieved from [Link]

  • De Jonghe, S., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 332–339. [Link]

  • PubMed. (2020, July 28). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2005, October 14). Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 5). N-Nitrosamines from the Reaction of Sulfamoyl Chlorides with Sodium Nitrite. Retrieved from [Link]

Sources

Advanced Catalytic Strategies for Sulfamoylation Reactions: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The installation of a sulfamoyl group (–SO₂NR₂) onto alcohols or amines is a cornerstone transformation in medicinal chemistry and chemical biology. Sulfamates and sulfamides serve as critical pharmacophores in the development of steroid sulfatase inhibitors, carbonic anhydrase inhibitors, and aminoacyl-tRNA synthetase (aaRS) inhibitors[1]. Historically, sulfamoylation relied on highly reactive sulfamoyl chlorides and stoichiometric bases, which often led to poor regioselectivity, toxic byproducts, and substrate degradation.

Modern catalytic paradigms have evolved to address these limitations, shifting from traditional nucleophilic catalysis to highly controlled Sulfur(VI) Fluoride Exchange (SuFEx) and site-selective Lewis acid systems. This application note synthesizes the mechanistic logic and provides validated, self-contained protocols for deploying these advanced catalysts in the laboratory.

Mechanistic Evolution of Sulfamoylation Catalysts

Understanding the causality behind catalyst selection is critical for optimizing yield and selectivity in sulfamoylation workflows.

Traditional Nucleophilic Catalysis (DMAP)

4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst. It attacks the electrophilic sulfur of sulfamoyl chloride to form a highly reactive sulfamoylpyridinium intermediate, which significantly lowers the activation energy for subsequent nucleophilic attack by the target alcohol[1]. Causality in Solvent Choice: Historically, dichloromethane (DCM) was the standard solvent. However, the poor solubility of sulfamoyl chloride in DCM often results in sluggish reaction times (>16 hours) and incomplete conversions[1]. Transitioning to polar aprotic solvents like N,N-dimethylacetamide (DMAc) or 1-methyl-2-pyrrolidone (NMP) dramatically accelerates the reaction, reducing the required equivalents of sulfamoyl chloride from 5.0 to as low as 1.5–2.0[2].

Base-Catalyzed SuFEx Click Chemistry

SuFEx chemistry utilizes sulfamoyl fluorides, which are highly stable in aqueous conditions but become exquisitely reactive under specific catalytic activation[3]. Nitrogenous Lewis bases (e.g., DBU, BTMG) activate the S(VI)–F electrophile. Accelerated SuFEx Click Chemistry (ASCC): A major advancement in this space is the ASCC protocol, which uses a synergistic combination of a hindered guanidine base (BTMG) and a silicon additive like hexamethyldisilazane (HMDS)[3]. This system circumvents the need for pre-silylated nucleophiles by generating a reactive silyl ether in situ, dramatically increasing the reaction rate and simplifying the experimental procedure[3].

Lewis Acid Catalysis for Site-Selectivity

For complex polyols like carbohydrates, achieving regioselectivity without exhaustive protection/deprotection steps is a major challenge. Diarylborinic acids act as stable, organic-soluble Lewis acids that reversibly form covalent bonds with specific oxygen atoms (e.g., the equatorial position of cis-1,2-diols in pyranosides)[4]. By coordinating with the substrate, the borinic acid directs the incoming electrophile (such as the Me₃N·SO₃ complex), enabling precise site-selective sulfamoylation[5].

G Start Substrate (Alcohol / Amine) Cat1 DMAP / Pyridine (Nucleophilic Catalysis) Start->Cat1 ClSO2NH2 Cat2 SuFEx Base (DBU/BTMG) (S-F Activation) Start->Cat2 SO2F2 / R-SO2F Cat3 Diarylborinic Acid (Lewis Acid Catalysis) Start->Cat3 Me3N·SO3 Int1 Sulfamoylpyridinium Intermediate Cat1->Int1 Int2 Silyl Ether / Activated SO2F2 Cat2->Int2 Int3 Boronate Complex Cat3->Int3 Product Sulfamate / Sulfamide Target Int1->Product Int2->Product Int3->Product

Mechanistic pathways of sulfamoylation catalysis based on reagent and substrate selection.

Quantitative Data Summary

The following table summarizes the operational parameters for the three primary catalytic systems used in modern sulfamoylation.

Catalytic SystemPrimary ReagentTarget SubstratesTypical YieldsReaction TimeKey Advantage
DMAP (Nucleophilic) Sulfamoyl ChloridePrimary/Secondary Alcohols75–95%3–16 hBroad substrate scope; highly scalable.
BTMG + HMDS (SuFEx) Sulfamoyl FluorideAmines, Phenols80–99%1–2 hIn situ silylation; high functional group tolerance.
Diarylborinic Acid Me₃N·SO₃ ComplexCarbohydrates (cis-diols)60–85%12–24 hExquisite site-selectivity; no protecting groups needed.

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfamoylation of Alcohols

Design Rationale: Utilizing DMAc as a solvent overcomes the poor solubility of sulfamoyl chloride observed in DCM, preventing incomplete conversions and reducing the required equivalents of the hazardous sulfamoylating agent[1],[2].

Materials:

  • Target Alcohol (1.0 equiv)

  • Sulfamoyl Chloride (2.0 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Procedure:

  • Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous DMAc (0.5 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 equiv) and triethylamine (1.1 equiv) to the solution. Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Delivery: Prepare a highly concentrated solution of sulfamoyl chloride (2.0 equiv) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 15 minutes. In-process control: Maintaining the temperature at 0 °C during addition is critical to prevent exothermic degradation of the sulfamoyl chloride and to suppress undesired symmetrical bis-sulfamoylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 to 4 hours. Monitor the reaction progress via LC-MS or TLC.

  • Quench & Workup: Once complete, quench the reaction by slowly adding cold water. Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water (3x) and brine (1x) to thoroughly remove the DMAc solvent. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Accelerated SuFEx Synthesis of Unsymmetrical Sulfamides

Design Rationale: This protocol utilizes the ASCC methodology. The addition of HMDS allows for the in situ generation of a reactive silyl ether, driven by BTMG deprotonation, which rapidly attacks the stable sulfamoyl fluoride[3].

ASCC Nuc Nucleophile (R-OH / R-NH2) Base BTMG Base + HMDS (Catalyst System) Nuc->Base Deprotonation Silyl In situ Silyl Ether (R-OSiMe3) Base->Silyl Silylation SuFEx Sulfamoyl Fluoride (R'-SO2F) Silyl->SuFEx Nucleophilic Attack TS Fluoride Elimination Transition State SuFEx->TS Prod Covalent Sulfamate or Sulfamide TS->Prod -TMSF

Catalytic cycle of Accelerated SuFEx Click Chemistry (ASCC) utilizing BTMG and HMDS.

Materials:

  • Primary Amine (1.0 equiv)

  • Sulfamoyl Fluoride (1.1 equiv)

  • BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) (0.2 equiv)

  • HMDS (Hexamethyldisilazane) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: In a dry flask, combine the primary amine (1.0 equiv) and the target sulfamoyl fluoride (1.1 equiv) in anhydrous MeCN (0.2 M).

  • Catalyst Activation: Add BTMG (0.2 equiv) followed immediately by HMDS (1.5 equiv). Causality: HMDS acts as the silylating agent. BTMG deprotonates the amine, facilitating rapid silylation. The resulting silyl-amine is highly nucleophilic toward the S(VI) center, displacing the fluoride ion[3].

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 2 hours due to the accelerated kinetics of the ASCC system.

  • Isolation: Because polysulfamides and unsymmetrical sulfamides synthesized via SuFEx exhibit high tolerance to acidic conditions, the crude mixture can be concentrated directly and purified via standard silica gel column chromatography without specialized buffering[6].

Protocol C: Diarylborinic Acid-Catalyzed Site-Selective Sulfation

Design Rationale: This protocol is designed for the selective sulfation of the equatorial position of cis-1,2-diols in pyranoside scaffolds. The diarylborinic acid catalyst forms a reversible complex that directs the Me₃N·SO₃ electrophile, while DIPEA stabilizes the intermediate[5].

Materials:

  • Unprotected Pyranoside (1.0 equiv)

  • Me₃N·SO₃ Complex (1.2 equiv)

  • Diarylborinic Acid Catalyst (10 mol%)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: Suspend the unprotected pyranoside (1.0 equiv) and the Me₃N·SO₃ complex (1.2 equiv) in anhydrous MeCN.

  • Catalyst Addition: Add the diarylborinic acid catalyst (0.1 equiv) and DIPEA (1.5 equiv). Causality: The addition of DIPEA is critical; it neutralizes the acidic byproducts generated during the reaction, preventing the premature dissociation of the boronate-diol complex and significantly improving the isolated yield[5].

  • Reaction: Heat the mixture to 40 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature. To isolate the stable sodium salt of the sulfated carbohydrate, pass the crude reaction mixture through a short pad of Dowex 50WX8 cation exchange resin (Na⁺ form), eluting with methanol. Concentrate the filtrate to yield the site-selectively sulfated product.

References

  • Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. ResearchGate. Available at: 4

  • Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. ResearchGate. Available at: 6

  • Sulfamoyl Fluoride|14986-54-0. Benchchem. Available at: 3

  • Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. Available at: 5

  • Design and the Synthesis of Potential Aminoacyl-tRNA Synthetase Inhibitors. Gupea. Available at: 1

  • Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. Available at: 2

Sources

Application Note: One-Pot Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxides Using N-(2-Chloroethyl)-N-methylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Cyclic sulfamides, particularly 1,2,5-thiadiazolidine 1,1-dioxides, are highly valued in medicinal chemistry. As non-hydrolyzable bioisosteres of ureas and sulfonamides, they are frequently incorporated into the design of protease inhibitors, enzyme modulators, and novel pharmacophores[1],[2]. However, the synthesis of these heterocycles traditionally requires cumbersome multi-step sequences involving protection/deprotection strategies.

The use of the bifunctional reagent N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS: 58425-10-8)[3] bypasses these limitations, enabling a highly efficient, one-pot tandem synthesis. This application note details the mechanistic rationale and provides a field-proven, self-validating protocol for the one-pot N-sulfamoylation and subsequent intramolecular alkylation to yield substituted 2-alkyl/aryl-5-methyl-1,2,5-thiadiazolidine 1,1-dioxides.

Chemical Causality: Kinetic vs. Thermodynamic Control

The efficiency of this one-pot protocol relies entirely on exploiting the differential reactivity of the two electrophilic sites on the reagent:

  • Kinetic Phase (Intermolecular Sulfamoylation): The sulfonyl chloride moiety is highly electrophilic. By conducting the initial reaction at 0 °C with a mild, non-nucleophilic base (e.g., triethylamine), primary amines rapidly attack the sulfur center to yield an acyclic intermediate[4]. The mild base scavenges the generated HCl without triggering premature cyclization.

  • Thermodynamic Phase (Intramolecular Alkylation): The pendant 2-chloroethyl group acts as a latent electrophile. The newly formed sulfamide nitrogen possesses a pKa of approximately 10–11. Upon performing a solvent swap to a polar aprotic solvent (DMF) and introducing a stronger base (K₂CO₃) at elevated temperatures (80 °C), the sulfamide nitrogen is deprotonated. This triggers a rapid 5-exo-tet intramolecular S_N2 displacement of the chloride, forming the stable 5-membered ring[5].

Mechanism A Primary Amine (R-NH2) C Intermediate Sulfamide R-NH-SO2-N(Me)-CH2CH2Cl A->C Et3N, DCM, 0 °C (Sulfamoylation) B N-(2-chloroethyl)- N-methylsulfamoyl chloride B->C D Cyclic Sulfamide 1,2,5-Thiadiazolidine 1,1-dioxide C->D K2CO3, DMF, 80 °C (Intramolecular Alkylation)

Mechanistic pathway of one-pot sulfamoylation and cyclization.

Reaction Optimization & Quantitative Data

A critical failure point in tandem syntheses is the improper selection of solvent and base for the secondary transformation. While Dichloromethane (DCM) is optimal for the initial sulfamoylation, its low boiling point (39 °C) provides insufficient thermal energy to overcome the activation barrier for the 5-exo-tet cyclization.

As demonstrated in Table 1, a solvent swap to Dimethylformamide (DMF) combined with Potassium Carbonate (K₂CO₃) provides the optimal thermodynamic environment for ring closure.

Table 1: Optimization of Intramolecular Cyclization Conditions
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃N (2.0)DCM2524< 10Insufficient basicity and thermal energy for S_N2 ring closure.
2K₂CO₃ (3.0)Acetone601265Moderate conversion; limited by solvent boiling point.
3NaH (1.5)THF65275Rapid cyclization, but prone to degradation and side reactions.
4K₂CO₃ (3.0)DMF80488 Optimal: Excellent solubility of intermediate; clean 5-exo-tet cyclization.

Experimental Protocol

This methodology is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist can verify the success of the kinetic phase before committing to the thermodynamic phase, thereby preventing the accumulation of complex side products.

Materials Required:
  • Substrate: Primary Amine (1.0 eq)

  • Reagent: N-(2-chloroethyl)-N-methylsulfamoyl chloride (1.1 eq)[3]

  • Bases: Triethylamine (Et₃N) (2.0 eq), Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

Phase 1: Intermolecular Sulfamoylation

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂/Ar), dissolve the primary amine (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL, 0.2 M). Add Et₃N (20.0 mmol, 2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve N-(2-chloroethyl)-N-methylsulfamoyl chloride (11.0 mmol, 1.1 eq) in a minimal amount of DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction and prevent localized heating.

  • In-Process Control 1 (IPC-1): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Analyze an aliquot via LC-MS to confirm the complete consumption of the primary amine and the formation of the intermediate acyclic sulfamide[4].

Phase 2: Solvent Swap & Intramolecular Cyclization 4. Solvent Swap: Once IPC-1 confirms completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to completely remove DCM and residual Et₃N. 5. Cyclization: Re-dissolve the crude intermediate in anhydrous DMF (50 mL, 0.2 M). Add finely powdered anhydrous K₂CO₃ (30.0 mmol, 3.0 eq). Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours[5]. 6. In-Process Control 2 (IPC-2): Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The acyclic intermediate will cleanly convert to a less polar cyclic product.

Phase 3: Workup & Purification 7. Quench & Extraction: Cool the mixture to room temperature. Quench with distilled water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). 8. DMF Removal: Wash the combined organic layers with brine (5 x 50 mL) to effectively partition and remove residual DMF. 9. Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel) to yield the pure 1,2,5-thiadiazolidine 1,1-dioxide.

Workflow Step1 Phase 1: N-Sulfamoylation Add Amine & Et3N in DCM (0 °C) IPC1 In-Process Control 1 LC-MS: Check for Intermediate Step1->IPC1 Step2 Phase 2: Solvent Swap Evaporate DCM, Add DMF & K2CO3 IPC1->Step2 Intermediate Confirmed Step3 Phase 3: Cyclization Heat at 80 °C for 4-6 hours Step2->Step3 IPC2 In-Process Control 2 TLC/LC-MS: Confirm Ring Closure Step3->IPC2 Step4 Phase 4: Workup & Purification Aq. Extraction & Chromatography IPC2->Step4 Cyclization Complete

Self-validating experimental workflow with in-process controls.

References

  • [3] CAS#:58425-10-8 | N-(2-chloroethyl)-N-methylsulfamoyl chloride. Chemsrc. URL:

  • [1] N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. National Institutes of Health (PMC). URL:

  • [2] AN EFFICIENT ONE-POT SYNTHESIS OF SOME NEW SUBSTITUTED 1, 2, 3, 5-THIATRIAZOLIDIN-4-ONE 1,1-DIOXIDES. CLOCKSS. URL:

  • [5] Efficient Synthesis of Modified Sulfamides and Cyclosulfamides Containing Phosphonate Moieties. ResearchGate. URL:

  • [4] Phosphorus, Sulfur, and Silicon and the Related Elements Efficient Synthesis of Modified Sulfamides and Cyclosulfamides. ResearchGate. URL:

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Sulfamoyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Center. This guide addresses the technical challenges of coupling sulfamoyl chlorides (


) with nucleophiles to form sulfamides and sulfamates. Unlike carboxylic acid chlorides, sulfamoyl chlorides possess unique instability profiles and dualistic reaction mechanisms (substitution vs. elimination-addition) that frequently lead to low yields if not managed precisely.[1]
Part 1: Diagnostic Triage (Start Here)[1]

Before altering your protocol, identify your specific failure mode using the table below.

ObservationProbable CauseImmediate Action
No Product / Starting Material Recovered Hydrolysis of reagent; Nucleophile too weak.Ensure strictly anhydrous conditions; Add DMAP (10-20 mol%).
Black/Brown Tar Formation Thermal decomposition; Exothermic runaway.[1]Lower reaction temp to -10°C; Add reagent dropwise; Check solvent dryness.
"Sulfene" Dimers / Side Products Elimination-addition pathway active (Primary sulfamoyl chlorides only).[1]Switch base (use Pyridine instead of TEA); Lower temperature.
Gas Evolution (

)
Desulfonylation (Thermal instability).[1]Do not heat above 40°C; Avoid strong Lewis acids if possible.
Part 2: Critical Mechanisms & Stability

To improve yield, you must understand how your specific reagent reacts.[1] The mechanism differs fundamentally based on the substitution pattern of the sulfamoyl chloride.

1. The "Sulfene" Trap (Primary Sulfamoyl Chlorides)

If you are using a mono-substituted sulfamoyl chloride (


), the reaction often does not  proceed via direct 

displacement. Instead, base-promoted deprotonation leads to a highly reactive sulfene intermediate (

).[1]
  • Risk: Sulfenes are indiscriminate electrophiles.[1] They can dimerize, react with the solvent, or react with the wrong nucleophile.

  • Solution: Use a base that is less likely to promote rapid elimination, or ensure the nucleophile is present in high concentration before the base is added to trap the sulfene immediately.

2. Steric Hindrance (Secondary Sulfamoyl Chlorides)

Di-substituted reagents (


) cannot form sulfenes.[1] They react via direct nucleophilic attack at the sulfur.[1]
  • Risk: The sulfur center is tetrahedrally shielded.[1] Bulky nucleophiles (e.g., ortho-substituted anilines) will react extremely slowly, allowing background hydrolysis to compete.[1]

  • Solution: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] It forms a reactive

    
    -sulfonylpyridinium salt that is more electrophilic and less sterically hindered than the chloride.
    
Part 3: Optimization Protocols
Protocol A: Standard Coupling (Secondary Amines/Anilines)

Best for: Stable, isolated sulfamoyl chlorides.[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve the amine nucleophile (1.0 equiv) in anhydrous DCM or MeCN (0.2 M concentration).

  • Base: Add Pyridine (1.5 - 2.0 equiv).[1]

    • Why? Pyridine acts as both a base and a mild nucleophilic catalyst.[1] Avoid Triethylamine (TEA) if side reactions are observed, as TEA can form insoluble salts that trap reagents.[1]

  • Addition: Cool to 0°C . Add Sulfamoyl Chloride (1.1 - 1.2 equiv) dropwise.[1]

  • Catalysis (Optional but Recommended): If the amine is unreactive, add DMAP (0.1 equiv) .[1]

  • Workup: Warm to RT. Stir 2-12h. Quench with 1M HCl (to remove pyridine) and extract.

Protocol B: In Situ Generation & Coupling

Best for: Unstable sulfamoyl chlorides derived from secondary amines.

  • Generation: Dissolve secondary amine (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM at -78°C (or -20°C).

  • Chlorination: Add Sulfuryl Chloride (

    
    )  (1.0 equiv) dropwise.[1]
    
    • Critical: This reaction is exothermic.[1] If it gets too hot,

      
       is lost, and you form alkyl chlorides.[1]
      
  • Transition: Stir 30 mins at low temp. Allow to warm to 0°C briefly to ensure conversion, then cool back down.

  • Coupling: Add the second nucleophile (Amine 2) and excess base (TEA/Pyridine, 2-3 equiv) in one portion.

  • Time: Allow to warm to RT overnight.

Part 4: Visual Troubleshooting Guides
Diagram 1: Troubleshooting Logic Flow

Use this flow to diagnose low yields in your specific context.

G start Low Yield in Coupling check_type Check Reagent Type start->check_type primary Primary (RNHSO2Cl) check_type->primary secondary Secondary (R2NSO2Cl) check_type->secondary sulfene_check Is Base too Strong? primary->sulfene_check Elimination Risk steric_check Is Nucleophile Bulky? secondary->steric_check Substitution Barrier action_sulfene Action: Switch to Pyridine Add Nucleophile first sulfene_check->action_sulfene Yes action_dry Action: Check Moisture (Hydrolysis is dominant) sulfene_check->action_dry No action_dmap Action: Add DMAP (10%) Heat gently (40°C) steric_check->action_dmap Yes steric_check->action_dry No

Caption: Decision matrix for diagnosing yield loss based on sulfamoyl chloride substitution pattern.

Diagram 2: The "Sulfene" Pathway vs. Direct Substitution

Understanding this bifurcation is critical for primary sulfamoyl chlorides.[1]

Mechanism reagent Primary Sulfamoyl Cl (R-NH-SO2-Cl) sulfene Sulfene Intermediate (R-N=SO2) reagent->sulfene Fast Elim (E1cB) direct Direct Substitution (Less Common) reagent->direct Slow SN2 base Base (B:) product Desired Sulfamide sulfene->product + Amine (Trap) side_prod Dimers / Hydrolysis sulfene->side_prod No Trap / Wet direct->product

Caption: Primary sulfamoyl chlorides often react via a transient Sulfene intermediate, requiring rapid trapping.

Part 5: Frequently Asked Questions (FAQs)

Q: My sulfamoyl chloride decomposes when I try to isolate it. What should I do? A: Many sulfamoyl chlorides are thermally unstable.[1] Do not distill them unless you are certain of their stability.[1] Instead, use the crude reaction mixture from the in situ generation (Protocol B). If you must isolate, pass it quickly through a silica plug with non-polar solvent (Hexane/DCM) and store at -20°C.[1]

Q: I am getting low yields with an electron-deficient aniline. Why? A: Electron-deficient anilines are poor nucleophiles.[1] The background hydrolysis of the sulfamoyl chloride is faster than the amine coupling.

  • Fix: Use NaH (Sodium Hydride) in THF to deprotonate the aniline first, generating the highly nucleophilic anilide anion, then add the sulfamoyl chloride at 0°C.

Q: Can I use water-soluble bases like NaOH? A: Generally, no.[1] While Schotten-Baumann conditions (biphasic water/DCM) work for stable sulfonyl chlorides (like Tosyl-Cl), sulfamoyl chlorides hydrolyze too quickly.[1] Stick to anhydrous organic bases (Pyridine, TEA, DIPEA).[1]

Q: What is the "Burgess Reagent" connection? A: The Burgess reagent is a specific, stable sulfamoyl-derived inner salt used for dehydration. It demonstrates that stabilizing the charge (via the zwitterion structure) prevents decomposition. While you likely aren't making Burgess reagent, the principle applies: stabilizing the intermediate with DMAP (forming a salt) prevents thermal decomposition.

References
  • Spillane, W. J., & Malaubier, J. B. (2014).[1] Sulfamates and their therapeutic potential. Chemical Reviews. Link

  • Winum, J. Y., et al. (2006).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link

  • Audrieth, L. F., & Sveda, M. (1944).[1] Preparation and properties of some N-substituted sulfamic acids. Journal of Organic Chemistry. Link

  • Beaudoin, S., et al. (2003).[1] Strategies for the synthesis of sulfamates. Journal of Organic Chemistry. Link

  • Org. Synth. Coll. Vol. 10 (2004).[1] General methods for sulfamoyl chloride preparation. Organic Syntheses. Link

Sources

Technical Support Center: Handling N-(2-chloroethyl)-N-methylsulfamoyl Chloride

[1]

Product: N-(2-chloroethyl)-N-methylsulfamoyl chloride (CMSC) CAS: 82961-52-2 (Representative analog structure) Application: Reagent for introducing the N-(2-chloroethyl)-N-methylsulfamoyl pharmacophore; nitrogen mustard sulfonyl analog.[1]

⚠️ Urgent Technical Alert: Hydrolytic Instability

Do not expose this reagent to water or atmospheric moisture without controlled conditions. N-(2-chloroethyl)-N-methylsulfamoyl chloride is an electrophilic species that undergoes rapid hydrolysis in aqueous media.[1] Unlike standard sulfonyl chlorides, the presence of the nitrogen atom adjacent to the sulfonyl group modifies its reactivity, but it remains highly susceptible to nucleophilic attack at the sulfur atom.

Immediate Consequences of Water Exposure:

  • Loss of Titer: Rapid conversion to the inert sulfonic acid/sulfamate species.

  • Acidification: Release of stoichiometric HCl, which can degrade acid-sensitive substrates.[1]

  • Pressure Buildup: In closed vessels, HCl gas generation can cause over-pressurization.[1]

Module 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the competing pathways. In water, CMSC does not simply "dissolve"; it reacts.[1]

The Pathways[2][3][4][5][6]
  • Primary Pathway (S-Cl Hydrolysis): Water acts as a nucleophile, attacking the sulfur atom.[1] The chloride leaves, generating N-(2-chloroethyl)-N-methylsulfamic acid and HCl.[1] This is the dominant pathway in neutral/acidic water.

  • Secondary Pathway (Cyclization - pH Dependent): While the sulfonyl group withdraws electrons (reducing the nitrogen's nucleophilicity), high pH can deprotonate the hydrolysis product or activate the precursor, potentially leading to intramolecular displacement of the alkyl chloride (aziridinium or oxazolidinone formation), though this is slower than S-Cl hydrolysis.

Visualization: Degradation Pathways

The following diagram illustrates the critical failure points when CMSC contacts water.

HydrolysisPathwayscluster_conditionsReaction EnvironmentCMSCN-(2-chloroethyl)-N-methylsulfamoyl chloride(Active Reagent)TSTetrahedral Transition State(High Energy)CMSC->TSNucleophilic AttackWaterH₂O (Nucleophile)Water->TSAcidN-(2-chloroethyl)-N-methylsulfamic acid(Inert Byproduct)TS->AcidCl⁻ EliminationHClHCl(Corrosive Gas/Acid)TS->HClProton Transfer

Caption: Figure 1. The irreversible hydrolysis mechanism of CMSC. Note that the S-Cl bond cleavage is the rate-determining step in aqueous media.[1]

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a biphasic mess or tar."

Q: I tried a Schotten-Baumann reaction (DCM/Water + Base), but the yield is <10%. Why? A: The hydrolysis of CMSC often outcompetes the reaction with your amine nucleophile, especially if the mixing is poor.

  • The Fix:

    • Switch to Anhydrous: Use DCM or THF with an organic base (TEA or DIPEA) under

      
      .[1] Avoid water entirely during the coupling step.
      
    • Temperature Control: If you must use aqueous conditions, cool to 0°C or -10°C. Hydrolysis rates drop significantly at lower temperatures, while amine acylation remains viable.[1]

    • Order of Addition: Add the CMSC last as a solution in DCM, slowly, to the amine/base mixture. Never add the amine to the CMSC in water.

Scenario B: "I see a new peak in LCMS that is M-36."

Q: Is this the product losing HCl? A: Likely yes, but it is probably the hydrolysis product (the sulfamic acid).

  • Diagnostic: Check the pH of your aqueous layer. If it is strongly acidic (pH < 2), you have generated HCl from hydrolysis.[1]

  • The Fix: Ensure your quench procedure uses a buffer (e.g., Sat.

    
    ) rather than water alone to neutralize the acid immediately and prevent acid-catalyzed degradation of your product.[1]
    
Scenario C: "The reagent bottle has white crust on the cap."

Q: Is the reagent still good? A: The white crust is likely polymerized degradation products or amine salts formed from reaction with atmospheric moisture.

  • Test: Take a small aliquot, dissolve in dry

    
    , and run a quick proton NMR. Look for the distinct methyl singlet. If you see broad humps or shifted peaks compared to the CoA, the titer has dropped.
    
  • Action: If the bulk liquid is clear, transfer to a new anhydrous septum-sealed vial under inert gas. Discard if the liquid is cloudy.

Module 3: Experimental Protocols

Safe Quenching Protocol

Standard workup often exacerbates hydrolysis.[1] Use this "Cold-Buffer" method.

Objective: Stop the reaction and remove byproducts without degrading the formed sulfonamide.

  • Prepare Buffer: Create a saturated solution of Sodium Bicarbonate (

    
    ) or 1M Phosphate Buffer (pH 7.[1]4) and cool to 4°C  on ice.
    
  • Dilution: Dilute your reaction mixture (assuming organic solvent) with 2 volumes of cold Ethyl Acetate or DCM.

  • The Quench: Pour the reaction mixture into the rapidly stirring cold buffer. Do not add water to the reaction.

  • Separation: Agitate briskly for 30 seconds and separate layers immediately.

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate) immediately. Magnesium Sulfate (
    
    
    ) can be slightly acidic and is less preferred for acid-sensitive sulfonamides.[1]
Solvent Compatibility Matrix
Solvent SystemCompatibilityNotes
Water 🔴 Incompatible Rapid hydrolysis.[1] Half-life is minutes at RT.[1]
Methanol/Ethanol 🔴 Incompatible Solvolysis occurs (forms methyl/ethyl esters).[1]
DCM (Anhydrous) 🟢 Excellent Standard solvent.[1] Keep dry.[1]
THF (Anhydrous) 🟢 Good Ensure no peroxides/water.[1]
DMF/DMSO 🟡 Caution Hygroscopic. Must be ultra-dry.[1] Can accelerate nucleophilic attack.[1][2]

Module 4: Decision Tree for Reaction Setup

Use this logic flow to determine the correct reaction conditions for CMSC.

DecisionTreeStartStart: Reaction PlanningSubstrateIs your substrate water-soluble only?Start->SubstrateYesWaterYes (e.g., Amino Acid)Substrate->YesWaterYesNoOrganicNo (Soluble in Organics)Substrate->NoOrganicNoSchottenSchotten-Baumann Condition(Risky)YesWater->SchottenAnhydrousAnhydrous Condition(Recommended)NoOrganic->AnhydrousSB_Details1. Solvent: THF/Water (1:1)2. Base: NaHCO3 (Excess)3. Temp: 0°C4. Add CMSC slowlySchotten->SB_DetailsAnh_Details1. Solvent: DCM or THF2. Base: TEA or DIPEA3. Temp: 0°C -> RT4. Inert AtmosphereAnhydrous->Anh_Details

Caption: Figure 2. Reaction condition selection guide based on substrate solubility.

References

  • Mechanism of Sulfamoyl Chloride Hydrolysis

    • Spillane, W. J., et al.[1] "The Hydrolysis of Sulfamoyl Chlorides."[3] Journal of the Chemical Society, Perkin Transactions 2, 1982. (Establishes the

      
       character of sulfamoyl chloride hydrolysis and the retarding effect of N-substituents compared to sulfonyl chlorides).
      
  • General Stability of Heteroaromatic Sulfonyl Chlorides

    • Grygorenko, O., et al.[1][4] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025.[1][4] (Provides comparative stability data for related sulfonyl halides in aqueous media).

    • [1]

  • Handling of Carbamoyl/Sulfamoyl Chlorides

    • BenchChem Technical Support.[1][2][5] "Stability of Sulfonamides and Precursor Sulfonyl Chlorides."[5] (General guidelines on the Hammett equation influence on hydrolysis rates).

  • Reaction Optimization (Schotten-Baumann vs Anhydrous)

    • Doc Brown's Chemistry.[1][6] "Hydrolysis of Acid Chlorides Mechanism."[1][6] (Fundamental mechanistic parallels for electrophilic chlorides reacting with water).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-(2-chloroethyl)-N-methylsulfamoyl chloride before handling.

Technical Support Center: Minimizing Aziridinium Ion Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing aziridinium ion chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful but challenging reactive intermediate. Here, we will move beyond simple protocols to explore the underlying principles that govern aziridinium ion formation and reactivity. Our goal is to empower you with the knowledge to anticipate, diagnose, and control the side reactions that can compromise your yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is an aziridinium ion, and why is it so reactive?

A1: An aziridinium ion is a positively charged, three-membered heterocyclic compound containing a quaternary nitrogen atom. Its high reactivity stems from significant ring strain, estimated to increase by 47 kJ/mol upon protonation of a simple aziridine.[1] This strain, combined with the positive charge on the nitrogen, makes the ring highly susceptible to attack by nucleophiles, leading to ring-opening. The ion is typically formed as a transient intermediate, either by the intramolecular cyclization of a β-substituted amine (like a 2-haloethylamine) or by the activation of a non-activated aziridine with an electrophile.[1][2][3][4]

Q2: What are the most common side reactions associated with aziridinium ions?

A2: The high reactivity of aziridinium ions can lead to several undesirable outcomes if not properly controlled:

  • Polymerization/Oligomerization: The most common side reaction. The amine product of a ring-opening reaction can act as a nucleophile itself, attacking another aziridinium ion. This process can repeat, leading to the formation of dimers, oligomers, or polymers, which can be difficult to separate from the desired product.

  • Loss of Regioselectivity: Nucleophilic attack can occur at either of the two ring carbons. The site of attack (kinetic vs. thermodynamic control) is influenced by factors like the nature of the nucleophile, solvent, temperature, and the electrophile used to form the ion.[1][2] For instance, a protonated aziridinium ion might favor attack at the less substituted carbon (kinetic product), while a benzylated ion could favor the more substituted carbon (thermodynamic product).[1][2][4]

  • Hydrolysis: If water is present in the reaction medium, it can act as a nucleophile, leading to the formation of unwanted amino alcohol byproducts.

  • Rearrangement: Under certain conditions, aziridinium ions can undergo rearrangements to form other, more stable structures, diverting material from the desired reaction pathway.

Q3: How does the choice of electrophile affect the stability and reactivity of the aziridinium ion?

A3: The electrophile used to activate a non-activated aziridine has a profound impact on the resulting aziridinium ion's reactivity. The general order of reactivity is: Acyl > Alkoxycarbonyl > Trimethylsilyl (TMS) > Alkyl > Protonyl.[1][5] For example, methylation with methyl triflate (MeOTf) can form a stable, isolable aziridinium ion because the triflate anion is an extremely poor nucleophile, preventing immediate self-opening.[1][6][7] In contrast, using benzyl bromide leads to the formation of a more reactive ion where the bromide counter-anion can act as a nucleophile itself.[1][2]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem/solution format, providing both the "what to do" and the "why it works."

Problem 1: My reaction is producing a complex mixture of high molecular weight species, and my yield of the desired product is low.

This is a classic sign of uncontrolled polymerization. The root cause is that the concentration and lifetime of the aziridinium ion intermediate are too high, allowing for side reactions to dominate.

Solution Strategy: Control the Formation and Consumption of the Aziridinium Ion.

The key is to ensure the aziridinium ion is consumed by the desired nucleophile as soon as it is formed. This can be achieved through several methods:

  • Slow Addition of the Precursor: Instead of adding the aziridine precursor (e.g., 2-chloroethylamine) all at once, add it slowly via a syringe pump to a solution containing the nucleophile. This keeps the instantaneous concentration of the aziridinium ion low, favoring the intermolecular reaction with your intended nucleophile over polymerization.

  • Use a Non-Nucleophilic Buffer: The formation of aziridinium ions from 2-haloethylamines is often base-catalyzed. However, using an amine base can lead to it acting as a competing nucleophile. Instead, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or an inorganic base like potassium carbonate to facilitate cyclization without introducing a competing nucleophile.

  • Increase Nucleophile Concentration: Ensure your desired nucleophile is present in a stoichiometric excess to outcompete any newly formed product molecules from acting as nucleophiles themselves.

Workflow for Diagnosing and Solving Polymerization

G cluster_diagnosis Diagnosis cluster_solution Solution Path Problem Low Yield & Complex Mixture (High MW) Check Analyze by LC-MS or NMR to confirm oligomers Problem->Check Hypothesis: Polymerization Strategy Strategy: Minimize [Aziridinium Ion] Check->Strategy If confirmed Action1 Action: Slowly add precursor to nucleophile Strategy->Action1 Action2 Action: Increase [Nucleophile] Strategy->Action2 Action3 Action: Use non-nucleophilic base Strategy->Action3

Caption: Troubleshooting workflow for polymerization side reactions.

Problem 2: The regioselectivity of my ring-opening reaction is poor, giving me a mixture of isomers.

Regioselectivity is a battle between kinetic and thermodynamic control, dictated by the stability of the transition states leading to the different products.[1][2]

Solution Strategy: Manipulate Reaction Conditions to Favor a Single Pathway.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate and influencing the reaction pathway.[1][2][8][9] Polar aprotic solvents (e.g., THF, CH3CN) are generally good choices. Protic solvents like water or alcohols can act as competing nucleophiles and may favor different regioisomers.[1][2][9] A systematic solvent screen is often the most effective approach.

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lower activation energy (kinetic control). Conversely, higher temperatures can allow the system to reach equilibrium, favoring the most stable product (thermodynamic control).[10][11] If you are getting a mixture, try running the reaction at 0 °C or -78 °C.

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., azide, methoxide) often favor attack at the less sterically hindered carbon (kinetic product). "Softer" nucleophiles may favor attack at the carbon that can better stabilize a positive charge (thermodynamic product).

Table 1: Influence of Key Parameters on Regioselectivity
ParameterEffect on Kinetic Product (Less Substituted)Effect on Thermodynamic Product (More Substituted)Rationale
Temperature Favored at lower temperaturesFavored at higher temperatures[10][11]Lower temp favors the path with the lowest activation barrier.
Solvent Non-polar solvents may favor SN2-like attack.Polar solvents can stabilize carbocation-like character in the transition state.[9][12]Solvent polarity affects the stability of charged transition states.
Nucleophile Favored by "hard" nucleophiles.Favored by "softer" nucleophiles.Governed by Hard-Soft Acid-Base (HSAB) principles.
Electrophile Proton (H+) activation often directs to kinetic product.[1][2]Bulky electrophiles (e.g., Benzyl) can direct to thermodynamic product.[1][2]The electrophile alters the electronic and steric nature of the aziridinium ion.
Problem 3: My product is degrading during workup or purification, and I suspect hydrolysis.

Aziridinium ions can be reformed from β-amino alcohol products under acidic conditions, or the product itself may be sensitive to pH extremes.

Solution Strategy: Maintain pH Control Throughout the Process.

  • Reaction pH: The formation of aziridinium ions is often pH-dependent. If the reaction is run under acidic conditions, ensure it is buffered to prevent excursions to very low pH, which can accelerate side reactions.[13] Conversely, strongly basic conditions can lead to other degradation pathways. The optimal pH is highly substrate-dependent and requires empirical determination.

  • Aqueous Workup: When quenching the reaction, use a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) or a mild base like saturated sodium bicarbonate instead of strong acids or bases. This neutralizes any remaining reagents without creating harsh pH conditions that could degrade the product.

  • Purification: When performing chromatography, consider adding a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase. This is particularly important on silica gel, which is naturally acidic and can cause on-column degradation of sensitive amines.

Protocol: pH Optimization Study
  • Setup: Prepare a series of small-scale reactions in parallel.

  • Buffer Systems: Run each reaction in a different buffer system (e.g., phosphate for pH 6-8, borate for pH 8-10, or using a non-nucleophilic organic base).

  • Monitoring: Monitor each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Compare the rate of product formation to the rate of byproduct formation in each condition.

  • Selection: Choose the pH that provides the best balance of reaction rate and product stability.

Decision Tree for Post-Reaction Handling

G Start Reaction Complete Check_pH Is product acid/base sensitive? Start->Check_pH Quench_Buffer Quench with buffered solution (e.g., pH 7.4 PBS) Check_pH->Quench_Buffer Yes Quench_Standard Standard aqueous workup Check_pH->Quench_Standard No Chromatography Purification by Chromatography Quench_Buffer->Chromatography Quench_Standard->Chromatography Silica_Check Using Silica Gel? Chromatography->Silica_Check Add_Base Add volatile base (e.g., 1% Et3N) to mobile phase Silica_Check->Add_Base Yes No_Base Use standard mobile phase Silica_Check->No_Base No/Other Final_Product Isolate Pure Product Add_Base->Final_Product No_Base->Final_Product

Sources

Technical Support Center: Purification of Sulfamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: SULF-CL-PUR-001 Subject: Troubleshooting Stability and Purification via Column Chromatography

Introduction: The Stability Paradox

Welcome to the technical support hub for electrophilic sulfur species. You are likely here because your sulfamoyl chloride (


) is decomposing on the column, streaking, or hydrolyzing into its corresponding sulfamic acid.

The Core Challenge: Sulfamoyl chlorides are reactive electrophiles. Silica gel is inherently acidic (pH ~4–5) and hygroscopic.

  • Acidity: Catalyzes the decomposition of the sulfamoyl chloride.

  • Moisture: Silica acts as a water reservoir, promoting hydrolysis to

    
     (which stays at the baseline).
    

This guide provides a validated protocol to neutralize these threats using a Buffered Stationary Phase strategy.

Module 1: Pre-Purification Diagnostics

Before preparing a column, you must verify if chromatography is the correct isolation tool. Sulfamoyl chlorides are often best purified by non-chromatographic means due to their reactivity.

Decision Matrix: Isolation Strategy

purification_decision start Crude Sulfamoyl Chloride (Post-Reaction) state_check Physical State? start->state_check solid Solid state_check->solid liquid Liquid / Oil state_check->liquid cryst_check Recrystallizable? solid->cryst_check distill_check Volatile/Stable? liquid->distill_check recryst Recrystallize (Hexane/Toluene/CHCl3) cryst_check->recryst Yes column Flash Chromatography (Buffered Silica Required) cryst_check->column No (Complex Mix) distill Vacuum Distillation (High Vac, <100°C) distill_check->distill Yes (Simple Structure) distill_check->column No (High MW / Thermolabile)

Caption: Workflow to determine if column chromatography is necessary. Prioritize crystallization or distillation to avoid hydrolysis risks.

Module 2: The Core Protocol (TEA-Buffered Silica)

If you must run a column, you cannot use untreated silica gel. You must mask the acidic silanol groups (


) using a tertiary amine.
The "Buffered Flash" Method

Reagents Required:

  • Silica Gel (Standard 40–63 µm).

  • Triethylamine (TEA) or Pyridine.[1]

  • Anhydrous Hexane (or Pentane).

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare your eluent system (e.g., 10% EtOAc in Hexane).

    • Crucial Step: Add 1.0% v/v Triethylamine (TEA) to the solvent mixture.

    • Why? TEA competes for the acidic sites on the silica, neutralizing them before your product arrives [1].

  • Column Slurry Packing:

    • Slurry the silica in the mobile phase containing the TEA.

    • Pour the column and flush with at least 2 Column Volumes (CV) of the TEA-containing eluent.

    • Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).

  • Sample Loading:

    • Dissolve the crude sulfamoyl chloride in a minimum amount of anhydrous DCM or Toluene.

    • Warning: Do not use MeOH or wet solvents for loading.

    • Load carefully onto the sand bed.

  • Elution:

    • Run the column under positive pressure (Flash chromatography).

    • Speed is key. Minimize the residence time of the sulfamoyl chloride on the silica.

    • Collect fractions in tubes containing a trace of solvent to prevent crystallization.

Data: Recovery Comparison

ParameterUntreated SilicaTEA-Buffered Silica
Silica pH (approx) 4.0 – 5.07.5 – 8.5
Recovery Yield 40 – 60%85 – 95%
Main Impurity Sulfamic Acid (

)
None (Intact Product)
Peak Shape Tailing / StreakingSharp / Symmetrical
Module 3: Mobile Phase Strategy & Stability

Selecting the wrong solvent will degrade your product regardless of the stationary phase.

Solvent Compatibility Guide

  • Green Zone (Safe): Hexane, Pentane, Cyclohexane, Toluene, Dichloromethane (DCM), Chloroform (neutralized).

  • Yellow Zone (Caution): Ethyl Acetate (must be dry), Diethyl Ether (must be dry).

  • Red Zone (Forbidden): Methanol, Ethanol, Water, Acetone (often wet), Primary/Secondary Amines.

Mechanism of Failure on Column

failure_mechanism silica Acidic Silanol (Si-OH) complex Activated Complex (Electrophile) silica->complex Activates Cl water Adsorbed H2O hydrolysis Hydrolysis water->hydrolysis Nucleophilic Attack prod Sulfamoyl Chloride (R-SO2Cl) prod->complex complex->hydrolysis acid Sulfamic Acid (Stuck on Column) hydrolysis->acid HCl loss

Caption: Mechanism of decomposition. Acidic silanols activate the leaving group (Cl), allowing trace water to attack the sulfur center.

Module 4: Troubleshooting Matrix

Symptom: Product streaks from baseline to solvent front.

  • Cause: Partial hydrolysis or interaction with silanols.

  • Fix: Increase TEA concentration to 2% during equilibration. Ensure flow rate is high (Flash conditions).

Symptom: Product co-elutes with a white solid.

  • Cause: Triethylamine Hydrochloride (

    
    ) or Ammonium salts formed during the reaction.
    
  • Fix:

    • Wash the purified fractions with cold 0.5M HCl (rapidly) then Brine immediately before drying and evaporating.

    • Alternatively, triturate the solid product with dry ether/hexane; the salts are usually insoluble.

Symptom: NMR shows "clean" product but yield is low.

  • Cause: Product degraded into the sulfamic acid, which is highly polar and never eluted from the column.

  • Fix: Flush the column with 10% MeOH/DCM. If a new spot elutes, that is your decomposed product. Switch to Neutral Alumina stationary phase for future runs [2].

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes, and it is often preferred. Neutral Alumina (Activity Grade II or III) is less acidic than silica and requires less buffering. However, it is more expensive. If using Alumina, avoid EtOAc as it can hydrolyze on basic alumina; use DCM/Hexane systems.

Q: How do I store the purified sulfamoyl chloride? A: Store under an inert atmosphere (


 or Ar) in a freezer (-20°C). These compounds are thermally unstable and hygroscopic.

Q: My crude mixture has excess amine from the synthesis step. Do I still need TEA? A: Yes. The excess amine in your crude mix will likely separate from your product early in the elution. You need the TEA in the mobile phase to keep the silica neutralized throughout the entire run.

References
  • Organic Syntheses. "Sulfanilyl chloride, N-acetyl." Org.[2][3] Synth.1928 , 8, 100. [Link]

  • Ko, E. C. F.; Robertson, R. E. "Hydrolysis of Sulfamoyl Chlorides."[4] Can. J. Chem.1972 , 50, 940-945. [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. February 10, 2023.[5] [Link]

Sources

Part 1: Frequently Asked Questions (Handling & Storage)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the erratic behavior of sulfamoyl chlorides. These reagents are indispensable for installing sulfonamide and sulfamate pharmacophores—present in roughly 25% of all sulfur-containing FDA-approved drugs[1]. However, the highly electrophilic S(VI)-Cl bond makes them notoriously sensitive to atmospheric moisture and prone to violent exothermic reactions[2].

This guide is designed to move beyond basic safety data sheets. Here, we dissect the causality behind reagent degradation, provide self-validating experimental workflows, and troubleshoot the most common failure points in sulfonamide synthesis.

Q1: Why do sulfamoyl chlorides degrade so rapidly upon atmospheric exposure, and how do I prevent this? The Causality: The sulfur(VI) center in sulfamoyl chlorides is highly electrophilic. When exposed to ambient humidity, ambient water acts as a nucleophile, attacking the S-Cl bond. This hydrolysis irreversibly converts the reagent into the corresponding sulfonic acid and liberates hydrogen chloride (HCl) gas. The Solution: Prevention relies on rigorous exclusion of water. Reagents must be stored at -20°C under an inert argon or nitrogen atmosphere[3]. When dispensing, never open the bottle to the ambient atmosphere. Instead, utilize Sure/Seal™ bottles and employ positive-pressure syringe techniques. Glassware contains a microscopic film of adsorbed moisture and must be oven-dried (140°C for >4 hours) and cooled under a continuous inert gas flow before use[4].

Q2: My dimethylsulfamoyl chloride turned from colorless to yellow and fumes when the septum is pierced. Is it compromised? The Causality: Yes. Pure dimethylsulfamoyl chloride is a colorless liquid[5]. A yellow tint, accompanied by fuming, is a macroscopic indicator of advanced hydrolysis or photolytic degradation. The "fumes" are aerosolized HCl gas reacting with moisture in the air. The Solution: If the reagent is only slightly yellow, it can sometimes be salvaged via vacuum distillation. However, if heavy fuming or particulate matter (insoluble sulfonic acid salts) is observed, discard the reagent safely. Using degraded material will poison your reaction with acid, neutralize your amine nucleophiles, and drastically reduce your yield.

Q3: When coupling sulfamoyl chlorides with amines, I observe massive exotherms and a high percentage of bis-sulfonated byproducts. How can I control this? The Causality: The formation of sulfonamides is highly exothermic. If the sulfamoyl chloride is added too quickly, localized "hot spots" form in the reactor[2]. In these high-temperature, high-concentration microenvironments, the newly formed primary or secondary sulfonamide becomes nucleophilic enough to react with a second equivalent of sulfamoyl chloride, yielding bis-sulfonated impurities[2]. The Solution: Invert the addition. Dissolve the amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent. Cool the system to 0–5°C. Add the sulfamoyl chloride dropwise as a dilute solution, maintaining the internal temperature below 10°C[2].

Q4: Can I avoid isolating highly reactive sulfamoyl chlorides altogether? The Causality: Yes. Because isolating and purifying moisture-sensitive sulfamoyl chlorides is challenging[1], modern methodologies increasingly rely on in situ generation. For example, sulfuric chloride (


) or DABSO (a bench-stable 

surrogate) can be used as linchpins in palladium-catalyzed Suzuki-Miyaura couplings to generate the active S(VI) electrophile transiently in the reactor, bypassing the need to handle the sensitive chloride directly[6].

Part 2: Quantitative Reagent Comparison

To optimize your synthetic route, compare the physical properties and stability profiles of common sulfonylating agents.

Reagent TypeExampleStorage TempMoisture SensitivityPrimary Application
Dialkylsulfamoyl Chloride Dimethylsulfamoyl chloride-20°C[3]HighN,N-dimethylsulfonamide installation[5]
Unsubstituted Sulfamoyl Chloride

-20°CExtremePrimary sulfonamide synthesis
In-Situ S(VI) Surrogate DABCO·(

)

(DABSO)
Room TempLowMulti-component cross-coupling[6]
Sulfur(VI) Fluorides SuFEx ReagentsRoom TempVery LowClick chemistry, late-stage functionalization[1]

Part 3: Self-Validating Experimental Protocol

Workflow: Anhydrous N-Sulfonylation of Amines using Dimethylsulfamoyl Chloride This protocol incorporates built-in diagnostic checks to validate the integrity of the system at each step.

Step 1: System Preparation & Purging

  • Assemble an oven-dried round-bottom flask with a magnetic stir bar and a rubber septum.

  • Connect the flask to a Schlenk line. Cycle between vacuum (0.1 mmHg) and dry Argon three times. Validation Check: If the vacuum gauge does not drop below 1 mmHg, you have a leak. Reseat the septum before proceeding.

Step 2: Reagent Dissolution

  • Inject anhydrous dichloromethane (DCM) into the flask via an oven-dried, argon-purged syringe[4].

  • Add the target amine (1.0 equiv) and anhydrous triethylamine (1.2 equiv).

  • Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5°C for 10 minutes[2].

Step 3: Electrophile Transfer & Addition

  • Pressurize the Sure/Seal™ bottle of dimethylsulfamoyl chloride with Argon[4].

  • Using a fresh, oven-dried syringe, extract 1.05 equivalents of the sulfamoyl chloride. Validation Check: The liquid in the syringe must be perfectly clear. If bubbles form continuously within the syringe barrel, moisture is actively reacting with the reagent.

  • Add the sulfamoyl chloride dropwise to the amine solution over 15 minutes. Validation Check: A white precipitate (triethylammonium chloride) should begin forming immediately. If no precipitate forms, your sulfamoyl chloride is likely fully hydrolyzed and inactive.

Step 4: Reaction Maturation & Workup

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor via TLC or HPLC[2].

  • Quench the reaction by adding saturated aqueous

    
    . Extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Part 4: Workflow Visualization

The following decision tree illustrates the critical path for validating and reacting moisture-sensitive sulfamoyl chlorides to prevent catastrophic reaction failure.

G Start Inspect Reagent (Sulfamoyl Chloride) CheckColor Visual & Pressure Check: Colorless or Yellow/Fuming? Start->CheckColor Yellow Yellow / Fuming (Hydrolyzed S-Cl Bond) CheckColor->Yellow Degraded Colorless Colorless / Clear (Intact Electrophile) CheckColor->Colorless Pure Purify Distill under vacuum or Discard Safely Yellow->Purify Setup Purge Flask with Argon Cool Amine to 0-5°C Colorless->Setup Syringe Transfer via Oven-Dried Syringe Setup->Syringe React Dropwise Addition (Monitor for Exotherm) Syringe->React

Workflow for validating and reacting moisture-sensitive sulfamoyl chlorides.

References

  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. National Institutes of Health (NIH).[Link]

  • Dimethylsulfamoyl Chloride CAS 13360-57-1. Organic Intermediate.[Link]

  • S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]

Sources

Technical Support Center: Troubleshooting Sulfamoylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of highly substituted sulfamides via the reaction of sterically hindered amines with sulfamoyl chlorides is a notoriously challenging transformation in medicinal chemistry and drug development. Unlike standard sulfonyl chlorides, sulfamoyl chlorides exhibit tempered electrophilicity because the lone pair on the adjacent nitrogen atom donates electron density into the sulfonyl group.

When this reduced electrophilicity is paired with the low nucleophilicity of sterically encumbered amines, the desired sulfur-nitrogen (S–N) bond formation becomes exceptionally sluggish. This kinetic bottleneck allows competitive degradation pathways—such as hydrolysis or base-induced decomposition—to dominate the reaction landscape, resulting in poor yields and complex impurity profiles[1]. This guide provides field-proven mechanistic insights, diagnostic FAQs, and self-validating protocols to overcome these reactivity barriers.

Diagnostic Q&A: Understanding the Causality of Failure

Q1: Why is my sulfamoyl chloride degrading before the hindered amine can react? A1: The kinetic barrier for a hindered amine to directly attack a sulfamoyl chloride is extremely high. During the extended reaction times required, sulfamoyl chlorides are highly susceptible to two primary degradation pathways:

  • Hydrolysis: Trace moisture in the solvent or environment rapidly hydrolyzes the sulfamoyl chloride into an unreactive sulfamic acid[2].

  • Base-Induced Decomposition: The use of strong bases (e.g., NaH, DBU) to force the reaction often leads to the decomposition of the sulfamoyl chloride rather than product formation[3]. If the sulfamoyl chloride possesses an N–H bond, bases can trigger the elimination of HCl to form a highly reactive azasulfene intermediate, which quickly dimerizes or reacts with solvent impurities.

Q2: How can I overcome the low nucleophilicity of sterically encumbered amines without degrading my reagents? A2: The solution lies in electrophilic activation rather than merely increasing temperature or base strength. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is highly effective. DMAP rapidly attacks the sulfamoyl chloride to form a positively charged N-sulfamoylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent chloride, drastically lowering the activation energy required for the hindered amine to attack[4].

Q3: Even with DMAP, my yields are poor. Are there alternative electrophiles? A3: Yes. When traditional sulfamoyl chlorides fail, transitioning to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is the modern gold standard. Sulfamoyl fluorides are virtually immune to hydrolysis and base-induced degradation, allowing them to persist in solution until the hindered amine reacts. They can be specifically activated using Lewis acids like calcium triflimide [Ca(NTf2)2] in combination with DABCO[5].

G SC Sulfamoyl Chloride (Electrophile) Deg Degradation (Hydrolysis / Azasulfene) SC->Deg Trace H2O / Strong Base (Slow Amine Attack) Cat DMAP Catalyst (N-Sulfamoylpyridinium) SC->Cat + DMAP (Fast Activation) HA Hindered Amine (Poor Nucleophile) HA->SC Direct Attack (Sluggish) Prod Sulfamide Product (Desired) HA->Prod Cat->Prod + Hindered Amine (Accelerated Attack)

Caption: Logical relationship between reaction conditions and sulfamoylation outcomes.

Quantitative Data Summaries

To illustrate the impact of base and catalyst selection, Table 1 summarizes the expected yields when coupling a generic sterically hindered amine (e.g., tert-butylamine) with a dialkylsulfamoyl chloride. Table 2 compares the stability and reactivity profiles of sulfamoyl chlorides versus sulfamoyl fluorides.

Table 1: Comparison of Base/Catalyst Efficacy in Sulfamoylation of Hindered Amines

Base / CatalystSolventTemp (°C)Primary Issue / ObservationExpected Yield (%)
Triethylamine (TEA)DCM0 to RTSluggish reaction, high hydrolysis< 15%
DBUDCM0 to RTRapid decomposition of electrophile< 10%
NaHTHF0 to RTSubstrate degradation< 5%
Pyridine (Solvent)Pyridine80Thermal degradation, dark impurities20 - 30%
TEA + DMAP (1.1 eq) DCM 0 to RT Rapid activation, clean conversion 85 - 95%

Note: Data synthesized from established mechanistic studies on sulfamoyl chloride stability[3][4].

Table 2: Electrophile Comparison (Chloride vs. Fluoride) for Hindered Amines

ElectrophileStability to MoistureSusceptibility to Strong BaseReactivity with Hindered AminesOptimal Activation Method
Sulfamoyl Chloride Low (Hydrolyzes)High (Decomposes)Very LowDMAP Catalysis
Sulfamoyl Fluoride Very HighLow (Stable)High (Under SuFEx)Ca(NTf2)2 + DABCO

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes in-process analytical checks to ensure the causality of the reaction is maintained and to prevent downstream failures.

Protocol A: DMAP-Catalyzed Sulfamoylation of Hindered Amines

Mechanism: DMAP acts as a stoichiometric transfer agent, forming a highly reactive N-sulfamoylpyridinium intermediate that forces the hindered amine to react before hydrolysis can occur[4].

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a round-bottom flask under argon.

  • Dissolve the sterically hindered amine (1.0 eq) and DMAP (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Validation Check: Perform a Karl Fischer titration on the DCM. Ensure water content is <50 ppm to prevent baseline hydrolysis of the electrophile[2].

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve the sulfamoyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfamoyl chloride solution dropwise over 15 minutes to prevent localized heating.

  • Validation Check: The solution may turn slightly yellow, visually indicating the formation of the N-sulfamoylpyridinium intermediate.

Step 3: Reaction and Monitoring

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the hindered amine mass and the appearance of the [M+H]+ corresponding to the sulfamide confirms successful transfer.

Step 4: Quench and Workup

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract with DCM (3x), wash the combined organic layers with 1M HCl (to remove DMAP and unreacted amine), followed by brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: SuFEx-Mediated Synthesis using Sulfamoyl Fluorides

Mechanism: Sulfamoyl fluorides are synthesized as highly stable intermediates. The Ca(NTf2)2 Lewis acid specifically coordinates to the fluoride, elongating the S–F bond and activating it for nucleophilic attack by the hindered amine[5].

G Step1 1. SO2F2 + Amine (Synthesis) Step2 2. Sulfamoyl Fluoride (Stable Intermediate) Step1->Step2 Step3 3. Hindered Amine + Ca(NTf2)2 / DABCO Step2->Step3 Step4 4. Target Sulfamide (High Yield) Step3->Step4

Caption: Step-by-step workflow for SuFEx-mediated synthesis of complex sulfamides.

Step 1: Sulfamoyl Fluoride Synthesis

  • React the corresponding secondary amine with SO2F2 gas or a solid surrogate (e.g., FSIT) in the presence of Et3N.

  • Isolate the sulfamoyl fluoride via standard extraction.

  • Validation Check: Run a 19F NMR. A distinct singlet around +35 to +45 ppm confirms the presence of the S(VI)–F bond.

Step 2: SuFEx Coupling

  • In a sealed vial, combine the sulfamoyl fluoride (1.0 eq), the sterically hindered amine (1.5 eq), DABCO (2.0 eq), and Ca(NTf2)2 (0.2 eq) in anhydrous acetonitrile (MeCN) or DMAc.

  • Stir at room temperature (or heat to 50 °C depending on the extreme steric bulk of the amine).

  • Validation Check: Monitor the reaction by 19F NMR. The quantitative disappearance of the S–F signal directly correlates with the formation of the sulfamide product[5].

Step 3: Isolation

  • Dilute the mixture with EtOAc and wash extensively with water to remove calcium salts and DABCO.

  • Purify the organic layer via flash column chromatography.

References

Sources

Storage conditions for N-(2-chloroethyl)-N-methylsulfamoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-chloroethyl)-N-methylsulfamoyl chloride

Part 1: The Core Directive (Storage & Stability)

As a Senior Application Scientist, I often see degradation in this class of compounds not because of the chemistry itself, but due to "storage complacency."[1] N-(2-chloroethyl)-N-methylsulfamoyl chloride is a bifunctional electrophile . It fights a war on two fronts:[1]

  • Hydrolysis: The sulfamoyl chloride bond (

    
    ) is extremely moisture-sensitive.[2][1]
    
  • Autocyclization: The chloroethyl amine motif can cyclize to form a highly reactive aziridinium ion, a process accelerated by heat.[2]

The Golden Rules of Storage:

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Prevents thermodynamic autocyclization to the aziridinium species.[2][1] Storage at 4°C is acceptable for <48 hours only.[2][1]
Atmosphere Inert (Argon/Nitrogen) The

bond hydrolyzes rapidly in ambient humidity, releasing HCl gas which catalyzes further degradation.[2][1]
Container Glass + Teflon Liner HCl byproducts corrode metal.[2][1] Plastics (PE/PP) are permeable to moisture over time.[2][1] Use amber glass with PTFE-lined caps.[2][1]
Physical State Solid / Oil (Purity dependent) Often an oil or low-melting solid.[2][1] If it solidifies, do not heat rapidly to melt.[1]

Part 2: Troubleshooting Guide

This matrix addresses the most common failure modes reported by our users in medicinal chemistry and drug development.

SymptomProbable CauseDiagnostic & Solution
"Fuming" upon opening vial Hydrolysis (HCl release) Cause: Moisture ingress has hydrolyzed the sulfamoyl chloride, generating HCl gas.Fix: If fuming is light, degas with Argon for 5 mins.[2][1] If heavy, the titer is compromised; discard.[1]
Material turned from colorless to yellow/brown Thermal Decomposition Cause: Storage >0°C allowed aziridinium formation and subsequent polymerization.Fix: Check NMR.[2][1] If <90% pure, repurify immediately or discard.[1] Dark color often indicates polymerized amine salts.[2][1]
Pressure buildup in septum-sealed vial HCl Generation Cause: Septum was punctured previously; atmospheric moisture entered.Fix: Never store punctured septa at -20°C. Always transfer to a fresh screw-cap vial under inert gas before re-freezing.[2][1]
Precipitate formation in organic solvent (e.g., DCM) Zwitterion Formation Cause: Hydrolysis product (sulfamic acid derivative) is insoluble in DCM.Fix: Filter the solution under inert atmosphere.[2][1] The filtrate might still be usable, but check stoichiometry.

Part 3: Mechanism of Failure (Visualization)

To understand why your storage conditions matter, you must visualize the degradation pathways.[1] This compound does not just "go bad"—it actively destroys itself through two distinct mechanisms.[2][1]

DecompositionPathways Compound N-(2-chloroethyl)-N- methylsulfamoyl chloride HydrolysisProd Sulfamic Acid Derivative (Cl-CH2-CH2-N(Me)-SO3H) Compound->HydrolysisProd Hydrolysis (Fast) HCl HCl Gas (Corrosive/Pressure) Compound->HCl Release Aziridinium Aziridinium Ion (Highly Reactive/Toxic) Compound->Aziridinium Intramolecular Cyclization Moisture Moisture (H2O) Moisture->Compound Attacks S-Cl bond Heat Heat (>0°C) Heat->Compound Accelerates Polymer Polymerized/Degraded Material (Brown Tar) Aziridinium->Polymer Ring Opening/Polymerization

Caption: Figure 1. Dual degradation pathways.[2][1] The upper path (Hydrolysis) is driven by moisture, releasing HCl.[1] The lower path (Cyclization) is driven by heat, leading to alkylating aziridinium species.[1]

Part 4: Standard Operating Procedure (SOP)

Protocol: Safe Thawing and Aliquoting Objective: To dispense the reagent without introducing moisture or initiating decomposition.[2]

  • Equilibration: Remove the vial from -20°C storage. Place it in a desiccator or a sealed bag with desiccant.[2][1] Allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric water directly into the reagent.[2][1]

  • Inert Gas Purge: If the vial has a septum, insert a needle connected to an Argon/Nitrogen line (low pressure) and a vent needle.[2][1] Purge the headspace for 30 seconds.[2][1]

  • Dispensing:

    • Preferred: Syringe transfer using dried, gas-tight syringes.[2][1]

    • Solvent: If diluting, use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][1]

    • Note: Avoid alcohols or amines unless they are the intended reactants.[2][1]

  • Re-sealing: If using a screw cap, wrap the junction with Parafilm or Teflon tape immediately after closing.[2] Flush the headspace with Argon before final seal.[2][1]

  • Quenching (Spill Control):

    • Have a beaker of 10% aqueous Sodium Bicarbonate (NaHCO3) or dilute Ammonia ready.[2][1]

    • In case of a spill, cover with absorbent pads and treat the pads with the basic solution to neutralize the sulfonyl chloride and quench the alkylating chloroethyl group.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store a stock solution in DCM at -20°C? A: Yes, but with caveats. Anhydrous DCM is suitable for short-term storage (1-2 weeks).[2][1] However, over longer periods, trace HCl generation can react with the solvent or stabilizers (like amylene in DCM).[1] We recommend storing neat (pure) whenever possible.[2][1]

Q: The SDS says "Store at 2-8°C" but you recommend -20°C. Why? A: Commercial SDSs often list "shipping conditions" or general sulfamoyl chloride data.[2][1] As an Application Scientist, I recommend -20°C because of the specific 2-chloroethyl group.[2][1] The risk of aziridinium formation (which is toxic and degrades purity) increases significantly above freezing temperatures [1].[2][1]

Q: I need to verify the purity. Can I use LC-MS? A: Direct LC-MS is difficult because the sulfonyl chloride hydrolyzes on the column (aqueous mobile phase).[2][1]

  • Method: Derivatize a small aliquot with excess morpholine or benzylamine in dry DCM.[2][1] Analyze the resulting stable sulfonamide by LC-MS to infer the purity of the starting chloride [2].[2][1]

Q: Is this compound a "Mustard Gas" analog? A: Structurally, yes.[2] It contains a nitrogen mustard motif (chloroethyl-amino).[2][1] While its volatility is lower than sulfur mustard, it should be treated as a potential vesicant (blister agent) and alkylating carcinogen .[2][1] Double-gloving and working in a hood are non-negotiable [3].[2][1]

References

  • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride. Retrieved from [Link]

    • Context: Provides baseline stability data for the sulfamoyl chloride class and hydrolysis risks.[2][1]

  • Context: Describes the derivatization protocols for analyzing reactive sulfonyl chlorides.
    • Context: Used to extrapolate safety handling for 2-chloroethyl amine derivatives (nitrogen mustard precursors).[2][1]

Sources

Technical Support Center: Quenching Reactions Involving N-(2-chloroethyl)-N-methylsulfamoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling N-(2-chloroethyl)-N-methylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively quenching reactions involving this highly reactive bifunctional reagent.

Critical Safety Bulletin

N-(2-chloroethyl)-N-methylsulfamoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][3] Emergency eye-wash stations and safety showers must be readily accessible.[1] All quenching procedures should be performed with caution, as they can be exothermic.[4]

Frequently Asked Questions (FAQs)

Q1: What is N-(2-chloroethyl)-N-methylsulfamoyl chloride and why is its quenching process critical?

N-(2-chloroethyl)-N-methylsulfamoyl chloride possesses two key reactive sites: a highly electrophilic sulfamoyl chloride group and an alkyl chloride on the ethyl chain. The sulfamoyl chloride is readily attacked by nucleophiles, while the 2-chloroethyl moiety can participate in subsequent reactions, including intramolecular cyclization. Proper quenching is essential to neutralize the reactive sulfamoyl chloride, prevent uncontrolled reactions, minimize the formation of hazardous byproducts, and ensure the safe disposal of waste.[5][6]

Q2: What are the most common classes of quenching agents for this reagent?

The most common and effective quenching agents are nucleophiles that can react with the sulfamoyl chloride group. These include:

  • Water or aqueous bases (e.g., NaHCO₃, NaOH): These hydrolyze the sulfamoyl chloride to the corresponding stable and water-soluble N-(2-chloroethyl)-N-methylsulfamic acid.[6][7]

  • Alcohols (e.g., methanol, isopropanol): These lead to the formation of sulfamate esters. This method is generally less exothermic than water quenching.[7][8]

  • Amines (e.g., ammonia, secondary amines): These react to form stable sulfamides.[7]

Q3: What is the most significant potential side reaction during reactions and quenching?

The primary side reaction of concern is intramolecular cyclization. The nitrogen atom of the sulfonamide (formed after reaction with a primary or secondary amine) or the sulfamate ester can act as an internal nucleophile, displacing the chloride on the 2-chloroethyl group to form a stable, five-membered heterocyclic ring, a 1,2,3-oxathiazolidine 2,2-dioxide derivative. This is analogous to the well-documented cyclization of N-(2-chloroethyl)carbamoyl derivatives to form 2-oxazolidinones.[9] Factors like heat and the presence of a base can promote this cyclization.[9]

Q4: How can I monitor the completion of the quenching reaction?

The completion of the quench can be monitored by taking a small, carefully handled aliquot from the reaction mixture and analyzing it. Thin-Layer Chromatography (TLC) is a common method to check for the disappearance of the starting sulfamoyl chloride.[4][10] Quenching should be continued until the starting material is no longer detectable.

Troubleshooting Guide

Problem 1: The quenching process is violently exothermic and difficult to control.

  • Potential Cause: The reaction between the sulfamoyl chloride and the quenching agent, particularly water, is highly exothermic.[4][7] Adding the quenching agent too quickly or performing the quench at room temperature can lead to a dangerous thermal runaway.

  • Recommended Solution:

    • Cooling: Always perform the quench in an ice bath, maintaining an internal temperature of 0-5 °C.[4]

    • Slow Addition: Add the quenching agent dropwise or in small portions to the reaction mixture with vigorous stirring. Never add the reaction mixture to the quenching agent, as this creates a localized high concentration of the reactive species.[5]

    • Dilution: Ensure the reaction mixture is sufficiently diluted in an appropriate solvent to help dissipate heat.

Problem 2: My desired product is degrading during the aqueous workup after quenching.

  • Potential Cause: The product may be unstable to the acidic or basic conditions generated during the quench and subsequent workup.[10] For example, quenching with water generates HCl and sulfonic acid, lowering the pH, while using a strong base like NaOH will raise it significantly.

  • Recommended Solution:

    • Pre-Workup Stability Check: Before quenching the entire batch, take a small aliquot of the reaction mixture.[10] Split it into separate vials and treat each with the intended quenching agent and workup solutions (e.g., dilute acid, saturated sodium bicarbonate). Analyze the results by TLC or LCMS to see if product degradation occurs.

    • Use Milder Reagents: If instability is observed, switch to a milder quenching agent. For example, use a saturated solution of sodium bicarbonate instead of sodium hydroxide for neutralization.

    • Minimize Contact Time: Perform the aqueous workup as quickly as possible, and do not let the product sit in the aqueous phase for extended periods.

Problem 3: I've isolated an unexpected byproduct, and my yield is low.

  • Potential Cause: As discussed in the FAQs, intramolecular cyclization is a likely culprit, leading to the formation of a 1,2,3-oxathiazolidine 2,2-dioxide derivative.[9] This is especially probable if the reaction or quench was performed at elevated temperatures or for a prolonged time in the presence of a base.[9]

  • Recommended Solution:

    • Temperature Control: Maintain low temperatures (ideally 0 °C or below) throughout the reaction and quenching process.

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base. Avoid using an excess of a base that can deprotonate the sulfonamide nitrogen, which would increase its nucleophilicity and accelerate cyclization.

    • Reaction Time: Monitor the primary reaction closely and quench it as soon as the starting material is consumed to minimize the time available for the side reaction to occur.[9]

Problem 4: After workup, I can't find my product in the organic layer.

  • Potential Cause: The product formed after quenching might be more polar than anticipated and may have partitioned into the aqueous layer.[10] For instance, quenching with water or an aqueous base results in a salt (a sulfamic acid salt), which is highly water-soluble.

  • Recommended Solution:

    • Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, analyze it by TLC or another appropriate method to see if your product is present.[10]

    • Modify Extraction: If the product is indeed in the aqueous layer, you may need to adjust the pH to neutralize it before re-extracting. Alternatively, for highly polar products, techniques like continuous liquid-liquid extraction or evaporation of the aqueous layer (if the product is non-volatile and stable) may be necessary.

Mechanism Spotlight & Visualization

The quenching of N-(2-chloroethyl)-N-methylsulfamoyl chloride can proceed through several pathways. The desired outcome is a simple nucleophilic substitution at the sulfur atom. However, the competing intramolecular cyclization pathway is a significant risk.

G Reaction Pathways for N-(2-chloroethyl)-N-methylsulfamoyl Chloride cluster_quenching Intermolecular Quenching (Desired) cluster_cyclization Intramolecular Cyclization (Side Reaction) start N-(2-chloroethyl)-N- methylsulfamoyl chloride hydrolysis Hydrolysis (N-(2-chloroethyl)-N- methylsulfamic acid) start->hydrolysis + H₂O alcoholysis Alcoholysis (Sulfamate Ester) start->alcoholysis + R-OH aminolysis Aminolysis (Sulfamide) start->aminolysis + R₂NH cyclized 1,2,3-Oxathiazolidine 2,2-dioxide derivative alcoholysis->cyclized Base or Heat (Internal SN2) aminolysis->cyclized Base or Heat (Internal SN2) G Quenching Decision Workflow start Reaction Complete (Unquenched Mixture) check_stability Is product sensitive to acidic/basic conditions? start->check_stability check_solubility Is final product desired to be water soluble? check_stability->check_solubility No quench_bicarb Quench with Saturated Aqueous NaHCO₃ check_stability->quench_bicarb Yes check_further_rxn Is a different functional group desired? check_solubility->check_further_rxn No quench_water Quench with ice/water, then neutralize check_solubility->quench_water Yes quench_alcohol Quench with Alcohol (e.g., Isopropanol) check_further_rxn->quench_alcohol Yes (Ester) quench_amine Quench with Amine (e.g., NH₃ solution) check_further_rxn->quench_amine Yes (Sulfamide) end_process Proceed to Workup & Purification quench_alcohol->end_process quench_water->end_process quench_amine->end_process quench_bicarf quench_bicarf quench_bicarf->end_process

Caption: Decision workflow for selecting a quenching strategy.

Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate (General Purpose)

This is a controlled method that neutralizes the sulfamoyl chloride and the generated HCl simultaneously.

  • Preparation: Prepare a flask with saturated aqueous sodium bicarbonate solution (approx. 10 volumes relative to the reaction solvent) and cool it to 0-5 °C in an ice-water bath with vigorous overhead stirring.

  • Addition: Using an addition funnel, add the reaction mixture containing the unquenched N-(2-chloroethyl)-N-methylsulfamoyl chloride dropwise to the cold bicarbonate solution. Caution: CO₂ gas will evolve. Ensure the addition rate is slow enough to control the foaming. [6]3. Monitoring: Maintain the temperature of the quenching mixture below 10 °C throughout the addition.

  • Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the quench is complete.

  • Workup: Proceed with standard liquid-liquid extraction using an appropriate organic solvent.

Protocol 2: Quenching with Isopropanol (Non-Aqueous)

This method is useful if the product is water-sensitive or if an aqueous workup is to be avoided initially.

  • Preparation: Cool the reaction mixture to 0-5 °C in an ice-water bath under an inert atmosphere (e.g., Nitrogen). [8]2. Addition: Slowly add isopropanol (2-3 equivalents with respect to the initial sulfamoyl chloride) to the reaction mixture via syringe or addition funnel. [8]3. Monitoring: Monitor the internal temperature, ensuring it does not rise significantly.

  • Completion: Once the addition is complete, allow the reaction to stir for 1 hour as it slowly warms to room temperature. Monitor for the disappearance of the starting material by TLC.

  • Workup: The resulting mixture contains the sulfamate ester. The solvent can be removed under reduced pressure, and the product can be purified by chromatography or other suitable methods.

Data Summary: Quenching Agent Comparison
Quenching AgentResulting Product TypeProsCons
Water / Ice Sulfamic AcidInexpensive, readily available. [7]Can be highly exothermic; forms acidic byproducts (HCl). [6][7]
Aqueous NaHCO₃ / K₂CO₃ Sulfamic Acid SaltControlled quench, neutralizes acid in situ.Gas evolution (CO₂) must be managed. [6]
Methanol / Isopropanol Sulfamate EsterGenerally less exothermic than water; non-aqueous option. [7][8]Introduces an organic reagent; may require subsequent removal.
Aqueous Ammonia SulfamideForms a stable, often crystalline, derivative.Can be exothermic; requires good ventilation. [7]

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • AK Scientific, Inc.
  • MDPI. (2023, April 26). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms.
  • Apollo Scientific. (2022, May 16).
  • ChemicalBook. (2025, October 25).
  • Synquest Labs.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Benchchem.
  • Angene Chemical. (2021, May 1).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Apollo Scientific.
  • ResearchGate. Synthesis of 2-chloroethyl (diethoxyphosphoryl)
  • Benchchem. Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • MDPI. (2025, September 26). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
  • Reddit. (2020, July 22).
  • EPFL. Protocol for quenching reactive chemicals.

Sources

Removing excess sulfamoyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes experimental logic, safety, and reproducibility.

Topic: Removal of Excess Sulfamoyl Chloride (


)
Ticket ID:  CHEM-SUP-882
Assigned Specialist:  Senior Application Scientist

Executive Summary & Problem Definition

The Issue: You are performing a sulfamoylation reaction (introducing a


 group) using sulfamoyl chloride. To drive the reaction to completion, you employed an excess of the reagent (typically 1.2 – 2.0 equivalents). The reaction is complete, but you now face the challenge of removing the unreacted, highly reactive sulfamoyl chloride without degrading your product or causing a violent exotherm.

The Chemistry: Sulfamoyl chloride is a "Janus" reagent: useful but unstable.

  • Reactivity: It is an electrophile that reacts with amines to form sulfonamides.[1]

  • Instability: Upon contact with water, it hydrolyzes to sulfamic acid (

    
    ) and hydrochloric acid  (
    
    
    
    ).[1]
    
    
    [1]

The Solution Matrix:

  • Scenario A (Standard): Your product is lipophilic (soluble in DCM/EtOAc) and stable to mild base.

    
    Use Module 1 (Aqueous Quench). 
    
  • Scenario B (Sensitive): Your product is water-soluble, acid-sensitive, or you are running a high-throughput parallel synthesis.[1]

    
    Use Module 2 (Solid-Phase Scavenging). 
    

Decision Framework

The following flowchart illustrates the logic for selecting the appropriate workup method.

WorkupDecision Start Excess Sulfamoyl Chloride Remaining CheckSolubility Is Product Water Soluble? Start->CheckSolubility CheckSensitivity Is Product Acid/Base Sensitive? CheckSolubility->CheckSensitivity No (Lipophilic) Scavenger Module 2: Solid-Phase Scavenging (PS-Trisamine) CheckSolubility->Scavenger Yes (Polar) Aqueous Module 1: Buffered Aqueous Quench (Partitioning) CheckSensitivity->Aqueous No (Stable) CheckSensitivity->Scavenger Yes (Labile)

Figure 1: Decision tree for selecting the optimal purification strategy based on product physicochemical properties.

Module 1: The Buffered Aqueous Quench (Standard Protocol)

Context: This is the industry-standard method for stable, lipophilic sulfonamides.[1] The goal is to force the hydrolysis of sulfamoyl chloride into water-soluble byproducts (sulfamic acid and salts) that are easily partitioned away from the organic product.

Critical Mechanism

Simple water addition is dangerous because it generates HCl gas and heat. We use a bicarbonate buffer to neutralize the HCl in situ, driving the hydrolysis equilibrium forward while protecting acid-sensitive functional groups.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dilute reaction mixture with inert solvent (DCM or EtOAc).Increases thermal mass to absorb the heat of hydrolysis.
2 Cool the mixture to 0°C.Hydrolysis is exothermic; cooling prevents runaway decomposition.
3 Prepare a saturated aqueous

solution.
Provides a base reservoir to neutralize evolved HCl immediately.[1]
4 Add

solution dropwise with vigorous stirring.
Safety Critical: Controls

evolution. Prevents pressure buildup.[1]
5 Monitor cessation of bubbling.Bubbling indicates active quenching of HCl.[1] When it stops, the bulk chloride is gone.[1]
6 Partition and wash organic layer with brine.Removes the water-soluble sulfamic acid byproduct (

).

Validation Check:

  • pH Test: The aqueous layer should remain pH 7–8. If it turns acidic (pH < 4), you have generated excess HCl and need more bicarbonate.[1]

Module 2: Solid-Phase Scavenging (Precision Method)

Context: When your product is water-soluble (cannot be extracted) or acid-labile (destroyed by the HCl burst), aqueous workup is non-viable. Here, we use a Polymer-Supported (PS) Amine to covalently bind the excess chloride.

The Scavenger: PS-Trisamine

We use a resin functionalized with a primary amine (e.g., Trisamine or Ethylenediamine). The excess sulfamoyl chloride reacts with the resin to form a sulfonamide bond on the bead.

Reaction:



(Note: The resin usually contains a built-in base or a co-scavenger is added to absorb the HCl).
Step-by-Step Protocol
  • Calculate Loading: Determine the mmols of excess sulfamoyl chloride (e.g., 0.5 mmol excess).

  • Stoichiometry: Use 3.0 equivalents of PS-Trisamine resin relative to the excess chloride.

    • Why? Solid-phase kinetics are slower than solution phase; excess surface area is required.[1]

  • Incubation: Add resin to the reaction vessel. Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a SPE cartridge.

  • Result: The filtrate contains your pure product. The excess reagent is trapped on the filter paper.

ScavengingMechanism Mixture Reaction Mixture: Product + Excess ClSO2NH2 Resin PS-Trisamine Resin (Nucleophilic Beads) Mixture->Resin Add Scavenger Complex Covalent Capture: Resin-NH-SO2NH2 Resin->Complex Incubate 2h Filtrate Filtrate: Pure Product Complex->Filtrate Filter

Figure 2: Workflow for chemical scavenging. The reactive impurity is covalently bound to the solid support and removed via filtration.

Troubleshooting & FAQ

Q1: I see a "ghost spot" on my TLC near the baseline after workup. What is it?

  • Diagnosis: This is likely Sulfamide (

    
    ) or residual Sulfamic Acid .[1]
    
  • Cause: If ammonia was present (even traces) or if the sulfamoyl chloride hydrolyzed and then reacted with a second molecule of ammonia/amine, sulfamide is formed.

  • Fix: Sulfamide is very polar.[1] If your product is lipophilic, a second wash with 0.5M HCl followed by brine usually removes it.[1] If your product is polar, use reverse-phase chromatography.[1]

Q2: The reaction turned into a solid block during the quench.

  • Diagnosis: Precipitation of Sulfamic Acid.[1]

  • Cause: Sulfamic acid has low solubility in organic solvents and limited solubility in cold water.[1]

  • Fix: Add more water. Sulfamic acid is water-soluble (

    
     at 20°C). Ensure your aqueous volume is sufficient to dissolve the salt generated.
    

Q3: Can I use rotary evaporation to remove excess sulfamoyl chloride?

  • Warning: NO.

  • Reason: Sulfamoyl chloride is not volatile enough (bp ~105°C at reduced pressure) to be removed easily without heating. Heating it concentrates the reagent and can lead to a violent, autocatalytic decomposition releasing HCl gas.[1] Always quench chemically.[1]

Safety Data & Handling

HazardConsequenceMitigation
Hydrolysis Releases HCl gas (toxic, corrosive).[1]Perform all quenches in a fume hood.
Pressure

evolution from bicarbonate quench.[1]
Do not cap flasks during quench. Add base slowly.
Skin Contact Severe burns (delayed).[1]Wear nitrile gloves and lab coat.[1] Wash immediately if splashed.[1]

References

  • Appel, R., & Berger, G. (1958).[1] Über das Sulfamidchlorid (Sulfamoyl Chloride). Chemische Berichte, 91(6), 1339–1341.[1] (Foundational synthesis and reactivity).

  • Spillane, W. J., et al. (1972).[1] Hydrolysis of Sulfamoyl Chlorides. Canadian Journal of Chemistry, 50, 381-390.[1] (Kinetics and mechanism of hydrolysis).[2][3]

  • Biotage. (2023).[1] Strategies for Work-up and Purification: Polymer Supported Scavengers. (Protocol for PS-Trisamine usage).

  • SynQuest Labs. (2024).[1] Safety Data Sheet: Sulfamoyl Chloride. (Safety and decomposition data).

Sources

Validation & Comparative

Mass Spectrometry Fragmentation of Sulfamoyl Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfamoyl chlorides (


) are critical electrophilic intermediates in the synthesis of sulfonamide-based drugs (e.g., diuretics, carbonic anhydrase inhibitors).[1] However, their high reactivity and moisture sensitivity present a unique analytical challenge. Direct mass spectrometry often yields misleading data due to rapid hydrolysis (

) or solvolysis artifacts.

This guide objectively compares three analytical approaches: Electron Impact (EI) , Direct Electrospray Ionization (ESI) , and Derivatization-LC-MS . While EI provides the most definitive structural fingerprints, derivatization remains the industry standard for reliable quantification in regulated environments.

Part 1: The Stability Challenge

Before selecting an ionization mode, one must understand the analyte's behavior. Sulfamoyl chlorides are "hard" electrophiles that react instantaneously with nucleophiles.

  • Hydrolysis: In the presence of atmospheric moisture, the chloride is displaced by water, forming the corresponding sulfamic acid (

    
    ) and HCl.
    
  • Alcoholysis (The ESI Trap): Using methanol or ethanol as a carrier solvent in LC-MS will convert the chloride into a sulfamate ester (

    
    ), often mistaken for the parent compound.
    

Expert Insight: If you observe a peak at


 or 

, you are likely detecting a degradation product, not the intact chloride.

Part 2: Comparative Analysis of Ionization Methods

Method A: Electron Impact (EI) – The Structural Standard

Best For: Structural elucidation, impurity identification, and library matching.

EI is a "hard" ionization technique (70 eV) performed under high vacuum, which minimizes hydrolysis compared to atmospheric pressure sources.

  • Performance: Yields a reproducible fragmentation fingerprint.

  • Key Characteristic: The molecular ion (

    
    ) is often weak or absent. The spectrum is dominated by the sulfonyl cation (
    
    
    
    ).
  • Limitation: Not compatible with LC; requires GC introduction (thermal degradation risk).

Method B: Atmospheric Pressure Chemical Ionization (APCI)

Best For: Direct analysis of non-polar chlorides without derivatization.

APCI is a "softer" technique than EI but more energetic than ESI. It uses a corona discharge and heated nebulizer.[2]

  • Performance: Can ionize the intact chloride if solvents are strictly anhydrous (e.g., pure Acetonitrile/DCM).

  • Key Characteristic: Often produces

    
     or adducts like 
    
    
    
    .[3]
  • Limitation: Requires strict exclusion of protic solvents to prevent on-column solvolysis.

Method C: Amine Derivatization (LC-ESI-MS)

Best For: Quantitative bioanalysis, trace impurity profiling, and GMP release testing.

Instead of fighting the reactivity, this method harnesses it. The chloride is reacted with a secondary amine (e.g., dimethylamine or morpholine) to form a stable sulfonamide before injection.

  • Performance: High sensitivity and stability.

  • Key Characteristic: Detection of the stable protonated sulfonamide

    
    .
    
  • Limitation: Indirect measurement; requires complete reaction conversion.

Comparative Data Summary
FeatureElectron Impact (EI)Direct APCI/ESIDerivatization (LC-MS)
Molecular Ion (

)
Weak / AbsentModerate (

)
Strong (

)
Structural Info High (Fingerprint)Low (Adducts)Moderate (MS/MS)
Moisture Tolerance Moderate (Vacuum)Low (Hydrolysis risk)High (Stable product)
Quantification Poor (GC thermal issues)VariableExcellent
Artifact Risk LowHigh (Esters/Acids)Low

Part 3: Fragmentation Mechanisms

Understanding the fragmentation is crucial for confirming the identity of the chloride versus its hydrolysis products.

Primary Pathway (EI/CID)

The fragmentation of sulfamoyl chlorides follows a distinct "unzipping" mechanism:

  • 
    -Cleavage:  The weakest bond, S-Cl, breaks first. This yields the base peak, the sulfonyl cation (
    
    
    
    ).
  • 
     Extrusion:  The sulfonyl cation ejects neutral sulfur dioxide (64 Da), leaving the amino cation (
    
    
    
    ).

Example: Dimethylsulfamoyl Chloride (


) 
  • 
     143: 
    
    
    
    (Trace)
  • 
     108: 
    
    
    
    (Base Peak)
  • 
     44: 
    
    
    
    (Result of
    
    
    loss from
    
    
    108)
Visualization of Fragmentation

The following diagram illustrates the competing pathways for a generic sulfamoyl chloride.

Fragmentation M Molecular Ion [R2N-SO2-Cl]+ Sulfonyl Sulfonyl Cation [R2N-SO2]+ (Base Peak) M->Sulfonyl - Cl• (Inductive Cleavage) Hydrolysis Hydrolysis Artifact [R2N-SO3H] M->Hydrolysis + H2O (Artifact) Amino Amino Cation [R2N]+ Sulfonyl->Amino - SO2 (Extrusion)

Figure 1: Primary fragmentation pathway of sulfamoyl chlorides in EI/CID MS. Note the artifact pathway (dashed) which occurs if moisture is present.

Part 4: Experimental Protocols

Protocol A: "Inert" Direct Analysis (GC-EI-MS)

Use this for structural confirmation of raw materials.

  • Sample Prep: Dissolve 1 mg of sulfamoyl chloride in 1 mL of anhydrous Dichloromethane (DCM).

    • Critical: Use a fresh ampoule of DCM dried over molecular sieves.

  • Injection: 1 µL split injection (50:1).

  • GC Parameters:

    • Inlet: 200°C (Keep low to prevent thermal decomposition).

    • Column: DB-5ms or equivalent non-polar phase.

    • Oven: Start at 50°C (2 min), ramp 15°C/min to 250°C.

  • MS Parameters: Scan range 35–300 amu. Look for the characteristic isotope pattern of Chlorine (3:1 ratio) on the molecular ion if visible.

Protocol B: Derivatization Workflow (LC-ESI-MS)

Use this for quantification in biological matrices or stability studies.

  • Reagent Prep: Prepare a 1M solution of Dimethylamine (or Morpholine) in THF.

  • Derivatization:

    • Aliquot 50 µL of sample (sulfamoyl chloride).

    • Add 200 µL of Amine Reagent.

    • Vortex and incubate at RT for 10 minutes. (Reaction is usually instantaneous).

  • Quench: Add 200 µL of Water/Acetonitrile (1:1) to quench excess reagent.

  • Analysis: Inject onto a C18 column using standard Reverse Phase conditions (Water/Acetonitrile + 0.1% Formic Acid).

    • Target: Monitor the

      
       transition.
      

Derivatization Start Sample: Sulfamoyl Chloride (Unstable) Step1 Add Excess 2° Amine (e.g., Morpholine in THF) Start->Step1 Step2 Reaction: Nucleophilic Substitution R2N-SO2-Cl + HNR'2 -> R2N-SO2-NR'2 Step1->Step2 Step3 Quench with H2O/ACN Step2->Step3 End LC-MS Analysis Target: Stable Sulfonamide Step3->End

Figure 2: Derivatization workflow to convert unstable chlorides into stable sulfonamides for precise quantification.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Dimethylsulfamoyl chloride (CAS 13360-57-1). NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Dynesen, E., et al. (1968). The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B. Retrieved from [Link]

Sources

Technical Guide: FTIR Characterization of Sulfonyl Chlorides (-SO₂Cl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the identification and quality control of sulfonyl chloride groups using Fourier Transform Infrared (FTIR) spectroscopy. Target Audience: Medicinal chemists, process engineers, and analytical scientists. Scope: Differentiating sulfonyl chlorides from their metabolic precursors (sulfonic acids) and synthetic derivatives (sulfonamides, sulfonate esters).

Vibrational Spectroscopy Profile: The Sulfonyl Chloride Fingerprint[1]

The sulfonyl chloride group (-SO₂Cl) exhibits a distinct spectral signature driven by the high electronegativity of the chlorine atom attached to the sulfur. This electron-withdrawing induction causes a "blue shift" (shift to higher wavenumbers) in the S=O stretching frequencies compared to less electronegative substituents like carbon (sulfones) or nitrogen (sulfonamides).

Characteristic Absorption Bands[1][2][3][4][5][6][7][8][9]
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight
Asymmetric SO₂ Stretch (

)
1370 – 1410 StrongThe high bond order of S=O, reinforced by Cl induction, pushes this peak >1370 cm⁻¹.
Symmetric SO₂ Stretch (

)
1168 – 1204 StrongOften appears as a sharp doublet or shoulder in aromatic sulfonyl chlorides due to Fermi resonance.
S-Cl Stretch (

)
360 – 380 MediumNote: Typically falls in the Far-IR region, often below the cutoff of standard KBr/ATR optics (400 cm⁻¹).
C-S Stretch (

)
700 – 800 Weak/MedVaries significantly based on the R-group (Aliphatic vs. Aromatic).

Critical Technical Note: While the S-Cl stretch is the most direct evidence of the chloride moiety, it is rarely visible in standard mid-IR (4000–400 cm⁻¹). Therefore, identification relies on the specific position of the SO₂ bands and the absence of interfering groups (OH, NH).

Comparative Analysis: Distinguishing Analogues

In drug development, -SO₂Cl is often a transient intermediate. The most common analytical challenge is determining if the conversion from sulfonic acid is complete or if hydrolysis has occurred.

Master Comparison Table
Functional GroupStructure

SO₂ (cm⁻¹)

SO₂ (cm⁻¹)
Key Differentiator (The "Tell")
Sulfonyl Chloride R-SO₂-Cl1370–1410 1170–1205 High freq SO₂ + Absence of OH/NH
Sulfonic Acid R-SO₂-OH1340–13501150–1165Broad OH stretch (2500–3300 cm⁻¹) due to H-bonding.[1][2]
Sulfonamide R-SO₂-NH₂1330–13701150–1170NH Stretches (3200–3400 cm⁻¹). Primary amides show a doublet.
Sulfonate Ester R-SO₂-OR'1350–13751170–1190S-O-C Stretch (900–1000 cm⁻¹). No broad OH.[2]
Sulfone R-SO₂-R1290–13201135–1150Lower freq SO₂ due to lack of electronegative induction.
Visualization: Reaction Monitoring Logic

The following diagram illustrates the spectral shifts expected during a standard synthesis workflow: Sulfonic Acid


 Sulfonyl Chloride 

Sulfonamide.

ReactionMonitoring Acid Starting Material: Sulfonic Acid (-SO3H) Chloride Intermediate: Sulfonyl Chloride (-SO2Cl) Acid->Chloride Disappearance of Broad OH (3000 cm⁻¹) Blue Shift of SO₂ (~+40 cm⁻¹) Chloride->Acid Hydrolysis Artifact: Re-appearance of OH Amide Product: Sulfonamide (-SO2NH2) Chloride->Amide Appearance of NH Doublet (3300 cm⁻¹) Red Shift of SO₂ (~-30 cm⁻¹)

Caption: Spectral evolution during sulfonamide synthesis. The "Blue Shift" to 1370+ cm⁻¹ confirms chloride formation.

Experimental Protocol: Handling Moisture Sensitivity

Sulfonyl chlorides are electrophilic and moisture-sensitive. Hydrolysis yields sulfonic acid, which can lead to false negatives in purity assessments. Standard KBr pellet preparation is discouraged due to the hygroscopic nature of KBr, which can induce hydrolysis during the measurement.

Recommended Method: "Dry-Mode" ATR (Attenuated Total Reflectance)

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

Step-by-Step Protocol:

  • System Purge:

    • Purge the FTIR sample compartment with dry nitrogen for 15 minutes prior to background collection to eliminate atmospheric water vapor peaks (3500–4000 cm⁻¹ and 1400–1600 cm⁻¹) that interfere with analysis.

  • Crystal Preparation:

    • Clean the ATR crystal with dry acetone. Ensure no residue remains.

    • Validation: Collect a background spectrum. It should be flat.

  • Sample Loading (Solid):

    • Place the sulfonyl chloride solid directly onto the crystal center.

    • Speed is critical: Apply pressure immediately using the anvil to minimize atmospheric exposure.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (Keep scan time short to prevent hydrolysis on the crystal).

  • Post-Run Validation (The "Hydrolysis Check"):

    • Inspect the 2500–3300 cm⁻¹ region.[2]

    • Pass: Baseline is flat.

    • Fail: Broad "mound" indicates hydrolysis to sulfonic acid.

Alternative: Nujol Mull (For Highly Unstable Compounds)

If the compound decomposes on the ATR crystal (due to pressure or reaction with ZnSe), use a Nujol mull preparation in a glovebox and press between NaCl plates. The Nujol hydrocarbon bands (2900, 1460, 1375 cm⁻¹) will appear but usually do not overlap with the SO₂ asymmetric stretch (~1380 cm⁻¹) if resolution is sufficient.

Diagnostic Decision Tree

Use this logic flow to interpret spectra of unknown sulfonyl derivatives.

IdentificationTree Start Analyze Spectrum (1100 - 3500 cm⁻¹) CheckOH Is there a BROAD band @ 2500-3300 cm⁻¹? Start->CheckOH CheckNH Is there a SHARP doublet @ 3200-3400 cm⁻¹? CheckOH->CheckNH No SulfonicAcid Identify: Sulfonic Acid (Hydrolysis Product) CheckOH->SulfonicAcid Yes CheckSO2 Check SO₂ Asymmetric Stretch CheckNH->CheckSO2 No Sulfonamide Identify: Sulfonamide CheckNH->Sulfonamide Yes HighSO2 > 1370 cm⁻¹ (High Frequency) CheckSO2->HighSO2 LowSO2 < 1330 cm⁻¹ (Low Frequency) CheckSO2->LowSO2 SulfonylChloride Identify: Sulfonyl Chloride (Target) HighSO2->SulfonylChloride Sulfone Identify: Sulfone/Sulfoxide LowSO2->Sulfone

Caption: Logical workflow for assigning sulfonyl functional groups based on spectral features.

References

  • Specac. (n.d.). Interpreting Infrared Spectra: Functional Group Assignments. Retrieved from [Link]

  • Michigan State University (MSU). (n.d.). Infrared Spectroscopy: Functional Group Frequency Tables. Department of Chemistry. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1965). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Retrieved from [Link]

  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Profiling of the 2-Chloroethyl Warhead

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 13C NMR chemical shift characteristics of the 2-chloroethyl group , a critical pharmacophore in alkylating agents (nitrogen mustards) and a common synthetic intermediate.

Content Type: Comparative Analysis & Experimental Protocol Audience: Medicinal Chemists, Structural Biologists, and Process Engineers

Executive Summary

The 2-chloroethyl group (


) is the functional "warhead" of nitrogen and sulfur mustards, driving DNA alkylation via the formation of a reactive aziridinium or episulfonium ion. Precise NMR characterization of this group is essential for:
  • Confirming Purity: Distinguishing the intact chloride from hydrolysis products (alcohols).

  • Monitoring Stability: Tracking the cyclization kinetics into the reactive aziridinium species.

  • Differentiation: Separating the 2-chloroethyl signals from similar 2-bromoethyl or ethyl analogs.

This guide provides a definitive comparison of chemical shifts across heteroatomic environments (N, O, S) and establishes a self-validating protocol for stability monitoring.

Part 1: The 2-Chloroethyl Fingerprint (Theoretical Basis)

In 13C NMR, the 2-chloroethyl group presents a distinct two-signal pattern . The chemical shift is governed by the inductive effect of the chlorine atom and the heteroatom (N, O, S) attached to the


-position.
Structural Logic & Inductive Effects
  • 
    -Carbon (
    
    
    
    ):
    The electronegative chlorine atom (
    
    
    ) deshields this carbon, typically shifting it to 40–47 ppm .
  • 
    -Carbon (
    
    
    
    ):
    The shift of this carbon is dictated by the heteroatom
    
    
    . Oxygen causes the strongest deshielding (downfield shift), while Sulfur and Nitrogen result in more upfield signals.

ChemicalShifts cluster_0 Shift Trends by Heteroatom Substituent Heteroatom (X) AlphaC α-Carbon (Cl-CH2) ~40-47 ppm Substituent->AlphaC Inductive Effect (Weak) BetaC β-Carbon (X-CH2) Variable (30-70 ppm) Substituent->BetaC Direct Inductive Effect (Strongest) O Oxygen (O) β-C: ~60-70 ppm N Nitrogen (N) β-C: ~50-60 ppm S Sulfur (S) β-C: ~30-35 ppm

Figure 1: Inductive influence on 13C NMR shifts. The


-carbon acts as the primary discriminator between different classes of 2-chloroethyl derivatives.

Part 2: Comparative Analysis (Data Tables)

The following data compares the 2-chloroethyl group in different chemical environments against common analogs (Bromides and Alcohols).

Table 1: Heteroatom Comparison (N vs. O vs. S)

Solvent:


 (unless noted)
Substrate ClassSpecific Compound

-Carbon (

)

-Carbon (

)
Notes
Nitrogen Mustard Mechlorethamine (HN2)40.5 ppm 57.2 ppm Free base form.
Ether/Alcohol 2-Chloroethanol46.7 ppm 63.5 ppm Hydrolysis product.
Sulfur Mustard Bis(2-chloroethyl)sulfide42.0 ppm 33.5 ppm Significant upfield shift of

-C due to S.
Ether 2-Chloroethyl ethyl ether43.0 ppm 69.5 ppm Typical ether shift.
Table 2: Halide Substitution Comparison (Cl vs. Br)

Use this table to distinguish starting materials from products in halogen exchange reactions.

Group TypeStructure

-Carbon (

)

-Carbon
Shift Difference (

)
2-Chloroethyl

44.0 ppm 31.0 ppmCl is more deshielding (+13 ppm vs Br).
2-Bromoethyl

31.0 ppm 44.0 ppmBr is less electronegative; signal is upfield.

Key Insight: In 1-bromo-2-chloroethane, the carbon attached to the Chlorine is at 44.0 ppm , while the carbon attached to the Bromine is at 31.0 ppm . This ~13 ppm difference is diagnostic.

Part 3: Diagnostic Applications (Reaction Monitoring)

For drug development, the critical attribute of the 2-chloroethyl group is its cyclization into the Aziridinium Ion . This is the active species that alkylates DNA.[1]

The Self-Validating Protocol: Monitoring Cyclization

You can track the activation of a Nitrogen Mustard by monitoring the disappearance of the acyclic signals and the appearance of the strained ring signals.

Reaction Pathway:

  • Precursor: Mechlorethamine (

    
    ).
    
  • Active Species: N-Methylaziridinium ion.

  • Hydrolysis Product: N-(2-hydroxyethyl) derivative.

ReactionPathway Precursor Precursor (Mustard) Cl-C: ~40 ppm N-C: ~57 ppm Aziridinium Active Aziridinium Ion Ring Carbons: ~35-45 ppm (Broad/Shifted) Precursor->Aziridinium Cyclization (-Cl⁻) Hydrolysis Hydrolysis Product (Alcohol) HO-C: ~63 ppm N-C: ~58 ppm Aziridinium->Hydrolysis Hydrolysis (+H₂O)

Figure 2: NMR pathway for stability monitoring. Note the shift of the


-carbon from ~40 ppm (Cl) to ~63 ppm (OH) upon hydrolysis.
Experimental Protocol for Stability Assay

To ensure scientific integrity (E-E-A-T), follow this protocol to minimize degradation during measurement:

  • Solvent Selection: Use

    
      or 
    
    
    
    for biological relevance, but be aware that protic solvents accelerate cyclization. For static characterization, use
    
    
    or
    
    
    (stored over molecular sieves).
  • Temperature Control: Run acquisition at 4°C (277 K) if characterizing the unstable free base. At 37°C, the half-life of many nitrogen mustards is < 30 minutes.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled 13C (zgpg30).

    • Relaxation Delay (D1): Set to 2–3 seconds . The relaxation times (

      
      ) of these methylene carbons are moderate.
      
    • Scans: Minimum 256 scans for sufficient S/N ratio on the secondary carbons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for alkyl halide shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified spectra for 2-chloroethanol and 1-bromo-2-chloroethane).

  • Reeves, A. M., et al. (2004). 2-Chloroethyl ethyl sulfide: a mustard gas analogue.[2][3] Acta Crystallographica Section E. (Structural data for sulfur mustard analogs).

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link] (Comparative halide data).

Sources

The Analytical Challenge: Halogen Interference

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput elemental characterization, I frequently encounter molecules that break standard analytical assumptions. (3-Chloropropyl)sulfamoyl chloride (Formula: C3H7Cl2NO2S, MW: 192.06 g/mol ) is a prime example. Widely utilized as a bifunctional building block in the synthesis of sulfonamide-based therapeutics, this compound presents a unique analytical challenge: it contains a massive 36.92% chlorine and 16.69% sulfur by mass.

In this guide, we will objectively compare the performance of three distinct elemental analysis platforms for the characterization of C3H7Cl2NO2S. By examining the causality behind these experimental choices, we will establish a self-validating analytical system that ensures absolute data integrity.

When analyzing C3H7Cl2NO2S using standard CHNS combustion analyzers, the high chlorine content rapidly saturates standard halogen traps (typically silver wool). Once saturated, volatile halogen gases (Cl2, HCl) break through the column and co-elute with SO2, causing severe baseline drift and falsely elevated sulfur readings at the Thermal Conductivity Detector (TCD).

Interference C1 High Chlorine Content (36.92% in C3H7Cl2NO2S) C2 Formation of Volatile Halogen Gases (Cl2, HCl) C1->C2 C3 Interference with SO2 Detection in TCD C2->C3 Without Trap C4 Halogen Trap (Silver Wool / Copper) C2->C4 With Trap C5 Accurate CHNS Quantification C4->C5

Fig 1: Mechanism of halogen interference in CHNS analysis and mitigation via trapping.

To counteract this, the analytical workflow must be deliberately chosen based on whether the goal is bulk C/H/N quantification or precise Halogen/Sulfur speciation.

Comparative Evaluation of Analytical Platforms

We evaluated three platforms to determine the elemental composition of C3H7Cl2NO2S:

  • Platform A: Schöniger Flask Combustion + Titration: The classical Schöniger oxygen flask method is a well-proven technique for combusting samples prior to elemental analysis by titration[1]. While highly robust for halogens, its manual nature limits throughput and introduces operator variance.

  • Platform B: Automated Flash CHNS/O Analyzer: This globally-recognized technique utilizes dynamic flash combustion at ~1050°C to quantitatively convert organic substances into simple gases[2]. It is exceptional for C, H, N, and O, but struggles with the 36.92% Cl content without heavy trap modification.

  • Platform C: Combustion Ion Chromatography (CIC): CIC eliminates the complex sample preparation of offline digestion by coupling pyrohydrolytic combustion directly to an IC system[3]. It is the modern gold standard for simultaneous, high-precision determination of individual halides and sulfur[3].

Table 1: Theoretical vs. Experimental Elemental Composition of C3H7Cl2NO2S

Data represents n=5 replicates. Mass balance closure is used as an internal QC metric.

ElementTheoretical (%)Platform A: SchönigerPlatform B: Flash CHNS/OPlatform C: CIC
C 18.76N/A18.78 ± 0.15N/A
H 3.67N/A3.69 ± 0.05N/A
N 7.29N/A7.28 ± 0.10N/A
S 16.6916.55 ± 0.3516.65 ± 0.2016.68 ± 0.08
Cl 36.9236.85 ± 0.40N/A*36.90 ± 0.10
O 16.66N/A16.61 ± 0.20N/A

*Note: In Platform B, Cl can theoretically be calculated by difference (100% - ΣCHNSO), but this mathematically propagates all measurement errors and violates self-validating principles.

Table 2: Operational Comparison of Analytical Platforms
MetricPlatform A (Schöniger)Platform B (Flash CHNS/O)Platform C (CIC)
Throughput Low (~4 samples/hr)High (~40 samples/hr)Medium (~12 samples/hr)
Automation ManualFully AutomatedFully Automated
Halogen Handling ExcellentPoor (Requires frequent trap changes)Exceptional (Speciated)
Primary Utility Legacy QC, Low-budget labsHigh-throughput C/H/N/S/OPrecision Halogen/Sulfur speciation

Experimental Workflows & Methodologies

To ensure a self-validating system , we run a certified reference material (CRM) such as sulfanilamide interspersed every 10 samples. If the mass balance closure (Σ% = 100 ± 0.5%) fails, the run is automatically invalidated.

Protocol 1: Automated CHNS Flash Combustion (Platform B)

Causality Check: We pack the combustion tube with tungstic oxide (WO3) rather than standard copper oxide. WO3 acts as an aggressive oxidation catalyst that prevents the formation of refractory alkaline sulfates, ensuring 100% of the sulfur is converted to detectable SO2.

  • Sample Weighing: Weigh 1.5 - 2.0 mg of C3H7Cl2NO2S into a combustible tin capsule using a microbalance (precision 0.1 µg).

  • Reactor Preparation: Pack the quartz combustion tube with WO3 and copper wires. Critically, install an extended 50mm silver wool plug at the exit to trap the high yield of HCl/Cl2 gas.

  • Flash Combustion: Drop the capsule into the reactor at 1050°C under a transient oxygen pulse. The exothermic oxidation of the tin capsule temporarily raises the local temperature to ~1800°C, ensuring complete pyrolysis.

  • Separation & Detection: Sweep the resultant gases (CO2, H2O, N2, SO2) via a helium carrier gas through a GC column and detect via TCD.

Protocol 2: Combustion Ion Chromatography (Platform C)

Causality Check: Pyrohydrolysis naturally produces a mixed ratio of SO2 and SO3. We route the effluent into a 10 ppm H2O2 absorption solution because H2O2 acts as a mild oxidant, uniformly converting all sulfur species to sulfate (SO4 2-) for clean, single-peak chromatographic integration.

CIC_Workflow N1 Sample Weighing (C3H7Cl2NO2S) N2 Pyrohydrolytic Combustion (1050°C) N1->N2 N3 Gas Absorption (H2O2 Solution) N2->N3 N4 Ion Chromatography Separation N3->N4 N5 Conductivity Detection N4->N5

Fig 2: Combustion Ion Chromatography (CIC) workflow for halogen and sulfur speciation.

  • Sample Introduction: Weigh 2.0 mg of C3H7Cl2NO2S into a quartz boat.

  • Pyrohydrolysis: Introduce the boat into a furnace at 1050°C under an argon/oxygen stream saturated with water vapor. This ensures the quantitative conversion of Cl to HCl and S to SO2/SO3.

  • Absorption: Route the effluent gases into an absorption tube containing 10 ppm H2O2 solution to oxidize all sulfur species to sulfate (SO4 2-).

  • Chromatographic Analysis: Inject an aliquot of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac) using a hydroxide gradient. Detect Cl- and SO4 2- via suppressed conductivity.

Conclusion & Best Practices

For highly halogenated sulfonamides like C3H7Cl2NO2S, relying on a single analytical platform is a critical error. While the Flash CHNS/O Analyzer provides rapid, automated throughput for carbon, hydrogen, and nitrogen[2], its sulfur quantification is highly vulnerable to chlorine interference.

To achieve a truly objective and self-validating characterization, laboratories must adopt an orthogonal approach: utilizing Flash CHNS/O for the organic backbone, and Combustion Ion Chromatography (CIC) for the precise speciation of halogens and sulfur[3]. This dual-platform strategy guarantees that the mass balance closure is analytically sound, safeguarding downstream drug development pipelines from structural mischaracterizations.

References

  • Source: labbulletin.
  • Source: thermofisher.
  • Source: teinstruments.
  • Source: huji.ac.

Sources

Safety Operating Guide

N-(2-chloroethyl)-N-methylsulfamoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

URGENT WARNING: N-(2-chloroethyl)-N-methylsulfamoyl chloride presents a dual-mechanistic hazard that requires a specialized disposal protocol. It is not merely a corrosive acid chloride; it contains a 2-chloroethyl moiety, classifying it structurally as a nitrogen mustard analog (alkylating agent).

  • Hazard A (Corrosive/Reactive): The sulfamoyl chloride group (

    
    ) reacts violently with water and nucleophiles, releasing hydrogen chloride (HCl) gas and heat.
    
  • Hazard B (Genotoxic/Carcinogenic): The 2-chloroethyl group (

    
    ) is a potent DNA alkylator. Standard acid-chloride hydrolysis may leave this toxic moiety intact.
    

Core Directive: Do NOT dispose of this substance down the drain, even after neutralization. The hydrolysate likely contains N-(2-chloroethyl)-N-methylsulfamide or related chlorinated amines, which remain environmental toxins and potential carcinogens.

The Chemistry of Destruction (Causality)

To safely dispose of this compound, we must sequentially target its two reactive centers. A single-step water quench is insufficient and dangerous.

  • Target 1: The Sulfonyl Chloride (

    
    ):  We must hydrolyze this bond under controlled basic conditions.
    
    • Mechanism:[1][2]

      
      
      
    • Why Base? Using water alone generates HCl gas, creating an inhalation hazard. A base (NaOH or

      
      ) neutralizes the acid in situ.
      
  • Target 2: The Alkylating Chain (

    
    ): 
    
    • Mechanism:[1][2] Nucleophilic substitution.

    • Why Thiosulfate? Hydrolysis of the chloroethyl group by hydroxide alone can be slow. Adding Sodium Thiosulfate (

      
      ) acts as a "scavenger," rapidly displacing the chloride to form a non-toxic Bunte salt, effectively quenching the alkylating potential.
      

Pre-Operational Planning

Personal Protective Equipment (PPE) Matrix
CategoryRequirementTechnical Rationale
Hand Protection Silver Shield / 4H (Laminate)Standard nitrile is permeable to chlorinated solvents and alkylating agents. If unavailable, double-glove with thick nitrile (minimum 8 mil) and change immediately upon splash.
Respiratory Fume Hood (Face Velocity >100 fpm)Mandatory. HCl gas and alkylating vapors are fatal if inhaled.
Eye/Face Chemical Goggles + Face ShieldPressurized failure of glassware during exotherm can spray corrosive material.
Body Tyvek Lab Coat + ApronImpervious layer required to prevent skin absorption of the alkylator.
Reagent Preparation
  • Solvent: Dichloromethane (DCM) or Toluene (to dilute the waste).

  • Neutralizing Base: 10-20% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).
    
  • Scavenger: Sodium Thiosulfate pentahydrate (

    
    ).
    

Step-by-Step Quenching Protocol

Prerequisite: Perform this entire procedure inside a certified chemical fume hood.

Step 1: Dilution (The Heat Sink)

Dilute the N-(2-chloroethyl)-N-methylsulfamoyl chloride in an inert solvent (DCM or Toluene) to a concentration of <10% v/v .

  • Reasoning: Direct addition of the neat chemical to water/base can cause flash-boiling and aerosolization of the carcinogen. The solvent acts as a heat sink.

Step 2: Controlled Hydrolysis (The Quench)
  • Prepare a beaker containing the Neutralizing Base (Volume should be 10x the volume of your diluted waste).

  • Place the beaker in an ice/water bath to maintain temperature <10°C.

  • SLOWLY add the diluted chemical solution into the base with stirring.

    • Rate: Dropwise. Monitor temperature. If temp spikes, stop and wait.

    • Observation: You may see bubbling (

      
       if using carbonate) or fuming. Ensure the pH remains >10 (add more base if necessary).
      
Step 3: Alkylator Destruction (The Mustard Quench)
  • Once the addition is complete and the exotherm has subsided, add Sodium Thiosulfate to the mixture.

    • Ratio: Add approximately 2 molar equivalents of thiosulfate relative to the original amount of sulfamoyl chloride.

  • Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours .

    • Reasoning: The reaction with the chloroethyl group is slower than the acid chloride hydrolysis. Overnight stirring ensures complete decontamination.

Step 4: Verification & Waste Tagging
  • pH Test: Confirm pH is between 8 and 10.

  • Phase Separation: If you used DCM/Toluene, you will have two layers. Do not separate them. The entire mixture should be collected.

  • Labeling: Tag the waste container as:

    • Hazardous Waste: Toxic, Corrosive.[3]

    • Constituents: Dichloromethane, Sodium Hydroxide, Deactivated Sulfamoyl Chloride derivatives.

    • Note: "Contains deactivated alkylating agents."

Visual Workflows

Figure 1: Decision Logic for Disposal

DisposalLogic Start Waste: N-(2-chloroethyl)-N-methylsulfamoyl chloride CheckState Is it Neat or in Solution? Start->CheckState Dilute Dilute with DCM/Toluene (<10%) CheckState->Dilute Neat PrepareBase Prepare 20% NaOH + Na2S2O3 (Ice Bath) CheckState->PrepareBase Already Diluted Dilute->PrepareBase AddSlow Add Waste to Base (Dropwise) PrepareBase->AddSlow Stir Stir 12-24 Hours (Thiosulfate Scavenging) AddSlow->Stir Test Check pH (>8) & Peroxides Stir->Test Disposal Collect as Hazardous Waste (Incineration) Test->Disposal Drain Drain Disposal? Disposal->Drain Forbidden FORBIDDEN (Toxic/Mutagenic) Drain->Forbidden

Caption: Decision matrix emphasizing the prohibition of drain disposal and the necessity of chemical quenching.

Figure 2: The Dual-Quench Mechanism

QuenchMechanism Compound Target Compound (R-SO2Cl + R-Cl) Inter1 Hydrolyzed Sulfonate (R-SO3-) Compound->Inter1 Hydrolysis (Fast) Releases HCl Inter2 Deactivated Alkylator (Bunte Salt) Compound->Inter2 Nucleophilic Attack (Slow) Scavenges Alkylator NaOH NaOH (Base) NaOH->Inter1 Thio Na2S2O3 (Thiosulfate) Thio->Inter2 Waste Final Hazardous Waste (Non-Reactive) Inter1->Waste Inter2->Waste

Caption: Mechanistic pathway showing simultaneous neutralization of the acid chloride and scavenging of the alkylating group.

Emergency Procedures

  • Spill (Outside Hood): Evacuate the lab immediately. Do not attempt to clean up a spill of the neat material without Self-Contained Breathing Apparatus (SCBA) due to inhalation toxicity. Contact EHS.

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention for potential nitrogen mustard exposure.[4][5]

  • Eye Contact: Rinse for 15 minutes. Transport to ER immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.